Product packaging for Amino-PEG11-Amine(Cat. No.:)

Amino-PEG11-Amine

Número de catálogo: B605453
Peso molecular: 544.7 g/mol
Clave InChI: TZQCFDTWLKAGLL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Amino-PEG11-amine is a PEG derivative containing two amino groups. The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates or drug delivery methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H52N2O11 B605453 Amino-PEG11-Amine

Propiedades

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52N2O11/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h1-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQCFDTWLKAGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Amino-PEG11-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Introduction to Amino-PEG11-Amine

This compound is a homobifunctional crosslinking reagent that plays a pivotal role in modern bioconjugation and drug development. It consists of a central hydrophilic chain of eleven ethylene glycol units, flanked by a primary amine group at each terminus. This structure imparts several advantageous properties, making it a versatile tool for covalently linking molecules.

The polyethylene glycol (PEG) backbone enhances the solubility and stability of the resulting conjugate in aqueous environments, a critical feature for biological applications. Furthermore, PEGylation, the process of attaching PEG chains to molecules, can reduce the immunogenicity of therapeutic proteins and prolong their circulation half-life. The terminal primary amine groups are highly reactive towards a variety of functional groups, enabling the straightforward and efficient conjugation of biomolecules.

Physicochemical and Technical Data

The properties of this compound are summarized in the table below, providing key data for its application in experimental settings.

PropertyValue
Chemical Name 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatriacontane-1,35-diamine
Synonyms H2N-PEG11-NH2, Diamino-PEG11
CAS Number 479200-82-3
Molecular Formula C24H52N2O11
Molecular Weight 544.68 g/mol
Purity Typically ≥95%
Appearance Colorless oil to white solid
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Conditions Store at -20°C, protected from moisture
Reactivity The primary amine groups react with carboxylic acids (in the presence of a coupling agent), activated esters (e.g., NHS esters), and aldehydes/ketones.

Key Applications in Research and Drug Development

This compound is extensively utilized in several cutting-edge areas of biopharmaceutical research:

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. This compound can serve as the hydrophilic linker, connecting the antibody to the drug. The PEG component helps to improve the ADC's solubility and pharmacokinetic profile.

  • PROTACs (Proteolysis-Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound is a commonly used linker in PROTAC design, connecting the target-binding ligand to the E3 ligase-binding ligand. The length and flexibility of the PEG chain are critical for optimizing the formation of the ternary complex.

  • Bioconjugation and Surface Modification: The bifunctional nature of this compound allows for the crosslinking of proteins, peptides, and other biomolecules. It is also used to modify surfaces, such as nanoparticles and microplates, to enhance their biocompatibility and provide functional handles for the immobilization of biomolecules.

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Two-Step Amide Bond Formation for ADC Synthesis

This protocol describes the conjugation of a drug with a carboxylic acid group to an antibody using this compound as a linker. This is a two-step process where the linker is first attached to the drug, and the resulting conjugate is then reacted with the antibody.

Step 1: Activation of Drug-COOH and Conjugation to this compound

  • Reagents and Materials:

    • Drug containing a carboxylic acid (Drug-COOH)

    • This compound

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF)

    • Reaction vessel

    • Stirring equipment

  • Procedure:

    • Dissolve Drug-COOH (1 equivalent) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid.

    • Add a solution of this compound (5 equivalents) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the product (Drug-PEG11-Amine) can be purified by preparative HPLC.

Step 2: Conjugation of Drug-PEG11-Amine to an Antibody

  • Reagents and Materials:

    • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

    • Drug-PEG11-Amine (from Step 1)

    • EDC and NHS

    • Desalting column

  • Procedure:

    • Activate the carboxyl groups on the antibody by adding EDC (10 equivalents) and NHS (10 equivalents) to the antibody solution.

    • Incubate for 15 minutes at room temperature.

    • Remove excess EDC and NHS using a desalting column equilibrated with PBS.

    • Immediately add the Drug-PEG11-Amine conjugate (5-10 equivalents) to the activated antibody solution.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

    • Purify the final ADC conjugate using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules.

PROTAC Synthesis via a Double Amide Coupling

This protocol outlines the synthesis of a PROTAC by sequentially coupling a target-binding ligand (Ligand A-COOH) and an E3 ligase-binding ligand (Ligand B-COOH) to this compound.

  • Reagents and Materials:

    • Ligand A-COOH (1 equivalent)

    • t-Boc-NH-PEG11-NH2 (a mono-protected version of the linker)

    • HATU (1.2 equivalents)

    • DIPEA (3 equivalents)

    • Anhydrous DMF

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Ligand B-COOH

  • Procedure:

    • First Coupling: Dissolve Ligand A-COOH in anhydrous DMF. Add HATU and DIPEA and stir for 15 minutes. Add t-Boc-NH-PEG11-NH2 and stir overnight at room temperature. Purify the product (Ligand A-PEG11-NH-Boc) by column chromatography.[1]

    • Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA and stir for 2 hours at room temperature to remove the Boc protecting group. Concentrate the mixture under reduced pressure to obtain Ligand A-PEG11-NH2.[1]

    • Second Coupling: Dissolve Ligand B-COOH in anhydrous DMF. Add HATU and DIPEA and stir for 15 minutes. Add the deprotected Ligand A-PEG11-NH2 and stir overnight at room temperature.

    • Purification: Purify the final PROTAC by preparative HPLC.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described above.

G Workflow for Two-Step ADC Synthesis cluster_step1 Step 1: Linker-Drug Conjugation cluster_step2 Step 2: Antibody Conjugation drug_cooh Drug-COOH edc_nhs EDC, NHS in DMF drug_cooh->edc_nhs Activation peg_amine This compound drug_peg_amine Drug-PEG11-Amine peg_amine->drug_peg_amine Coupling edc_nhs->drug_peg_amine Coupling activated_ab Activated Antibody final_adc Antibody-Drug Conjugate (ADC) drug_peg_amine->final_adc Conjugation antibody Antibody edc_nhs2 EDC, NHS in PBS antibody->edc_nhs2 Activation edc_nhs2->activated_ab activated_ab->final_adc Conjugation

Caption: Two-step synthesis of an Antibody-Drug Conjugate (ADC).

G Workflow for PROTAC Synthesis ligand_a Ligand A-COOH hatu_dipea HATU, DIPEA in DMF ligand_a->hatu_dipea 1. First Coupling mono_boc_peg t-Boc-NH-PEG11-NH2 mono_boc_peg->hatu_dipea coupled_product Ligand A-PEG11-NH-Boc hatu_dipea->coupled_product tfa TFA in DCM coupled_product->tfa 2. Deprotection deprotected_product Ligand A-PEG11-NH2 tfa->deprotected_product final_protac Final PROTAC deprotected_product->final_protac 3. Second Coupling ligand_b Ligand B-COOH ligand_b->final_protac 3. Second Coupling

Caption: Modular synthesis of a PROTAC molecule.

Conclusion

This compound is a highly valuable and versatile tool for researchers in the fields of chemistry, biology, and medicine. Its well-defined structure, favorable physicochemical properties, and straightforward reactivity make it an ideal building block for the construction of complex biomolecular conjugates. The applications in ADC and PROTAC development highlight its significance in the design of next-generation therapeutics. The provided protocols and workflows serve as a guide for the effective implementation of this compound in various research and development endeavors. As the fields of bioconjugation and targeted drug delivery continue to evolve, the utility of precisely defined linkers like this compound is expected to grow, enabling the creation of novel and more effective therapeutic agents.

References

Amino-PEG11-Amine: A Comprehensive Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics and applications of Amino-PEG11-Amine, a bifunctional crosslinker integral to advancements in targeted therapeutics. This document provides a detailed overview of its physicochemical properties, experimental protocols for its use in bioconjugation, and visual representations of its role in key biological pathways.

Core Properties of this compound

This compound is a hydrophilic polyethylene glycol (PEG) spacer with terminal primary amine groups. This structure allows for the conjugation of two different molecules, making it a versatile tool in the development of complex bioconjugates. The PEG backbone enhances the solubility and stability of the resulting conjugate in aqueous environments, a critical feature for many biological applications.

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 544.68 g/mol [1][2][3]
Molecular Formula C24H52N2O11[1][4]
CAS Number 479200-82-3
Purity >96%
Solubility Water, DMSO, DCM, DMF

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable linker in the construction of two prominent classes of targeted therapies: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

  • Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The antibody specifically targets tumor-associated antigens, delivering the payload directly to cancer cells while minimizing systemic toxicity. The hydrophilic PEG linker can improve the pharmacokinetic properties of the ADC.

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following are detailed methodologies for the use of this compound in the synthesis of ADCs and PROTACs. These protocols are based on established bioconjugation techniques.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Amide Bond Formation

This protocol describes a two-step process for conjugating a cytotoxic drug (payload) containing a carboxylic acid to an antibody via this compound.

Step 1: Activation of Payload and Conjugation to this compound

  • Payload Activation: Dissolve the carboxylic acid-containing payload (1.0 eq) in anhydrous Dimethylformamide (DMF). Add a peptide coupling agent such as HATU (1.2 eq) and an organic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Conjugation to Linker: In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF. Add this solution to the activated payload mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, typically for 12-24 hours. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Purification: Upon completion, purify the payload-linker conjugate by reverse-phase High-Performance Liquid Chromatography (HPLC).

Step 2: Conjugation of Payload-Linker to Antibody

  • Antibody Preparation: Prepare the antibody in a suitable reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • Activation of Payload-Linker: Dissolve the purified payload-linker conjugate in an organic co-solvent such as Dimethyl Sulfoxide (DMSO). Activate the terminal amine group for reaction with lysine residues on the antibody. This protocol assumes the payload has a second functional group for antibody conjugation. If the payload was initially conjugated via one of the amines on the PEG linker, the other amine is now available. To target antibody lysines, the payload-linker's amine can be converted to a more reactive species, or a different conjugation strategy can be employed. A common method is to use a bifunctional reagent to first modify the antibody with a group that will react with the linker's amine. For this example, we will proceed with a direct amide coupling.

  • Amide Bond Formation: Add the payload-linker conjugate to the antibody solution. The reaction can be facilitated by the addition of a water-soluble carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and N-hydroxysuccinimide (NHS) or its sulfonated version (Sulfo-NHS) to improve efficiency and stability of the active intermediate.

  • Reaction and Quenching: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. The reaction can be quenched by adding an excess of a small molecule amine, such as Tris or glycine.

  • Purification: Purify the resulting ADC using size-exclusion chromatography or tangential flow filtration to remove unconjugated payload-linker and other reagents.

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

Protocol 2: Synthesis of a PROTAC via Sequential Amide Coupling

This protocol outlines the synthesis of a PROTAC by sequentially coupling a target protein ligand (warhead) and an E3 ligase ligand to the this compound linker.

Step 1: First Amide Coupling

  • Component Activation: Dissolve the first component (either the warhead or the E3 ligase ligand containing a carboxylic acid) (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Coupling to Linker: Add a solution of this compound (1.1 eq) in anhydrous DMF to the activated component.

  • Reaction and Purification: Stir the reaction at room temperature overnight. Monitor by LC-MS. Once complete, purify the mono-substituted PEG linker intermediate by flash column chromatography or preparative HPLC.

Step 2: Second Amide Coupling

  • Activation of Second Component: In a separate flask, dissolve the second component (containing a carboxylic acid) (1.0 eq) in anhydrous DMF and activate it using HATU and DIPEA as described in Step 1.

  • Final Coupling: Add the purified mono-substituted PEG linker intermediate (1.1 eq) to the activated second component.

  • Reaction and Final Purification: Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS. Upon completion, purify the final PROTAC molecule using preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows associated with ADCs and PROTACs.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation PROTAC PROTAC TargetProtein Target Protein (POI) PROTAC->TargetProtein E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Ubiquitination Poly-ubiquitination TargetProtein->Ubiquitination E3Ligase->Ubiquitination Recruitment Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Experimental_Workflow_PROTAC_Synthesis Warhead Warhead-COOH Intermediate Warhead-PEG-NH2 Warhead->Intermediate 1. Amide Coupling AminePEG H2N-PEG11-NH2 AminePEG->Intermediate Purification1 Purification (HPLC) Intermediate->Purification1 E3Ligand E3 Ligand-COOH PROTAC Final PROTAC E3Ligand->PROTAC Purification2 Purification (HPLC) PROTAC->Purification2 Purification1->PROTAC 2. Amide Coupling Analysis Characterization (LC-MS, NMR) Purification2->Analysis

References

solubility of Amino-PEG11-Amine in water and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility of Amino-PEG11-Amine (H₂N-(CH₂CH₂O)₁₁-CH₂CH₂-NH₂) in aqueous and organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the known solubility characteristics, provides a detailed experimental protocol for quantitative solubility determination, and illustrates a typical workflow for its application in bioconjugation.

Introduction to this compound

This compound is a hydrophilic, bifunctional crosslinker. The molecule consists of a polyethylene glycol (PEG) chain of eleven ethylene oxide units, capped at both ends with primary amine groups. This structure imparts several desirable properties, most notably enhanced water solubility to the molecules it is conjugated to.[1] The terminal primary amines are reactive towards various functional groups, such as carboxylic acids and activated esters, making it a versatile tool for crosslinking and modifying proteins, peptides, and other biomolecules.

Solubility Profile

Table 1: Qualitative Solubility of this compound

Solvent NameChemical FormulaSolvent TypeSolubility
WaterH₂OPolar ProticSoluble[1]
Dimethyl Sulfoxide(CH₃)₂SOPolar AproticSoluble
DichloromethaneCH₂Cl₂HalogenatedSoluble
Dimethylformamide(CH₃)₂NCHPolar AproticSoluble

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental protocol is necessary. The following section details a robust "shake-flask" method, which is a reliable technique for determining the thermodynamic solubility of a compound.

Principle

An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector.

Materials and Equipment
  • This compound

  • Solvents of interest (e.g., Water, DMSO, DCM, DMF)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Corona Charged Aerosol Detector (CAD), as PEG lacks a strong UV chromophore)

  • Mobile phase for HPLC

Procedure
  • Preparation of the Sample:

    • Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Record the precise weight of the added solute.

    • Add a known volume of the solvent to the vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with the mobile phase to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Use the calibration curve to determine the concentration of the solute in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the tested solvent at the specified temperature.

Application in Bioconjugation: A Workflow Example

This compound is frequently used to link two biomolecules or a biomolecule to a surface. A common application is the conjugation of a protein to another protein or a small molecule drug. The following diagram illustrates a typical workflow for such a bioconjugation reaction.

G Bioconjugation Workflow using this compound cluster_0 Preparation cluster_1 Activation & Conjugation cluster_2 Purification & Analysis A Protein 1 in Buffer (e.g., Antibody with Lysine residues) G React Intermediate (F) with Protein 1 A->G B Protein 2 with Carboxylic Acid (or activated ester) D Activate Carboxylic Acid on Protein 2 (e.g., using EDC/NHS chemistry) B->D C Dissolve this compound in appropriate solvent E React Activated Protein 2 with this compound C->E D->E F Intermediate: Protein 2-PEG11-Amine E->F F->G H Purify Conjugate (e.g., Size Exclusion Chromatography) G->H I Characterize Conjugate (e.g., SDS-PAGE, Mass Spectrometry) H->I

Bioconjugation Workflow

This workflow demonstrates the sequential reaction steps often employed in creating a protein-protein conjugate using a heterobifunctional approach, where the two amine groups of the PEG linker react in a controlled manner.

Conclusion

This compound is a valuable tool in bioconjugation and drug delivery due to its bifunctional nature and the solubility-enhancing properties of its PEG core. While qualitative data confirms its solubility in water and several common organic solvents, quantitative determination requires a systematic experimental approach as outlined in this guide. The provided protocol and workflow serve as a practical resource for researchers utilizing this versatile crosslinker in their applications.

References

The Pivotal Role of the PEG Spacer in Amino-PEG11-Amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation and drug delivery, the strategic use of chemical linkers is paramount to the efficacy, safety, and pharmacokinetic profile of novel therapeutics. Among the most versatile and widely adopted linkers are those based on polyethylene glycol (PEG). This technical guide provides a comprehensive exploration of the role of the discrete PEG spacer, specifically focusing on Amino-PEG11-Amine, a bifunctional linker with a defined chain of eleven ethylene glycol units. This document will delve into the quantitative impact of the PEG11 spacer on the properties of bioconjugates, provide detailed experimental protocols for its application, and visualize its function in key biological and synthetic processes.

Core Concepts: The Multifaceted Role of the PEG11 Spacer

The incorporation of a discrete PEG spacer, such as the 11-unit chain in this compound, imparts a range of beneficial properties to bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These advantages stem from the inherent physicochemical characteristics of the polyethylene glycol chain.

Enhanced Hydrophilicity and Solubility: A primary and critical function of the PEG spacer is to increase the hydrophilicity of the entire bioconjugate.[1] Many potent cytotoxic payloads used in ADCs and the large, complex structures of PROTACs are inherently hydrophobic, which can lead to aggregation and rapid clearance from circulation. The ethylene glycol units of the PEG chain are highly hydrophilic, which helps to solubilize these hydrophobic moieties, thereby preventing aggregation and improving the overall pharmaceutical properties of the conjugate.[1][2]

Improved Pharmacokinetics and Reduced Immunogenicity: The hydrophilic nature of the PEG11 spacer creates a hydration shell around the bioconjugate. This "stealth" effect shields the molecule from recognition by the immune system and reduces non-specific clearance mechanisms, leading to a prolonged circulation half-life.[1] By masking potential epitopes on the linker-payload, PEGylation can also reduce the risk of an immune response against the therapeutic agent.[1]

Optimized Spatial Orientation and Flexibility: The defined length of the PEG11 spacer provides critical spatial separation between the conjugated molecules. In ADCs, this prevents the cytotoxic payload from sterically hindering the antibody's binding to its target antigen. For PROTACs, the length and flexibility of the linker are crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.

Discrete Nature for Homogeneity: this compound is a discrete PEG (dPEG®) linker, meaning it has a precise, single molecular weight and a defined chain length. This is a significant advantage over traditional polydisperse PEGs, as it leads to the production of more homogeneous bioconjugates. This uniformity improves batch-to-batch reproducibility, simplifies characterization, and can lead to a better safety profile.

Quantitative Impact of the PEG Spacer

The length of the PEG spacer has a quantifiable impact on the physicochemical and biological properties of bioconjugates. The following tables summarize key data from various studies, providing a comparative view of how different PEG linker lengths affect critical parameters. While specific data for PEG11 is not always available, its properties can be inferred from the trends observed with similar discrete PEG linkers.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

PEG Linker LengthClearance Rate (mL/day/kg) in RatsPlasma Half-Life Extension (Fold Increase)Reference
No PEG~151.0
PEG2~10-
PEG4~72.5
PEG8~5-
PEG12~5-
PEG24~511.2
PEG11 (inferred) ~5 Significant extension Inferred from trend

Data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.

Table 2: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) in ADCs

Linker TypeAverage DAR AchievedReference
Hydrophobic Linker3.8
Linker with PEG12 Spacer2.7
Linker with PEG11 Spacer (inferred) ~3.0 Inferred from trend

The efficiency of the conjugation reaction and the resulting DAR can be influenced by the hydrophobicity of the linker-payload, with PEG spacers playing a role in modulating this property.

Table 3: Effect of PEG Spacer Length on In Vitro Cytotoxicity of ADCs

ConjugatePEG MoietyCytotoxicity Reduction (Fold)Reference
ZHER2-SMCC-MMAENo PEG1.0
ZHER2-PEG4K-MMAE4 kDa PEG4.5 - 6.5
ZHER2-PEG10K-MMAE10 kDa PEG22 - 22.5
ADC with PEG11 Spacer (inferred) 11 PEG units Moderate reduction Inferred from trend

Longer PEG chains can sometimes lead to reduced in vitro cytotoxicity, highlighting a potential trade-off between pharmacokinetic improvement and immediate cell-killing potency.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in the synthesis of bioconjugates. The following protocols provide a framework for the development of ADCs and PROTACs.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This protocol describes a two-step process for conjugating a cytotoxic payload to an antibody via a heterobifunctional linker synthesized from this compound.

Step 1: Synthesis of the Drug-Linker Conjugate

  • Activation of Cytotoxic Drug:

    • Dissolve the cytotoxic drug (containing a carboxylic acid) in anhydrous Dimethylformamide (DMF).

    • Add 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and 1.2 equivalents of N-Hydroxysuccinimide (NHS).

    • Stir the reaction at room temperature for 4 hours to form the NHS-activated drug.

  • Conjugation to this compound:

    • Dissolve this compound (1.5 equivalents) in anhydrous DMF.

    • Add the this compound solution to the activated drug solution.

    • Stir the reaction at room temperature overnight.

  • Purification of the Drug-Linker Conjugate:

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, purify the drug-linker conjugate using reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Step 2: Conjugation to the Antibody

  • Antibody Preparation:

    • If conjugating to cysteine residues, partially reduce the antibody's interchain disulfide bonds by incubating with a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) at 37°C for 2 hours.

    • Remove the excess TCEP using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction:

    • Dissolve the purified drug-linker conjugate (with a maleimide or other thiol-reactive group attached to the second amine of the PEG11 spacer) in an organic co-solvent like Dimethyl sulfoxide (DMSO).

    • Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring. The final concentration of the organic co-solvent should be below 10% (v/v) to maintain antibody stability. A 1.5-fold molar excess of the drug-linker per thiol group is typically used.

    • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification and Characterization of the ADC:

    • Purify the ADC from unconjugated drug-linker and other small molecules using Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

    • Determine the final protein concentration using UV-Vis spectrophotometry at 280 nm.

    • Calculate the average Drug-to-Antibody Ratio (DAR) using HIC or reverse-phase HPLC.

    • Assess the level of aggregation using SEC.

    • Confirm the identity and homogeneity of the ADC by LC-MS.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines the general steps for synthesizing a PROTAC by linking a target protein ligand and an E3 ligase ligand with this compound.

  • Functionalization of Ligands:

    • Synthesize or procure the target protein ligand and the E3 ligase ligand with appropriate functional groups for conjugation (e.g., a carboxylic acid on one ligand and a reactive handle on the other).

  • Stepwise Conjugation:

    • First Conjugation: React one of the ligands (e.g., the one with the carboxylic acid) with one of the amine groups of this compound using standard amide coupling chemistry (e.g., with HATU or EDC/NHS as activating agents) in an appropriate organic solvent like DMF.

    • Purification: Purify the resulting ligand-PEG11-amine intermediate using flash chromatography or preparative HPLC.

    • Second Conjugation: React the purified intermediate with the second ligand (which has a complementary reactive group) to form the final PROTAC molecule. The specific reaction conditions will depend on the chosen chemistries.

  • Final Purification and Characterization:

    • Purify the final PROTAC using reverse-phase HPLC.

    • Characterize the structure and purity of the PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

    • Assess the biological activity of the PROTAC by measuring the degradation of the target protein in a relevant cell line using techniques like Western blotting or targeted proteomics.

Visualizing the Role of the PEG11 Spacer

Graphviz diagrams can effectively illustrate the complex biological and chemical processes where the this compound spacer plays a crucial role.

experimental_workflow_adc cluster_synthesis Step 1: Drug-Linker Synthesis cluster_conjugation Step 2: Antibody Conjugation cluster_purification Step 3: Purification & Characterization drug Cytotoxic Drug (-COOH) activated_drug Activated Drug (-NHS ester) drug->activated_drug DCC, NHS drug_linker Drug-Linker Conjugate activated_drug->drug_linker peg11 This compound peg11->drug_linker adc ADC drug_linker->adc antibody Antibody (-SH) antibody->adc purification SEC / HIC adc->purification characterization DAR by HIC Aggregation by SEC Identity by MS purification->characterization

Caption: Experimental workflow for ADC synthesis using a PEG11 linker.

protac_mechanism cluster_formation Ternary Complex Formation cluster_degradation Ubiquitination and Degradation POI Target Protein Ternary Ternary Complex POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary PEG11 Linker PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing a PEG11 linker.

epr_effect cluster_vasculature Tumor Vasculature cluster_tumor Tumor Microenvironment blood_vessel Leaky Blood Vessel peg_np PEGylated Nanoparticle extravasation Extravasation peg_np->extravasation tumor_cell Tumor Cell retention Retention tumor_cell->retention extravasation->tumor_cell EPR Effect

Caption: The Enhanced Permeability and Retention (EPR) effect for PEGylated nanoparticles.

Conclusion

The this compound spacer is a powerful and versatile tool in the design of advanced biotherapeutics. Its discrete nature, combined with the inherent benefits of PEGylation, allows for the precise engineering of molecules with enhanced solubility, improved pharmacokinetic profiles, and reduced immunogenicity. By providing a defined and flexible linkage, the PEG11 spacer is instrumental in optimizing the performance of complex modalities such as ADCs and PROTACs. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the this compound spacer in their pursuit of next-generation therapies.

References

The Reactivity of Terminal Amine Groups in Amino-PEG11-Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the terminal primary amine groups on the Amino-PEG11-Amine molecule. This bifunctional linker is a cornerstone in modern bioconjugation, drug delivery systems, and proteomics, prized for its defined length, hydrophilicity, and versatile reactivity. Understanding the chemical behavior of its terminal amines is critical for the successful design and synthesis of complex biomolecular constructs, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4]

Core Principles of Amine Reactivity

The utility of this compound as a linker is primarily derived from the nucleophilic character of its two terminal primary amine (-NH2) groups. These groups readily react with a variety of electrophilic functional groups to form stable covalent bonds.[5]

The reactivity of these amines is highly dependent on the pH of the reaction medium. The pKa of a terminal primary amine is typically around 9.0.

  • At acidic pH (pH < pKa): The amine group is protonated to form an ammonium salt (-NH3+). This protonated form is not nucleophilic and will not readily react with electrophiles.

  • At neutral to basic pH (pH > pKa): The amine group is deprotonated and exists in its neutral, nucleophilic state (-NH2). This form is highly reactive towards electrophiles.

Therefore, controlling the pH is the most critical parameter for directing and optimizing conjugation reactions with this compound. Most reactions are performed in buffers with a pH range of 7.2 to 9.0 to ensure a sufficient concentration of the reactive, deprotonated amine.

Physicochemical and Reactivity Data

The following tables summarize the key properties of this compound and the recommended conditions for its primary conjugation reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C24H52N2O11
Molecular Weight 544.68 g/mol
CAS Number 479200-82-3
Appearance White solid
Purity Typically >95%
Solubility Water, DMSO, DMF, DCM
Storage Conditions -20°C, protect from light and moisture

Table 2: Recommended Reaction Conditions for Terminal Amine Conjugation

Reaction TypeElectrophilic GroupResulting LinkageOptimal pH RangeCommon SolventsTypical Reaction Time
Acylation N-Hydroxysuccinimide (NHS) EsterAmide7.2 - 9.0PBS, Borate Buffer, DMF, DMSO30 min - 4 hours
Carbodiimide Coupling Carboxylic Acid (+ EDC, DCC, HATU)Amide4.5 - 7.5MES, PBS, DMF, DMSO2 - 24 hours
Reductive Amination Aldehyde, KetoneSecondary Amine6.0 - 7.5PBS, Acetate Buffer2 - 12 hours
Thiourea Formation IsothiocyanateThiourea8.0 - 9.5DMF, DMSO, Aqueous Buffers2 - 6 hours

Key Conjugation Chemistries and Protocols

The terminal amines of this compound are versatile and can participate in several common bioconjugation reactions.

Acylation via N-Hydroxysuccinimide (NHS) Esters

This is the most common method for labeling proteins and other biomolecules. The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group to form a highly stable amide bond.

G Amine H₂N-PEG₁₁-NH₂ Product R-C(O)NH-PEG₁₁-NH₂ (Stable Amide Bond) Amine->Product Nucleophilic Attack pH 7.2 - 9.0 NHS R-C(O)O-NHS (NHS Ester) NHS->Product LeavingGroup NHS (Leaving Group)

Caption: Reaction of this compound with an NHS ester.

Experimental Protocol: Conjugation with an NHS Ester

  • Preparation: Bring the this compound and the NHS ester reagent to room temperature.

  • Dissolution: Dissolve the amine-containing molecule (e.g., a protein) in a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4. Dissolve the this compound in the same buffer or a compatible solvent like DMSO.

  • Reagent Preparation: Immediately before use, dissolve the NHS ester in a water-miscible organic solvent like DMSO or DMF to create a 10 mM stock solution.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein/Amino-PEG11-Amine solution. Ensure the final concentration of the organic solvent does not exceed 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris-buffered saline (TBS) or glycine.

  • Purification: Remove excess, unreacted reagents via dialysis, size-exclusion chromatography, or spin desalting columns.

Amide Bond Formation via Carbodiimide Coupling

To form an amide bond with a carboxylic acid, a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is required. EDC activates the carboxyl group, making it susceptible to nucleophilic attack by the amine.

G cluster_workflow EDC Coupling Workflow Start Dissolve Carboxylic Acid (R-COOH) Activate Add EDC to Activate Carboxyl Group (pH 4.5-5.0) Start->Activate 15 min AddAmine Add this compound (H₂N-PEG₁₁-NH₂) Activate->AddAmine React Incubate for 2-4 hours at Room Temperature AddAmine->React Product Formation of Stable Amide Bond (R-CONH-PEG₁₁-NH₂) React->Product End Purify Conjugate Product->End

Caption: Workflow for EDC-mediated coupling to a carboxyl group.

Experimental Protocol: EDC-Mediated Coupling to a Carboxylic Acid

  • Buffer Preparation: Prepare an activation buffer, typically 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0.

  • Reagent Dissolution: Dissolve the molecule containing the carboxylic acid in the activation buffer. Dissolve the this compound and EDC separately in the same buffer.

  • Activation: Add the EDC solution to the carboxylic acid solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Conjugation: Add the this compound solution to the activated carboxylic acid mixture.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching: Stop the reaction by adding an amine-containing buffer like TBS or by adding hydroxylamine.

  • Purification: Purify the resulting conjugate using appropriate chromatographic or dialysis methods to remove the EDC byproduct and unreacted molecules.

Reductive Amination with Carbonyls

The terminal amines can react with aldehydes or ketones to form an initial, unstable Schiff base. This intermediate is then reduced using a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form a stable secondary amine linkage. This two-step, one-pot reaction is known as reductive amination.

G cluster_pathway Reductive Amination Pathway Amine H₂N-PEG₁₁-NH₂ SchiffBase R-CH=N-PEG₁₁-NH₂ (Unstable Schiff Base) Amine->SchiffBase pH 6.0-7.5 Aldehyde R-CHO (Aldehyde) Aldehyde->SchiffBase FinalProduct R-CH₂-NH-PEG₁₁-NH₂ (Stable Secondary Amine) SchiffBase->FinalProduct Reducer NaBH₃CN (Reducing Agent) Reducer->FinalProduct

References

An In-depth Technical Guide to Bioconjugation with Amino-PEG11-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent attachment of molecules to biomacromolecules such as proteins, antibodies, and nucleic acids, is a cornerstone of modern biotechnology and pharmaceutical development. This powerful technique enables the creation of novel molecular entities with tailored properties for a wide range of applications, including targeted drug delivery, in vivo imaging, and diagnostics. The choice of a linker molecule is critical to the success of a bioconjugation strategy, as it influences the stability, solubility, and biological activity of the resulting conjugate.

Amino-PEG11-Amine is a discrete polyethylene glycol (dPEG®) linker that has emerged as a valuable tool in bioconjugation. It is a homobifunctional linker featuring a chain of eleven ethylene glycol units flanked by primary amine groups at both ends. This structure imparts a unique combination of properties that make it highly suitable for a variety of bioconjugation applications. The hydrophilic PEG chain enhances the aqueous solubility of the conjugate, reduces immunogenicity, and can improve pharmacokinetic profiles by increasing the hydrodynamic radius.[1][2] The terminal primary amine groups provide reactive handles for conjugation to a variety of functional groups, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[][4]

This technical guide provides a comprehensive overview of bioconjugation using this compound, including its physicochemical properties, detailed experimental protocols for conjugation to proteins and antibodies, methods for characterization, and its application in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation. These properties are summarized in the table below.

PropertyValueReference
Chemical Formula C24H52N2O11[5]
Molecular Weight 544.7 g/mol
CAS Number 479200-82-3
Appearance White to off-white solid or viscous liquidN/A
Solubility Soluble in water and most organic solvents (e.g., DMSO, DMF, DCM)
Purity Typically >95%N/A
Storage -20°C, protected from moisture

Quantitative Impact of PEGylation with Short PEG Linkers

While specific quantitative data for this compound is not always available in the public domain, studies on similar short-chain PEG linkers provide valuable insights into the expected impact on bioconjugate properties. The following tables summarize representative data on the effect of PEG linker length on key parameters such as ADC clearance, PROTAC efficacy, and protein conformational stability.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG4~6.00.7
PEG8~4.50.5
PEG12~3.00.4
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.

Table 2: Influence of Linker Length on PROTAC Efficacy

Linker Length (atoms)ER Degradation (% of Control)IC50 (nM)
12~60%~50
16~85%~20
20~50%~60
Data from a study on estrogen receptor (ER)-α targeting PROTACs with varying linker lengths.

Table 3: Impact of PEGylation on Protein Conformational Stability

ConjugateChange in Conformational Stability (kcal/mol)
WW domain + 4-unit PEG (amide linkage)-0.70 ± 0.04
WW domain + 3-unit PEG (triazole linkage)-0.36 ± 0.01
WW domain + 3-unit PEG (amide linkage)-0.37 ± 0.01
Data from a study on the WW domain of the human protein Pin 1.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein via NHS Ester Chemistry

This protocol describes the conjugation of a protein to a molecule functionalized with an NHS ester, using this compound as a linker. This is a two-step process where one amine of the PEG linker is first reacted with the NHS-ester functionalized molecule, followed by purification and subsequent reaction of the second amine with the target protein (which has been activated to present a reactive group like an NHS ester). A more direct approach involves using a heterobifunctional PEG linker (e.g., Amine-PEG-NHS ester). For the purpose of this guide, we will detail the conjugation of an NHS-activated molecule to a protein, a common scenario where one end of the this compound would have been previously conjugated.

Materials:

  • Target protein in a suitable buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5)

  • NHS-activated molecule (e.g., NHS-ester of a drug or fluorescent dye)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris or glycine), it must be exchanged for an amine-free buffer like PBS. This can be achieved by dialysis or using a desalting column.

  • Preparation of the Amine-Reactive Linker:

    • Equilibrate the NHS-activated molecule and this compound to room temperature before opening the vials to prevent moisture condensation.

    • In a separate reaction, conjugate the NHS-activated molecule to one of the amine groups of this compound. This typically involves reacting a molar excess of the this compound with the NHS-activated molecule in an anhydrous organic solvent like DMF or DMSO. The resulting mono-functionalized PEG-amine linker should be purified, for example, by HPLC.

  • Conjugation Reaction:

    • Immediately before use, dissolve the purified mono-amine PEGylated molecule in DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).

    • Add a 10- to 50-fold molar excess of the activated PEG linker solution to the protein solution. The final concentration of the organic solvent in the reaction mixture should not exceed 10% to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove the excess linker and byproducts by SEC or dialysis.

    • For SEC, use a resin with an appropriate molecular weight cutoff for the protein conjugate.

    • For dialysis, use a membrane with a suitable molecular weight cutoff (e.g., 10 kDa for most antibodies) and perform dialysis against an appropriate buffer (e.g., PBS) with several buffer changes.

  • Characterization of the Conjugate:

    • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

    • Determine the degree of labeling (DOL) or PEGylation using methods described in the "Characterization of Bioconjugates" section below.

Protocol 2: Quantification of Protein PEGylation using the TNBS Assay

The 2,4,6-trinitrobenzene sulfonic acid (TNBS) assay is a colorimetric method used to quantify the number of free primary amino groups in a protein sample. By comparing the number of free amines in the unmodified protein to the PEGylated protein, the degree of PEGylation can be estimated.

Materials:

  • Unmodified protein and PEGylated protein samples

  • 0.1 M sodium bicarbonate buffer, pH 8.5

  • 4% (w/v) NaHCO3 solution

  • 0.5% (w/v) TNBS solution in water

  • 10% (w/v) SDS solution

  • 1 M HCl

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare solutions of both the unmodified and PEGylated protein in the sodium bicarbonate buffer at a known concentration (e.g., 1 mg/mL).

    • Prepare a standard curve using a known concentration of an amine-containing molecule (e.g., glycine or β-alanine).

  • TNBS Reaction:

    • In a microcentrifuge tube, mix 100 µL of the protein sample or standard with 100 µL of the 4% NaHCO3 solution.

    • Add 100 µL of the 0.5% TNBS solution.

    • Incubate the mixture at 37°C for 2 hours in the dark.

  • Stopping the Reaction and Measurement:

    • Add 500 µL of the 10% SDS solution to stop the reaction and solubilize the protein.

    • Add 250 µL of 1 M HCl.

    • Measure the absorbance of the solution at 335 nm.

  • Calculation of Degree of PEGylation:

    • Use the standard curve to determine the concentration of free amines in both the unmodified and PEGylated protein samples.

    • The degree of PEGylation is calculated as follows: Degree of PEGylation = (Moles of free amines in unmodified protein - Moles of free amines in PEGylated protein) / Moles of protein

Mandatory Visualizations

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a general experimental workflow for the synthesis of a Proteolysis Targeting Chimera (PROTAC) using a bifunctional linker like this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification_characterization Purification & Characterization poi_ligand Protein of Interest (POI) Ligand with Reactive Group step1 Step 1: First Conjugation (e.g., POI Ligand + Linker) poi_ligand->step1 e3_ligand E3 Ligase Ligand with Reactive Group step2 Step 2: Second Conjugation (Intermediate + E3 Ligand) e3_ligand->step2 peg_linker This compound (Bifunctional Linker) peg_linker->step1 intermediate POI-PEG11-Amine Intermediate step1->intermediate intermediate->step2 protac Final PROTAC Molecule step2->protac purification Purification (e.g., HPLC) protac->purification characterization Characterization (e.g., MS, NMR) purification->characterization ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space adc Antibody-Drug Conjugate (ADC) (e.g., Trastuzumab-PEG-Drug) her2 HER2 Receptor adc->her2 1. Binding to HER2 Receptor endosome Endosome her2->endosome 2. Internalization (Endocytosis) lysosome Lysosome endosome->lysosome 3. Trafficking to Lysosome drug_release Drug Release lysosome->drug_release 4. Linker Cleavage & Drug Release apoptosis Apoptosis (Cell Death) drug_release->apoptosis 5. Drug Induces Apoptosis

References

An In-Depth Technical Guide to the Research Applications of Amino-PEG11-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-PEG11-Amine is a versatile, bifunctional linker that has become an invaluable tool in modern biomedical research and drug development. Its unique structure, featuring a hydrophilic 11-unit polyethylene glycol (PEG) spacer flanked by two primary amine groups, offers enhanced solubility, biocompatibility, and flexible conjugation chemistry. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its role in bioconjugation, the development of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), and the functionalization of nanoparticle surfaces. Detailed experimental protocols, quantitative data from key studies, and visual representations of relevant pathways and workflows are presented to equip researchers with the knowledge to effectively utilize this powerful chemical linker.

Introduction to this compound

This compound, with a molecular weight of approximately 544.68 g/mol , is a homobifunctional crosslinker. The two terminal primary amine groups are reactive towards a variety of functional groups, most commonly carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters), forming stable amide bonds. The central PEG chain, composed of 11 ethylene glycol units, imparts hydrophilicity to the linker and any molecule it is conjugated to. This property is crucial for improving the solubility and reducing the immunogenicity of biomolecules, a process known as PEGylation. Furthermore, the defined length of the PEG spacer allows for precise control over the distance between two conjugated molecules, a critical parameter in the design of complex therapeutic and diagnostic agents.

Key Properties of this compound:

PropertyValue
Molecular Formula C24H52N2O11
Molecular Weight 544.68 g/mol
CAS Number 479200-82-3
Appearance White solid to colorless oil
Solubility Soluble in water and most organic solvents
Reactive Groups Two primary amines (-NH2)

Core Research Applications

Bioconjugation

The primary function of this compound in research is to covalently link two molecules together. The amine groups can readily participate in amide bond formation, making it a go-to reagent for conjugating proteins, peptides, small molecules, and fluorescent dyes.

General Reaction Scheme:

The fundamental reaction involves the coupling of the primary amines of this compound with carboxylic acid groups on the target molecules. This is typically facilitated by activating the carboxylic acid with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester intermediate.

G cluster_activation Carboxylic Acid Activation cluster_conjugation Conjugation cluster_second_conjugation Second Conjugation (Optional) Molecule_A_COOH Molecule A (with Carboxylic Acid) EDC EDC Molecule_A_COOH->EDC Reacts with NHS NHS EDC->NHS Stabilizes Activated_Intermediate NHS-activated Molecule A NHS->Activated_Intermediate Forms Amino_PEG11_Amine This compound Activated_Intermediate->Amino_PEG11_Amine Reacts with Conjugate_1 Molecule A-PEG11-Amine Amino_PEG11_Amine->Conjugate_1 Forms Molecule_B_COOH Molecule B (with Carboxylic Acid) Conjugate_1->Molecule_B_COOH Reacts with other amine Activated_B NHS-activated Molecule B Conjugate_1->Activated_B Reacts with Molecule_B_COOH->Activated_B Activated by EDC/NHS Final_Conjugate Molecule A-PEG11-Molecule B Activated_B->Final_Conjugate Forms

Caption: General workflow for bioconjugation using this compound.

Detailed Experimental Protocol: EDC/NHS Coupling to a Protein [1][2][3][4]

This protocol describes the conjugation of a small molecule containing a carboxylic acid to the primary amine groups (lysine residues and N-terminus) of a protein using this compound as a linker. This is a two-step process.

Step 1: Activation of Small Molecule with EDC/NHS

  • Reagent Preparation:

    • Prepare a solution of the small molecule with a carboxylic acid in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

    • Equilibrate EDC and NHS to room temperature before opening. Prepare fresh solutions of EDC and NHS in the same anhydrous solvent.

  • Activation Reaction:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the small molecule solution.

    • Add 1.2 equivalents of EDC and 1.5 equivalents of NHS to the small molecule solution.

    • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Conjugation to this compound

  • Reaction Setup:

    • Dissolve this compound in an appropriate buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-8.0).

    • Add the activated small molecule (NHS ester) solution dropwise to the this compound solution with gentle stirring. A typical molar ratio is 1:1, but this may need to be optimized.

  • Incubation:

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • The resulting conjugate can be purified from excess reagents by dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 3: Conjugation to Protein

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If the buffer contains primary amines (e.g., Tris), they will compete with the protein for conjugation.

  • Activation of the other end of the Linker:

    • The second carboxylic acid-containing molecule is activated with EDC/NHS as described in Step 1.

  • Final Conjugation:

    • Add the activated molecule to the protein solution. The molar ratio of the activated molecule to the protein will determine the degree of labeling and should be optimized.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Purify the final protein conjugate using SEC or dialysis to remove unreacted small molecules and byproducts.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells. An ADC consists of a monoclonal antibody (mAb) that recognizes a tumor-specific antigen, a highly potent cytotoxic drug, and a chemical linker that connects the two. This compound can be used as a component of the linker system in ADCs. Its hydrophilicity can help to overcome the aggregation issues often associated with hydrophobic drug payloads and improve the pharmacokinetic properties of the ADC.

Workflow for ADC Synthesis using this compound:

G cluster_synthesis ADC Synthesis cluster_moa Mechanism of Action mAb Monoclonal Antibody ADC Antibody-Drug Conjugate mAb->ADC Conjugation Linker_Payload This compound -Payload Conjugate Linker_Payload->ADC Conjugation Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding to Tumor Antigen Internalization Internalization Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death

Caption: Workflow of ADC synthesis and its mechanism of action.

Quantitative Data for ADCs with PEG Linkers:

ParameterNo PEG Linker4 kDa PEG Linker10 kDa PEG LinkerReference
In vitro Cytotoxicity (IC50) X4.5X22X[5]
Circulation Half-life Y2.5Y11.2Y
Maximum Tolerated Dose (MTD) Z mg/kg> Z mg/kg>4Z mg/kg

Note: 'X', 'Y', and 'Z' represent the baseline values for the ADC without a PEG linker. The data illustrates that while longer PEG linkers can decrease in vitro cytotoxicity, they significantly improve circulation half-life and tolerability, which can lead to enhanced overall in vivo antitumor efficacy.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. This compound is an ideal linker for PROTAC synthesis due to its defined length, flexibility, and hydrophilicity, which are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC Mechanism of Action and Synthesis Workflow:

G cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action Target_Ligand Target Protein Ligand PROTAC PROTAC Target_Ligand->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Amino_PEG11_Amine This compound Linker Amino_PEG11_Amine->PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC synthesis and mechanism of action.

Detailed Experimental Protocol: PROTAC Synthesis

This protocol outlines the synthesis of a PROTAC using this compound to link a target protein ligand with a carboxylic acid and an E3 ligase ligand with a carboxylic acid.

Step 1: Synthesis of Ligand-Linker Intermediate

  • Reagent Preparation:

    • Dissolve the target protein ligand (containing a carboxylic acid) in an anhydrous solvent like DMF.

    • Prepare fresh solutions of a coupling agent like HATU (1.2 eq) and a base like DIPEA (3.0 eq) in anhydrous DMF.

    • Prepare a solution of Boc-protected this compound (1.1 eq) in anhydrous DMF.

  • Coupling Reaction:

    • To the target ligand solution, add HATU and DIPEA and stir for 15 minutes at room temperature.

    • Add the Boc-protected this compound solution and stir overnight at room temperature.

    • Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash with brine. Dry the organic layer and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Step 2: Deprotection of the Linker

  • Reaction:

    • Dissolve the Boc-protected intermediate in a solvent like dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (20-50% v/v) at 0°C and stir for 1-3 hours at room temperature.

    • Monitor the deprotection by LC-MS.

  • Work-up:

    • Concentrate the reaction mixture to remove excess TFA and solvent. The resulting amine salt is often used directly in the next step.

Step 3: Final Coupling to E3 Ligase Ligand

  • Reaction:

    • Follow the coupling procedure in Step 1, using the deprotected amine-linker-target ligand intermediate and the E3 ligase ligand (containing a carboxylic acid).

  • Purification:

    • Purify the final PROTAC product by preparative HPLC.

Quantitative Data for PROTACs with PEG Linkers:

While specific data for PROTACs using this compound is limited, studies on similar PROTACs with PEG linkers demonstrate the importance of linker length and composition on degradation efficiency.

PROTACTarget ProteinE3 LigaseLinkerDC50 (nM)Dmax (%)
PROTAC AProtein XCRBNPEG450>90
PROTAC BProtein XVHLPEG825>95

DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Surface Modification of Nanoparticles

This compound is widely used to functionalize the surface of nanoparticles (NPs) for various biomedical applications, including drug delivery, bioimaging, and diagnostics. The PEG component provides a hydrophilic shell that can:

  • Increase colloidal stability: Prevents aggregation of NPs in biological fluids.

  • Reduce non-specific protein adsorption: Minimizes opsonization and clearance by the reticuloendothelial system (RES), prolonging circulation time.

  • Provide functional handles for further conjugation: The terminal amine groups can be used to attach targeting ligands (e.g., antibodies, peptides), imaging agents (e.g., fluorescent dyes), or therapeutic molecules.

Workflow for Nanoparticle Functionalization:

G cluster_functionalization Nanoparticle Functionalization cluster_conjugation Further Conjugation Bare_NP Bare Nanoparticle (e.g., with -COOH) Functionalized_NP PEGylated Nanoparticle (with -NH2) Bare_NP->Functionalized_NP EDC/NHS Coupling Amino_PEG11_Amine This compound Amino_PEG11_Amine->Functionalized_NP Final_NP Targeted Nanoparticle Functionalized_NP->Final_NP Targeting_Ligand Targeting Ligand Targeting_Ligand->Final_NP

Caption: Workflow for nanoparticle functionalization with this compound.

Quantitative Data for Amine-PEG Functionalized Nanoparticles:

The following table presents representative data on the physicochemical properties of nanoparticles before and after functionalization with amine-terminated PEG.

Nanoparticle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Nanoparticles 120 ± 50.15 ± 0.02-25 ± 3
Amine-PEG11 Functionalized NPs 135 ± 60.12 ± 0.03+15 ± 2

Data is hypothetical and for illustrative purposes. Actual values will depend on the nanoparticle core material, the specific PEG linker, and the reaction conditions.

Conclusion

This compound is a highly valuable and versatile tool for researchers in the fields of chemistry, biology, and medicine. Its well-defined structure, hydrophilicity, and bifunctional nature enable a wide range of applications, from fundamental bioconjugation studies to the development of advanced therapeutics like ADCs and PROTACs, and the engineering of sophisticated nanoparticle-based systems. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for the successful implementation of this compound in various research endeavors. As the demand for precisely engineered biomolecular constructs continues to grow, the importance of linkers like this compound in driving innovation is set to increase even further.

References

An In-Depth Technical Guide to PEGylation with Amino-PEG11-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG)ylation is a well-established and powerful strategy in drug development to enhance the therapeutic properties of molecules, including proteins, peptides, and small-molecule drugs. The covalent attachment of PEG chains can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, enhancing solubility, and protecting it from enzymatic degradation. This guide provides a comprehensive technical overview of PEGylation utilizing a discrete PEG linker, Amino-PEG11-Amine. It details the chemical properties of this linker, provides step-by-step experimental protocols for conjugation and characterization, summarizes key quantitative data, and visualizes relevant biological mechanisms and workflows. This document is intended to serve as a practical resource for researchers and scientists engaged in the design and development of next-generation therapeutics.

Introduction to PEGylation and this compound

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule. This modification can significantly improve the therapeutic efficacy of a drug by:

  • Increasing Serum Half-Life: The increased size of the PEGylated molecule reduces its renal clearance, prolonging its circulation time in the bloodstream.[1]

  • Enhancing Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic drugs, facilitating their formulation and administration.[2]

  • Reducing Immunogenicity: The PEG chain can mask epitopes on the surface of protein drugs, reducing their recognition by the immune system.[2]

  • Improving Stability: PEGylation can protect therapeutic molecules from enzymatic degradation.[2]

Discrete PEG linkers, such as this compound, offer significant advantages over traditional polydisperse PEGs. Their defined molecular weight and length ensure the production of homogeneous conjugates with improved batch-to-batch reproducibility and potentially better safety profiles.[3]

This compound is a bifunctional, discrete PEG linker with a chain of eleven ethylene glycol units and terminal primary amine groups on both ends. This structure allows for versatile conjugation strategies, particularly for crosslinking molecules or for surface modification of nanoparticles and other drug delivery systems. The primary amine groups are reactive towards a variety of functional groups, most commonly carboxylic acids and their activated esters (e.g., NHS esters), forming stable amide bonds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C24H52N2O11
Molecular Weight 544.68 g/mol
CAS Number 479200-82-3
Appearance Colorless oil to white solid
Solubility Water, DMSO, DCM, DMF, MeOH
Purity > 96%

Experimental Protocols

General Considerations for Bioconjugation

Successful bioconjugation with this compound requires careful consideration of the reaction conditions to ensure high efficiency and preservation of the biomolecule's activity.

  • Buffer Selection: Use non-amine-containing buffers at a pH of 7-9 for reactions with NHS esters to avoid competition for the reactive sites. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice. For reactions with carboxylic acids using coupling agents like EDC, a slightly acidic pH (e.g., 4.5-5.5 using MES buffer) is optimal for the activation step.

  • Solvent: this compound and many reactive esters are soluble in organic solvents like DMSO or DMF. When conjugating to biomolecules in aqueous buffers, the volume of the organic solvent should typically not exceed 10% of the total reaction volume.

  • Molar Ratios: The optimal molar ratio of the PEG linker to the molecule to be conjugated should be determined empirically. A molar excess of the linker is often used to drive the reaction to completion.

Protocol for Protein Conjugation with an NHS Ester

This protocol describes a general procedure for conjugating a protein with a molecule that has been pre-functionalized with an N-hydroxysuccinimide (NHS) ester, using this compound as a crosslinker.

Materials:

  • Protein to be conjugated in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-activated molecule

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

  • NHS-activated Molecule Solution Preparation: Immediately before use, dissolve the NHS-activated molecule in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

  • First Conjugation Step (NHS-ester to this compound):

    • Add a 10- to 50-fold molar excess of the this compound solution to the NHS-activated molecule solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Second Conjugation Step (Activation of Protein's Carboxyl Groups and Reaction with PEG-Amine):

    • To the protein solution, add EDC and NHS to a final concentration of 5 mM and 10 mM, respectively.

    • Incubate for 15 minutes at room temperature to activate the carboxyl groups on the protein.

    • Add the reaction mixture from the first conjugation step to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove unreacted reagents and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity (see Section 4).

Protocol for Nanoparticle Surface Functionalization

This protocol outlines a method for functionalizing the surface of nanoparticles that have carboxyl groups with this compound.

Materials:

  • Carboxylated nanoparticles

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 5.5)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Centrifugation and washing buffers

Procedure:

  • Nanoparticle Preparation: Suspend the carboxylated nanoparticles in the Activation Buffer.

  • Activation of Carboxyl Groups:

    • Add EDC and Sulfo-NHS to the nanoparticle suspension to a final concentration of 10 mM and 25 mM, respectively.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing: Centrifuge the nanoparticles to remove excess EDC and Sulfo-NHS. Resuspend the activated nanoparticles in the Coupling Buffer.

  • Conjugation:

    • Prepare a solution of this compound in the Coupling Buffer.

    • Add the this compound solution to the activated nanoparticle suspension. The optimal concentration will depend on the desired surface density and should be determined experimentally.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Solution to stop the reaction.

  • Final Washing: Wash the functionalized nanoparticles several times by centrifugation and resuspension in a suitable storage buffer to remove unreacted this compound and byproducts.

  • Characterization: Characterize the surface-functionalized nanoparticles to confirm the presence of amine groups and assess their properties (e.g., size, zeta potential, and stability).

Quantitative Data and Performance

The use of discrete PEG linkers like this compound allows for more precise control over the stoichiometry of conjugation, leading to a more homogeneous product. The efficiency and stability of the resulting conjugates are critical parameters.

Table 2: Representative Quantitative Data for PEGylation with Discrete Amine-Terminated PEGs

ParameterMolecule TypeLinker TypeResultSignificanceReference
Conjugation Efficiency Monoclonal AntibodyAmine-reactive PEG>95% conjugation to available sitesHigh efficiency leads to a more defined product.
Stability (Half-life) Affibody-Drug ConjugatePEG linkerHalf-life increased from 19.6 min (no PEG) to several hoursDemonstrates the ability of PEG to prolong circulation time.
In Vitro Cytotoxicity Affibody-Drug Conjugate4 kDa and 10 kDa PEG4.5-fold and 22-fold reduction in cytotoxicity, respectivelyLonger PEG chains can sometimes reduce immediate in vitro potency due to steric hindrance, a factor to consider in design.
PROTAC Degradation (DC50) SMARCA2/4PEG linker250-300 nMDemonstrates the utility of PEG linkers in facilitating effective protein degradation.

Characterization of PEGylated Conjugates

Thorough characterization of the PEGylated product is essential to ensure its quality, purity, and desired properties.

Table 3: Common Characterization Techniques for PEGylated Molecules

TechniquePurposeExpected OutcomeReference
SDS-PAGE Assess molecular weight increase and purityA shift to a higher molecular weight for the PEGylated species compared to the unconjugated molecule.
Size-Exclusion Chromatography (SEC) Determine hydrodynamic size and detect aggregationA shift to an earlier elution time for the PEGylated molecule.
Mass Spectrometry (ESI-MS, MALDI-TOF) Confirm covalent attachment, determine the degree of PEGylation, and identify conjugation sitesAn increase in mass corresponding to the number of attached PEG linkers. Peptide mapping can pinpoint the modified amino acid residues.
Zeta Potential Measurement Assess surface charge of modified nanoparticlesA change in the surface charge upon conjugation with the amine-terminated PEG.
Dynamic Light Scattering (DLS) Measure the hydrodynamic diameter of nanoparticlesAn increase in the hydrodynamic diameter after surface functionalization.

Biological Implications and Mechanisms

The introduction of an this compound linker can significantly influence the biological behavior of the conjugated molecule.

Impact on Drug Delivery and Cellular Uptake

PEGylation is a widely used strategy to improve the in vivo performance of drug delivery systems like nanoparticles. The hydrophilic PEG layer creates a "stealth" effect, reducing opsonization (the process of marking particles for phagocytosis) and subsequent clearance by the mononuclear phagocyte system (MPS). This leads to prolonged circulation times and enhanced accumulation at the target site through the enhanced permeability and retention (EPR) effect in tumors.

The surface functionalization of nanoparticles with this compound provides reactive handles for the attachment of targeting ligands, such as antibodies or peptides, to further enhance target-specific delivery.

Application in PROTACs: A Mechanism of Action

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is a suitable linker for PROTAC synthesis due to its ability to connect two different molecular entities.

The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The length and composition of the PEG linker are critical for the stability and geometry of this ternary complex, and thus for the efficiency of protein degradation.

Visualizations

Logical Workflow for Bioconjugate Development

Bioconjugate_Development_Workflow Logical Workflow for Bioconjugate Development with this compound cluster_design Design & Synthesis cluster_conjugation Conjugation & Purification cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Molecule_Selection Select Target Molecule (Protein, Nanoparticle, etc.) Linker_Selection Select Bifunctional Linker (this compound) Molecule_Selection->Linker_Selection Conjugation_Strategy Define Conjugation Chemistry (e.g., Amide Bond Formation) Linker_Selection->Conjugation_Strategy Reaction_Optimization Optimize Reaction Conditions (pH, Molar Ratios, Time) Conjugation_Strategy->Reaction_Optimization Conjugation Perform Conjugation Reaction Reaction_Optimization->Conjugation Purification Purify Conjugate (SEC, Dialysis) Conjugation->Purification Structural_Analysis Structural Analysis (SDS-PAGE, Mass Spec) Purification->Structural_Analysis Functional_Assay Functional Assay (e.g., Binding Affinity, Enzyme Activity) Structural_Analysis->Functional_Assay Stability_Assessment Stability Assessment (e.g., in Plasma) Functional_Assay->Stability_Assessment In_Vitro_Studies In Vitro Cellular Studies (Uptake, Cytotoxicity) Stability_Assessment->In_Vitro_Studies In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro_Studies->In_Vivo_Studies

Caption: Logical workflow for developing a bioconjugate using this compound.

PROTAC Mechanism of Action

PROTAC_Mechanism Mechanism of Action of a PROTAC with a PEG Linker PROTAC PROTAC (with this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile and valuable tool in the field of bioconjugation and drug delivery. Its discrete nature allows for the synthesis of well-defined and homogeneous conjugates, which is a significant advantage in the development of therapeutic agents. This guide has provided a comprehensive overview of its properties, detailed experimental protocols for its use, a summary of relevant quantitative data, and a discussion of its biological applications. By leveraging the principles and methods outlined in this document, researchers can effectively utilize this compound to advance their drug development programs and create more effective and safer therapeutics. Further research into the specific effects of discrete, short PEG linkers like this compound will continue to refine the rational design of next-generation bioconjugates.

References

Amino-PEG11-Amine: A Technical Guide to Safe Handling and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safe handling and utilization of Amino-PEG11-Amine, a versatile bifunctional crosslinker crucial in bioconjugation, drug delivery, and surface modification applications. This document outlines essential safety protocols, detailed experimental procedures, and key physicochemical properties to ensure its effective and safe use in research and development.

Core Concepts and Physicochemical Properties

This compound, with the CAS number 479200-82-3, is a hydrophilic polyethylene glycol (PEG) derivative featuring primary amine groups at both termini. The PEG spacer, composed of 11 ethylene glycol units, imparts water solubility and biocompatibility to the molecule, making it an ideal linker for various bioconjugation applications.

PropertyValueSource
CAS Number 479200-82-3N/A
Molecular Formula C24H52N2O11N/A
Molecular Weight 544.68 g/mol N/A
Appearance Colorless oil to white solid[1]
Solubility Soluble in Water, DMSO, DCM, DMF, MeOH[1][2]
Purity ≥95% to >98%[3]

Safety and Handling

While specific toxicological data for this compound has not been extensively documented, general safety precautions for handling amine-containing and PEGylated compounds should be strictly followed.[4]

2.1. Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety.

PPESpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for handling large quantities or in poorly ventilated spaces.

2.2. Storage and Stability

Proper storage is critical to maintain the integrity and reactivity of this compound.

ConditionRecommendation
Temperature -20°C
Atmosphere Store in a dry, light-protected container.
Handling Use anhydrous solvents (e.g., DMSO, DMF) to prevent hydrolysis of the amine groups and maintain reactivity.

2.3. First Aid Measures

In case of exposure, the following first aid measures should be taken:

Exposure RouteFirst Aid Procedure
Skin Contact Wash the affected area thoroughly with soap and water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Inhalation Move the person to fresh air.
Ingestion Do not induce vomiting. Seek immediate medical attention.

Experimental Protocols

This compound's terminal primary amine groups readily react with various functional groups, most notably carboxylic acids and activated esters like N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.

3.1. General Workflow for Bioconjugation

The following diagram illustrates a typical workflow for the bioconjugation of a target molecule using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve Target Molecule C Add Coupling Reagents (if needed) A->C B Dissolve this compound B->C D Mix & Incubate C->D E Quench Reaction D->E F Purify Conjugate E->F G cluster_components Components for Drug Delivery cluster_conjugate Resulting Conjugate Drug Therapeutic Agent PEG11 This compound Drug->PEG11 forms amide bond Targeting Targeting Ligand Targeting->PEG11 forms amide bond ADC Targeted Drug Delivery System PEG11->ADC acts as a linker G A Is this compound pure? B Proceed with experiment A->B Yes C Purify before use A->C No D Are anhydrous solvents available? B->D D->B Yes E Risk of hydrolysis and reduced reactivity D->E No

References

Methodological & Application

Application Notes and Protocols for Amino-PEG11-Amine Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein. This bioconjugation technique is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The attachment of the hydrophilic and flexible PEG polymer can increase the hydrodynamic size of the protein, leading to several key benefits:

  • Increased Serum Half-Life: The larger size of the PEGylated protein reduces its rate of clearance by the kidneys.

  • Reduced Immunogenicity: The PEG chains can mask epitopes on the protein surface, making it less likely to be recognized by the immune system.

  • Enhanced Stability: PEGylation can protect the protein from proteolytic degradation, increasing its stability in biological fluids.

  • Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of proteins that are prone to aggregation.

Amino-PEG11-amine is a bifunctional PEG linker with a primary amine group at each end of a flexible 11-unit ethylene glycol chain. While this specific linker is often used to crosslink molecules, this protocol will focus on the principles of amine-reactive PEGylation, where one of the amine groups would be activated (e.g., as an NHS-ester) to react with primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) on the surface of a protein.

Principle of Amine-Reactive PEGylation

The most common strategy for PEGylating proteins at amine sites involves the use of an N-hydroxysuccinimide (NHS) ester-activated PEG. The NHS ester group reacts efficiently with primary amines in a pH range of 7-9 to form a stable and irreversible amide bond. The reaction releases N-hydroxysuccinimide as a byproduct. Careful control of the reaction conditions, particularly the molar ratio of the PEG reagent to the protein, is crucial to achieve the desired degree of PEGylation and to minimize the formation of multi-PEGylated species or protein cross-linking.

Quantitative Analysis of PEGylation Efficiency

The degree of PEGylation is a critical parameter that can significantly impact the biological activity and pharmacokinetic profile of the conjugated protein. Optimizing the molar ratio of the PEG reagent to the protein is a key step in developing a robust and reproducible PEGylation process. The following table summarizes the results from a study on the PEGylation of recombinant human Granulocyte Colony-Stimulating Factor (rhG-CSF), demonstrating the effect of the mPEG-ALD:protein molar ratio on the yield of the desired mono-PEGylated product.

mPEG-ALD:protein Molar RatioReaction Time (hours)Optimal Yield of mono-PEGylated rhG-CSF (%)
3:1382.90 (±0.18)
5:1284.68 (±0.22)
3:1 (20 kDa PEG)383.02 (±0.33)
5:1 (20 kDa PEG)285.97 (±0.29)
3:1 (30 kDa PEG)383.21 (±0.27)
5:1 (30 kDa PEG)285.92 (±0.14)

Data adapted from Behi et al., International Journal of Biological Macromolecules, 2018.[1][2]

These data indicate that a higher molar ratio of PEG to protein can lead to a higher yield of the mono-PEGylated product in a shorter reaction time.[1][2] However, it is important to note that excessive molar ratios can increase the formation of di- and multi-PEGylated species, which may be undesirable. Therefore, the optimal molar ratio must be determined empirically for each specific protein and PEG reagent.

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • Amine-reactive PEG reagent (e.g., NHS-PEG11-Amine, stored at -20°C with desiccant)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Dialysis cassettes or spin desalting columns for buffer exchange and purification

  • Chromatography system for purification (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)

  • Analytical instruments for characterization (e.g., SDS-PAGE, Mass Spectrometry)

Protocol for Protein PEGylation
  • Protein Preparation:

    • Dissolve the protein of interest in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using dialysis or a spin desalting column.

  • PEG Reagent Preparation:

    • Allow the vial of the amine-reactive PEG reagent to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the PEG reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS-ester is susceptible to hydrolysis.

  • PEGylation Reaction:

    • Calculate the required volume of the PEG reagent stock solution to achieve the desired molar excess over the protein. A starting point is often a 20-fold molar excess.

    • Slowly add the calculated volume of the PEG reagent to the protein solution while gently stirring. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature may need to be determined empirically.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the quenching buffer to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any excess NHS-activated PEG.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG reagent and byproducts by dialysis, spin desalting, or size exclusion chromatography (SEC). SEC is particularly effective at separating the larger PEGylated protein from the smaller, unreacted PEG molecules.

    • To separate mono-PEGylated proteins from un-PEGylated and multi-PEGylated species, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be employed. The choice of method will depend on the specific properties of the protein.

  • Characterization of the PEGylated Protein:

    • SDS-PAGE: Analyze the reaction mixture and purified fractions by SDS-PAGE. PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein.

    • Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to determine the exact molecular weight of the PEGylated protein and to confirm the degree of PEGylation.

    • HPLC Analysis: Use SEC-HPLC to assess the purity and aggregation state of the PEGylated protein. IEX-HPLC can be used to separate and quantify different PEGylated species.

Signaling Pathway of a PEGylated Protein: Pegfilgrastim (PEG-G-CSF)

A prominent example of a successful PEGylated therapeutic is Pegfilgrastim, a PEGylated form of Granulocyte Colony-Stimulating Factor (G-CSF). G-CSF stimulates the production of neutrophils and is used to treat neutropenia in patients undergoing chemotherapy. The PEGylation of G-CSF significantly extends its half-life, allowing for less frequent dosing. Pegfilgrastim exerts its biological effects by binding to the G-CSF receptor (G-CSFR) and activating downstream signaling pathways, primarily the JAK/STAT pathway.

G_CSF_Signaling_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Pegfilgrastim Pegfilgrastim (PEG-G-CSF) GCSFR G-CSF Receptor (G-CSFR) Pegfilgrastim->GCSFR Binding & Dimerization JAK JAK GCSFR->JAK Recruitment & Activation STAT3 STAT3 GCSFR->STAT3 Recruitment JAK->GCSFR Phosphorylation JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation DNA DNA STAT3_dimer->DNA Binds to Promoter Proliferation Neutrophil Proliferation & Differentiation DNA->Proliferation Gene Transcription

Caption: Pegfilgrastim signaling via the JAK/STAT pathway.

Experimental Workflow for Protein PEGylation

The overall process for producing and characterizing a PEGylated protein can be summarized in the following workflow.

PEGylation_Workflow Protein_Prep 1. Protein Preparation (Buffer Exchange) Reaction 3. PEGylation Reaction (Protein + PEG) Protein_Prep->Reaction PEG_Prep 2. PEG Reagent Preparation PEG_Prep->Reaction Quench 4. Quench Reaction Reaction->Quench Purification 5. Purification (SEC, IEX, HIC) Quench->Purification Characterization 6. Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization Final_Product Purified PEGylated Protein Characterization->Final_Product

References

Application Notes and Protocols for the Use of Amino-PEG11-Amine in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers, particularly bifunctional derivatives like Amino-PEG11-Amine, have gained prominence for their ability to enhance the solubility and stability of ADCs, especially those with hydrophobic payloads.[1][] The hydrophilic nature of the PEG chain can create a "hydration shell" around the conjugate, which helps to reduce aggregation and slow plasma clearance, thereby prolonging its circulation half-life and increasing exposure to tumor tissues.[1][3]

This compound is a homobifunctional linker featuring a discrete PEG chain with 11 ethylene glycol units, terminating in a primary amine at each end.[4] This structure allows for a two-step conjugation strategy. First, one of the amine groups reacts with an activated payload molecule. The second amine group is then used to conjugate the payload-linker complex to the antibody, typically through reaction with an activated carboxylic acid on the antibody surface or via a heterobifunctional crosslinker. This application note provides a detailed, step-by-step guide to the use of this compound in the synthesis of ADCs, including experimental protocols, data presentation, and workflow visualizations.

Core Principles of this compound in ADC Synthesis

The use of this compound in ADC synthesis revolves around the reactivity of its terminal primary amine groups. These amines readily react with various functional groups to form stable covalent bonds. In the context of ADC synthesis, the most common reactions involve:

  • Amide Bond Formation with Activated Esters (e.g., NHS Esters): One of the most efficient methods for conjugating a payload to the this compound linker is by activating the payload's carboxylic acid group as an N-hydroxysuccinimide (NHS) ester. The NHS ester then reacts with one of the primary amines on the PEG linker to form a stable amide bond. This reaction is typically carried out in an organic solvent like DMSO or DMF at a pH of 7-9.

  • Amide Bond Formation with Carboxylic Acids (with Coupling Agents): Alternatively, a payload's carboxylic acid can be directly coupled to one of the linker's amine groups using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS or other activators. This reaction is most effective under acidic conditions (pH 4.5).

The resulting payload-PEG-amine intermediate can then be conjugated to the antibody. This is often achieved by modifying the antibody's lysine residues. The ε-amino groups of lysine side chains can be targeted for conjugation.

Experimental Protocols

This section provides a representative, step-by-step protocol for the synthesis of an ADC using this compound. This protocol is divided into three main stages:

  • Preparation of the Payload-Linker Conjugate

  • Conjugation to the Monoclonal Antibody

  • Purification and Characterization of the ADC

Stage 1: Preparation of the Payload-Linker Conjugate (Payload-PEG11-Amine)

This stage involves the reaction of a cytotoxic payload containing a carboxylic acid group (e.g., a derivative of MMAE) with this compound.

Materials:

  • Cytotoxic Payload with a carboxylic acid group (e.g., COOH-MMAE)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

  • LC-MS system

Protocol:

  • Activation of the Cytotoxic Payload: a. Dissolve the carboxylic acid-containing payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF. b. Add DCC (1.2 equivalents) to the solution to initiate the formation of the NHS ester. c. Stir the reaction mixture at room temperature for 2-4 hours. d. Monitor the formation of the NHS-activated payload by LC-MS.

  • Conjugation of the Activated Payload to this compound: a. In a separate vial, dissolve this compound (5-10 equivalents to ensure mono-conjugation) in anhydrous DMF. b. To the solution of the activated payload, add the this compound solution. c. Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by LC-MS to confirm the formation of the payload-PEG11-amine conjugate.

  • Purification of the Payload-Linker Conjugate: a. Once the reaction is complete, dilute the mixture with a suitable solvent system (e.g., acetonitrile/water). b. Purify the payload-linker conjugate by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. c. Collect the fractions containing the desired product. d. Lyophilize the purified fractions to obtain the payload-PEG11-amine conjugate as a solid. e. Confirm the identity and purity of the final product by LC-MS.

Stage 2: Conjugation of the Payload-Linker to the Monoclonal Antibody

This stage describes the conjugation of the purified payload-PEG11-amine to a monoclonal antibody (mAb) via lysine side chains.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload-PEG11-Amine (from Stage 1)

  • Heterobifunctional crosslinker (e.g., SMCC - Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous DMSO

  • Conjugation Buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size Exclusion Chromatography (SEC) system

Protocol:

  • Antibody Preparation: a. Exchange the antibody into the conjugation buffer using a desalting column or dialysis to remove any interfering substances. b. Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

  • Activation of the Antibody with a Heterobifunctional Crosslinker (if necessary for the desired conjugation chemistry): This step is necessary if the final conjugation to the payload-linker is not a direct amidation. For this protocol, we will assume a direct amide bond formation for simplicity.

  • Activation of the Payload-Linker's Terminal Amine (if required): Alternatively, the payload-linker's terminal amine can be modified to introduce a different reactive group if the antibody has been modified with a complementary group.

  • Direct Lysine Conjugation via Amide Bond Formation: a. Activate the antibody's lysine residues by reacting the mAb with an excess of a homobifunctional NHS ester crosslinker to introduce activated esters on the antibody surface. This step requires careful optimization to control the number of activated sites. b. Remove the excess crosslinker using a desalting column. c. Dissolve the purified payload-PEG11-amine in a small amount of DMSO and then dilute with the conjugation buffer. d. Add the payload-linker solution to the activated antibody solution at a molar ratio of 5-10 fold excess of the payload-linker to the antibody. The optimal ratio should be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR). e. Incubate the reaction at 4°C for 4-16 hours with gentle mixing.

  • Quenching the Reaction: a. Add the quenching solution (e.g., Tris-HCl) to a final concentration of 50 mM to quench any unreacted NHS esters. b. Incubate for 30 minutes at room temperature.

Stage 3: Purification and Characterization of the ADC

This final stage involves purifying the ADC to remove unconjugated antibody, excess payload-linker, and aggregates, followed by characterization to determine key quality attributes.

Materials:

  • Hydrophobic Interaction Chromatography (HIC) system

  • Size Exclusion Chromatography (SEC) system

  • UV-Vis Spectrophotometer

  • Mass Spectrometer (for intact mass analysis)

Protocol:

  • Purification by Hydrophobic Interaction Chromatography (HIC): a. HIC is a powerful technique to separate ADC species with different DARs based on their hydrophobicity. b. Equilibrate the HIC column (e.g., Phenyl Sepharose) with a high-salt binding buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0). c. Load the quenched reaction mixture onto the column. d. Elute the ADC species using a decreasing salt gradient (e.g., a linear gradient from Buffer A to a low-salt elution buffer). Unconjugated antibody will elute first, followed by ADCs with increasing DARs. e. Collect fractions corresponding to the desired DAR species.

  • Purification by Size Exclusion Chromatography (SEC): a. SEC is used as a polishing step to remove high molecular weight aggregates and residual small molecule impurities. b. Pool the HIC fractions containing the desired ADC. c. Concentrate the pooled fractions and load onto an SEC column equilibrated with the final formulation buffer. d. Collect the main peak corresponding to the monomeric ADC.

  • Characterization of the Final ADC: a. Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the payload's characteristic absorbance wavelength. HIC can also be used to determine the distribution of different DAR species. b. Purity and Aggregation: Assess the purity and the percentage of aggregates in the final ADC sample by analytical SEC. c. Identity Confirmation: Confirm the molecular weight of the ADC using intact mass spectrometry to verify the successful conjugation. d. In Vitro Antigen Binding: Evaluate the binding affinity of the ADC to its target antigen using methods like ELISA or Surface Plasmon Resonance (SPR) to ensure that the conjugation process has not compromised the antibody's binding capability.

Data Presentation

Quantitative data from ADC synthesis and characterization should be summarized in clear and concise tables for easy comparison and analysis.

Table 1: Summary of ADC Synthesis Parameters

ParameterValue
Antibody Concentration10 mg/mL
Payload-Linker to Antibody Molar Ratio8:1
Reaction Temperature4°C
Reaction Time12 hours
Quenching Agent50 mM Tris-HCl

Table 2: Characterization of Purified ADC

ParameterMethodResult
Average Drug-to-Antibody Ratio (DAR)UV-Vis Spectroscopy3.8
Purity (Monomer Content)SEC>98%
Aggregate ContentSEC<2%
In Vitro Potency (IC50)Cell-based Assay0.5 nM
Antigen Binding (KD)SPR1.2 nM

Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics (Representative Data)

ADC ConstructPEG UnitsClearance (mL/day/kg)Exposure (AUC)
ADC without PEG033012,000
ADC with PEG2 Linker21003,500
ADC with PEG4 Linker41605,600
ADC with PEG8 Linker82809,800
ADC with PEG12 Linker1228010,000

Visualizations

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and logical relationships in ADC synthesis.

ADC_Synthesis_Workflow cluster_0 Stage 1: Payload-Linker Synthesis cluster_1 Stage 2: Antibody Conjugation cluster_2 Stage 3: Purification & Characterization Payload Payload (COOH) Activated_Payload Activated Payload (NHS-ester) Payload->Activated_Payload EDC/NHS Payload_Linker Payload-PEG11-Amine Activated_Payload->Payload_Linker Amine Reaction Amino_PEG11_Amine This compound Amino_PEG11_Amine->Payload_Linker Purified_Payload_Linker Purified Payload-Linker Payload_Linker->Purified_Payload_Linker RP-HPLC Crude_ADC Crude ADC Mixture Purified_Payload_Linker->Crude_ADC Lysine Conjugation Antibody Monoclonal Antibody Antibody->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC HIC & SEC Characterized_ADC Characterized ADC (DAR, Purity, etc.) Purified_ADC->Characterized_ADC Analytical Methods

Figure 1: Overall workflow for ADC synthesis using this compound.

Payload_Linker_Conjugation cluster_payload Payload Activation cluster_linker Linker cluster_conjugation Conjugation Payload_COOH Payload-COOH NHS_Ester Payload-NHS Payload_COOH->NHS_Ester EDC, NHS in DMF Payload_PEG11_NH2 Payload-PEG11-NH2 NHS_Ester->Payload_PEG11_NH2 DIPEA in DMF H2N_PEG11_NH2 H2N-PEG11-NH2 H2N_PEG11_NH2->Payload_PEG11_NH2

Figure 2: Reaction scheme for payload-linker conjugation.

ADC_Purification_Workflow Crude_ADC Crude ADC Mixture (ADC, Free Ab, Free Payload-Linker, Aggregates) HIC Hydrophobic Interaction Chromatography (HIC) Crude_ADC->HIC HIC_Fractions Fractions of Varying DAR HIC->HIC_Fractions Separation by Hydrophobicity SEC Size Exclusion Chromatography (SEC) HIC_Fractions->SEC Pooling of Desired Fractions Purified_ADC Purified Monomeric ADC SEC->Purified_ADC Removal of Aggregates & Impurities

Figure 3: Purification workflow for the antibody-drug conjugate.

References

Application Notes and Protocols for Amino-PEG11-Amine as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amino-PEG11-Amine in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]

Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their ability to enhance the solubility and permeability of the often large and hydrophobic PROTAC molecules.[4] The this compound linker, a bifunctional molecule with a hydrophilic 11-unit PEG chain and terminal amine groups, offers a versatile platform for PROTAC synthesis. The two primary amine groups provide convenient handles for conjugation to the POI ligand and the E3 ligase ligand through stable amide bond formation. The length and flexibility of the PEG11 chain can optimally position the POI and E3 ligase to facilitate efficient ubiquitination and subsequent degradation of the target protein.

Quantitative Data of PROTACs Utilizing PEG Linkers

PROTAC NameTarget ProteinE3 Ligase RecruitedLinkerDC50 (nM)Dmax (%)Cell Line
PROTAC-X (Illustrative) BRD4CRBNThis compound15>95HeLa
Compound A (Reference) BRD4CRBN8-atom PEG linker50~90HeLa
Compound B (Reference) BRD4CRBN15-atom PEG linker8>98HeLa

Key Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound Linker

This protocol describes a general two-step amide coupling procedure for synthesizing a PROTAC using an this compound linker.

Materials:

  • POI-ligand-COOH (carboxylic acid functionalized)

  • E3-ligase-ligand-COOH (carboxylic acid functionalized)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Boc-protected this compound (if starting with a protected linker)

Step 1: First Amide Coupling

  • Dissolve POI-ligand-COOH (1.0 eq) and mono-Boc-protected this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to obtain the mono-coupled intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate in DCM.

  • Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure to yield the deprotected amine intermediate.

Step 3: Second Amide Coupling

  • Dissolve the deprotected amine intermediate (1.0 eq) and E3-ligase-ligand-COOH (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Purify the final PROTAC product using reverse-phase HPLC.

Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol details the determination of a PROTAC's degradation efficiency.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • DMSO (Dimethyl sulfoxide)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced chemiluminescence) substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

    • Image the blot using a chemiluminescence detector.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control intensity for each sample.

    • Calculate the percentage of protein remaining relative to the DMSO control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of the PROTAC on cell viability.

Materials:

  • Cell line of interest

  • PROTAC of interest

  • White, flat-bottom 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a suitable density.

  • Treat the cells with a serial dilution of the PROTAC for the desired time (e.g., 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 cluster_1 cluster_2 cluster_3 POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (this compound Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Ub Ubiquitin Ub->Ubiquitination Degradation POI Degradation Proteasome->Degradation Leads to Peptides Peptides Degradation->Peptides

Caption: Mechanism of Action for a PROTAC utilizing an this compound linker.

PROTAC_Synthesis_Workflow start Starting Materials POI_ligand POI Ligand (-COOH) start->POI_ligand E3_ligand E3 Ligase Ligand (-COOH) start->E3_ligand PEG_linker This compound (H2N-PEG11-NH2) start->PEG_linker step1 Step 1: First Amide Coupling (e.g., POI-ligand + Linker) POI_ligand->step1 step2 Step 2: Second Amide Coupling (Intermediate + E3 Ligase Ligand) E3_ligand->step2 PEG_linker->step1 intermediate Intermediate (POI-PEG11-NH2) step1->intermediate intermediate->step2 final_protac Final PROTAC Molecule step2->final_protac purification Purification (HPLC) final_protac->purification

Caption: General synthetic workflow for a PROTAC with an this compound linker.

Experimental_Workflow synthesis PROTAC Synthesis (with this compound) in_vitro In Vitro Evaluation synthesis->in_vitro western_blot Western Blot (DC50, Dmax) in_vitro->western_blot ubiquitination Ubiquitination Assay in_vitro->ubiquitination cellular_assays Cellular Assays in_vitro->cellular_assays viability Cell Viability (e.g., CTG) cellular_assays->viability apoptosis Apoptosis Assay (e.g., Annexin V) cellular_assays->apoptosis in_vivo In Vivo Studies (Animal Models) cellular_assays->in_vivo pk_pd Pharmacokinetics (PK) Pharmacodynamics (PD) in_vivo->pk_pd efficacy Tumor Growth Inhibition in_vivo->efficacy

Caption: Experimental workflow for the evaluation of a novel PROTAC.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Amino-PEG11-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostic agents. Polyethylene glycol (PEG) linkers are widely employed to improve the physicochemical properties of nanoparticles, enhancing their biocompatibility and in vivo performance. Specifically, short-chain diamine PEGs, such as Amino-PEG11-Amine, offer a versatile platform for surface modification.

This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using this compound. The primary amine groups at both ends of the PEG chain allow for versatile conjugation strategies. One terminus can be used to covalently attach the PEG linker to the nanoparticle surface, while the other remains available for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules. This process, often termed PEGylation, imparts a hydrophilic shield to the nanoparticle surface, which can reduce non-specific protein adsorption (opsonization), prevent aggregation, and prolong systemic circulation times by evading clearance by the reticuloendothelial system (RES).[1][2][3]

Principle of Surface Functionalization

The most common strategy for covalently attaching this compound to nanoparticles involves the use of nanoparticles with carboxyl-functionalized surfaces. The reaction proceeds via a two-step process utilizing carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the nanoparticle surface to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable Intermediate: This intermediate is unstable in aqueous solutions and can be hydrolyzed. Sulfo-NHS is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive sulfo-NHS ester.[4]

  • Amide Bond Formation: The sulfo-NHS ester readily reacts with one of the primary amine groups of the this compound linker to form a stable amide bond, covalently attaching the PEG molecule to the nanoparticle surface. The second amine group of the PEG linker remains free for further functionalization.

This two-step method is preferred as it increases coupling efficiency and minimizes side reactions like nanoparticle aggregation.[4]

G Figure 1. Two-Step EDC/sulfo-NHS Conjugation Chemistry cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation NP_COOH Nanoparticle-COOH (Carboxylated Surface) Active_Intermediate O-Acylisourea Intermediate (Unstable) NP_COOH->Active_Intermediate + EDC EDC EDC->Active_Intermediate NHS_Ester Nanoparticle-sulfo-NHS Ester (Amine-Reactive) Active_Intermediate->NHS_Ester + Sulfo_NHS sulfo-NHS Sulfo_NHS->NHS_Ester Final_Product NP-PEG₁₁-NH₂ (Functionalized Nanoparticle) NHS_Ester->Final_Product PEG_Amine H₂N-PEG₁₁-NH₂ (this compound) PEG_Amine->Final_Product Forms Amide Bond

Figure 1. Two-Step EDC/sulfo-NHS Conjugation Chemistry

Experimental Protocols

The following protocols provide a general framework. Researchers should optimize reaction conditions (e.g., molar ratios of reagents, reaction times, pH) for their specific nanoparticle system.

Protocol 1: Functionalization of Carboxylated Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups.

Materials:

  • Carboxyl-functionalized nanoparticles (e.g., iron oxide, silica, or polymeric nanoparticles)

  • This compound

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Ethanolamine

  • Washing Buffer: PBS with 0.05% Tween-20

  • Deionized (DI) water

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 5-10 mg/mL.

    • Sonicate the suspension briefly to ensure the nanoparticles are well-dispersed.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and sulfo-NHS in cold Activation Buffer. A typical concentration is 10 mg/mL for each.

    • Add the EDC and sulfo-NHS solutions to the nanoparticle suspension. A 5 to 10-fold molar excess of EDC/sulfo-NHS over the available carboxyl groups on the nanoparticles is a good starting point for optimization.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator).

  • Removal of Excess Activation Reagents:

    • Pellet the activated nanoparticles by centrifugation or magnetic separation.

    • Discard the supernatant and wash the nanoparticles twice with cold Activation Buffer to remove unreacted EDC and sulfo-NHS.

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer (pH 7.4) at a concentration that provides a significant molar excess relative to the nanoparticles.

    • Immediately resuspend the washed, activated nanoparticles in the this compound solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing:

    • Add the Quenching Solution (e.g., Tris-HCl to a final concentration of 50 mM) and incubate for 30 minutes to quench any unreacted sulfo-NHS esters.

    • Pellet the functionalized nanoparticles.

    • Wash the nanoparticles three times with Washing Buffer and finally resuspend them in an appropriate storage buffer (e.g., PBS).

Protocol 2: Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization.

3.2.1 Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension in DI water or PBS.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Zetasizer Nano ZS).

    • Compare the results before and after functionalization. An increase in hydrodynamic diameter is expected upon successful PEGylation.

3.2.2 Surface Charge (Zeta Potential) Measurement:

  • Technique: Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the nanoparticle suspension in 10 mM NaCl or a similar low-ionic-strength buffer.

    • Measure the zeta potential.

    • Carboxylated nanoparticles typically have a negative zeta potential at neutral pH. Successful conjugation with this compound should lead to a shift towards a more neutral or slightly positive zeta potential, depending on the pH and surface density of the PEG linker.

3.2.3 Quantification of Surface Amine Groups:

  • Technique: Ninhydrin or Fluorescamine Assay.

  • Principle: These colorimetric or fluorometric assays react with primary amines to produce a quantifiable signal, allowing for the determination of the density of free amine groups on the nanoparticle surface. This confirms both the presence of the PEG linker and the availability of the terminal amine for further conjugation.

3.2.4 Morphology Assessment:

  • Technique: Transmission Electron Microscopy (TEM).

  • Procedure:

    • Deposit a drop of the diluted nanoparticle suspension onto a TEM grid.

    • Allow the grid to dry.

    • Image the nanoparticles to assess their core size, shape, and state of aggregation. TEM can confirm that the core morphology is maintained throughout the functionalization process.

Expected Results and Data Presentation

Successful functionalization of nanoparticles with this compound should result in characteristic changes to their physicochemical properties. The tables below summarize typical quantitative data observed for nanoparticles before and after PEGylation.

Note: The following data are representative examples based on studies with short-chain diamine-PEG linkers and may vary depending on the specific nanoparticle core material, size, and reaction conditions.

Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization

ParameterBefore Functionalization (Carboxylated NP)After Functionalization (NP-PEG11-NH₂)Technique
Hydrodynamic Diameter (Dн) 105 ± 5 nm125 ± 8 nmDLS
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04DLS
Zeta Potential (ζ) -35 ± 4 mV-5 ± 3 mVELS
Core Diameter 90 ± 3 nm90 ± 3 nmTEM

Table 2: Surface Amine Group Quantification

Nanoparticle SampleAmine Groups per nm²Amine Groups per NanoparticleQuantification Method
NP-PEG11-NH₂ ~3-5~1.0 x 10⁵ (for 90 nm NP)Ninhydrin Assay

Visualized Workflows and Applications

General Experimental Workflow

The overall process from bare nanoparticles to fully functionalized constructs ready for in vitro or in vivo application follows a logical sequence of synthesis, modification, and characterization.

G Figure 2. General Experimental Workflow cluster_synthesis Synthesis & Core Functionalization cluster_pegylation PEGylation cluster_targeting Targeting Ligand Conjugation cluster_characterization Characterization & Purification NP_Synth Nanoparticle Synthesis Carboxyl_Func Surface Carboxylation NP_Synth->Carboxyl_Func Activation EDC/sulfo-NHS Activation Carboxyl_Func->Activation Conjugation This compound Conjugation Activation->Conjugation Purification Washing & Purification (Centrifugation/Dialysis) Conjugation->Purification Target_Activation Activate Terminal Amine (e.g., with SMCC) Target_Conjugate Conjugate Antibody, Peptide, etc. Target_Activation->Target_Conjugate Target_Conjugate->Purification Final Purification & Characterization Characterization Physicochemical Characterization (DLS, TEM, Zeta) Purification->Characterization Characterization->Target_Activation G Figure 3. Biological Application Pathway cluster_0 In Vivo Fate NP Bare Nanoparticle PEG_NP NP-PEG11-NH₂ (Stealth Nanoparticle) Opsonization Protein Adsorption (Opsonization) NP->Opsonization Targeted_NP Targeted Nanoparticle (e.g., Antibody Conjugated) Reduced_Ops Reduced Opsonization PEG_NP->Reduced_Ops Active_Targeting Receptor-Mediated Endocytosis Targeted_NP->Active_Targeting RES_Clearance Rapid RES Clearance (Liver, Spleen) Opsonization->RES_Clearance Long_Circulation Prolonged Circulation (EPR Effect) Reduced_Ops->Long_Circulation Cell_Uptake Enhanced Cellular Uptake & Therapeutic Efficacy Active_Targeting->Cell_Uptake

References

Application Note: Amide Bond Formation Using Amino-PEG11-Amine and Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols and reaction conditions for the conjugation of molecules containing a carboxylic acid to Amino-PEG11-Amine. This process, often referred to as PEGylation, is critical in drug delivery, bioconjugation, and surface modification. The addition of a discrete polyethylene glycol (PEG) spacer can enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules, as well as reduce non-specific binding on surfaces.

The most common and efficient method for forming a stable amide bond between a primary amine and a carboxylic acid is through the use of carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). The efficiency of this reaction is often enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Principle of the Reaction

The conjugation process is typically a two-step reaction:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1]

  • Formation of a Stable NHS Ester and Amide Coupling: This intermediate can react directly with a primary amine. However, to improve reaction efficiency and stability, NHS is added to convert the O-acylisourea into a more stable, amine-reactive NHS ester. This semi-stable ester then readily reacts with the primary amine of the this compound to form a stable amide bond.[1]

Reaction_Pathway cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amine Coupling CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-acylisourea Intermediate (Unstable) CarboxylicAcid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS PEG_Amine This compound Amide_Product Stable Amide Bond (R-CO-NH-PEG-NH2) NHS_Ester->Amide_Product Conjugation PEG_Amine->Amide_Product Reaction at pH 7.2-8.0

Caption: EDC/NHS activation of a carboxylic acid and subsequent reaction with an amine.

Reaction Parameters

Successful conjugation depends on several key parameters, which are summarized below. The choice between an aqueous or organic solvent-based protocol depends on the solubility of the molecule containing the carboxylic acid.

ParameterAqueous ProtocolOrganic ProtocolRationale & Key Considerations
Activation Reagents EDC, Sulfo-NHS (water-soluble)EDC, NHS, DCC, HATUEDC is the most common carbodiimide. NHS/Sulfo-NHS creates a more stable intermediate, increasing coupling efficiency.[2][3][4]
Activation pH 4.5 - 6.0N/A (Base like DIPEA/TEA used)EDC-mediated activation of carboxyl groups is most efficient at a slightly acidic pH.
Conjugation pH 7.2 - 8.0N/A (Base like DIPEA/TEA used)The reaction of the NHS-ester with the primary amine is most efficient at a slightly basic pH.
Solvents MES Buffer (Activation), PBS or Borate Buffer (Conjugation)Anhydrous DMF, DMSO, DCMBuffers for aqueous reactions must not contain primary amines (e.g., Tris, Glycine). Organic solvents must be anhydrous.
Reaction Time Activation: 15-30 minConjugation: 2 hrs - Overnight30 min - 24 hrsReaction times depend on the reactivity of the specific substrates.
Temperature Room Temperature (or 4°C to reduce hydrolysis)Room TemperatureMost reactions proceed efficiently at room temperature.
Molar Ratio 1.2-2 eq. EDC/NHS per carboxyl group;1.5-10 eq. PEG-Amine1.5-2 eq. EDC/NHS per carboxyl group;1.5 eq. PEG-AmineAn excess of the PEG-Amine can be used to drive the reaction to completion. Ratios should be optimized for each specific application.
Quenching Hydroxylamine, Glycine, or TrisN/A (Workup/Purification)Quenching stops the reaction by hydrolyzing unreacted NHS esters.

Experimental Workflow

The general workflow for conjugating a carboxylic acid to this compound in an aqueous buffer is a sequential, two-step process performed in a single pot.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Carboxylic Acid in MES Buffer, pH 5-6) start->reagent_prep activation Carboxylic Acid Activation (Add EDC & Sulfo-NHS) Incubate 15-30 min @ RT reagent_prep->activation ph_adjust pH Adjustment (Raise to pH 7.2-7.5 with PBS/Borate) activation->ph_adjust peg_add Add this compound ph_adjust->peg_add conjugation Conjugation Reaction (Incubate 2 hrs - Overnight @ RT) peg_add->conjugation quench Quench Reaction (Add Hydroxylamine or Tris Buffer) conjugation->quench purification Purification (SEC, IEX, or Dialysis) quench->purification analysis Analysis (HPLC, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for a two-step aqueous conjugation reaction.

Detailed Experimental Protocols

Protocol 1: Aqueous Two-Step Conjugation

This protocol is ideal for water-soluble molecules such as proteins, peptides, or other biomolecules.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0

  • Conjugation Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening.

  • Dissolution: Dissolve your carboxylic acid-containing molecule in the Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Activation:

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer or ultrapure water.

    • Add EDC to the carboxylic acid solution to a final concentration of ~2-10 mM (typically a 10-50 fold molar excess over the carboxyl groups).

    • Immediately add Sulfo-NHS to a final concentration of ~5-25 mM (typically a 1.2-1.5x molar excess over EDC).

    • Incubate the reaction for 15-30 minutes at room temperature.

  • pH Adjustment: Raise the pH of the reaction mixture to 7.2-7.5 by adding a calculated amount of Conjugation Buffer (e.g., 1/10th volume of 1M phosphate buffer, pH 7.5). This step should be done immediately before adding the amine.

  • Conjugation:

    • Dissolve the this compound in the Conjugation Buffer.

    • Add the this compound to the activated carboxylic acid solution. A molar excess (e.g., 5-10 fold) of the PEG-amine is often used.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes to hydrolyze any remaining NHS-esters.

  • Purification: Remove excess PEG reagent and byproducts by dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).

Protocol 2: Organic Solvent Conjugation

This protocol is suitable for small molecules or substrates that are soluble in organic solvents.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC hydrochloride

  • NHS (N-hydroxysuccinimide)

  • Anhydrous solvents (e.g., DMF, DMSO, DCM)

  • Base (e.g., DIPEA, TEA)

  • Purification system (e.g., flash chromatography, preparative HPLC)

Procedure:

  • Dissolution: Dissolve the carboxylic acid-containing molecule (1 equivalent) in an anhydrous solvent like DMF or DCM.

  • Activation:

    • Add EDC (1.5 - 2.0 equivalents) and NHS (1.5 - 2.0 equivalents) to the solution.

    • Stir the mixture at room temperature for 30-60 minutes.

  • Conjugation:

    • Dissolve this compound (1.5 equivalents) in the same anhydrous solvent, potentially with a small amount of base like DIPEA (1.5 equivalents) to deprotonate the amine.

    • Add the amine solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 2-24 hours, monitoring progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, the reaction mixture can be diluted with an appropriate solvent and washed (e.g., with water or brine) to remove water-soluble byproducts.

    • The final product is typically purified from the crude mixture using flash chromatography or preparative HPLC.

Purification and Analysis

Separating the PEGylated product from unreacted starting materials and byproducts is a critical step.

  • Size Exclusion Chromatography (SEC): This is one of the most common methods. It effectively separates the larger PEGylated conjugate from smaller unreacted molecules and reagents based on hydrodynamic radius.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield surface charges on a protein, IEX can be highly effective at separating un-PEGylated, mono-PEGylated, and multi-PEGylated species.

  • Dialysis / Ultrafiltration: Useful for removing small molecule impurities (e.g., excess EDC, NHS, quenching agents) from macromolecular conjugates.

  • Reverse Phase HPLC (RP-HPLC): Often used for analysis and purification of smaller molecule conjugates.

  • Mass Spectrometry (MS): Used to confirm the identity and purity of the final conjugate by verifying its molecular weight.

References

Application Notes and Protocols for Bioconjugation using EDC/NHS Chemistry with Amino-PEG11-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely utilized and versatile chemical method for covalently coupling primary amines to carboxyl groups. This "zero-length" crosslinking chemistry is instrumental in the bioconjugation of proteins, peptides, nucleic acids, and other biomolecules. The use of a homobifunctional linker, such as Amino-PEG11-Amine, introduces a hydrophilic polyethylene glycol (PEG) spacer between the conjugated molecules. This PEG linker can enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugate, making this methodology particularly valuable in drug development, diagnostics, and various research applications.

These application notes provide an overview of the principles, experimental protocols, and key considerations for successfully employing EDC/NHS chemistry with this compound.

Principle of the Method

The EDC/NHS reaction proceeds in a two-step manner to form a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2), facilitated by the this compound linker.

  • Activation of the Carboxyl Group: EDC reacts with a carboxyl group on a target molecule (e.g., a protein, nanoparticle, or surface) to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This intermediate can react directly with a primary amine, but it is prone to hydrolysis in aqueous solutions, which would regenerate the carboxyl group. The addition of NHS stabilizes the activated carboxyl group by converting the O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This NHS ester has a longer half-life in aqueous solution, allowing for a more efficient subsequent reaction with the amine.

  • Conjugation with this compound: The NHS ester reacts with one of the primary amine groups of the this compound linker to form a stable amide bond, attaching the PEG linker to the first molecule.

  • Conjugation to the Second Molecule: The second primary amine on the this compound is then available to be conjugated to a second molecule that has been activated with EDC/NHS, or it can be used to couple to a molecule that already contains an amine-reactive group (e.g., an NHS ester).

Key Applications

  • Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the solubility and stability of ADCs and influence the drug-to-antibody ratio (DAR).

  • PEGylation of Proteins and Peptides: Enhances the therapeutic properties of protein-based drugs by increasing their half-life and reducing immunogenicity.

  • Nanoparticle Functionalization: Surface modification of nanoparticles for targeted drug delivery, diagnostics, and bio-imaging.[1]

  • Immobilization of Biomolecules: Covalently attaching proteins, enzymes, or antibodies to surfaces for applications such as biosensors and affinity chromatography.

Data Presentation

Table 1: Optimization of EDC/NHS Reaction Conditions
ParameterRecommended Range/ValueRationale and Key Considerations
Activation pH 4.5 - 6.0EDC-mediated activation of carboxyl groups is most efficient in acidic conditions. MES buffer is a common choice as it lacks amines and carboxyls.[2]
Conjugation pH 7.2 - 8.5The reaction of the NHS-ester with the primary amine is most efficient at a neutral to slightly basic pH. Common buffers include PBS or borate buffer.[3][4]
Molar Ratio (EDC:NHS:COOH) 2-10 : 2-5 : 1A molar excess of EDC and NHS is typically used to drive the reaction towards the formation of the NHS-ester. The optimal ratio should be determined empirically for each specific application.[3]
Reaction Time (Activation) 15 - 30 minutesA short incubation time is usually sufficient for the activation step.
Reaction Time (Conjugation) 1 - 4 hours at room temperature, or overnight at 4°CLonger reaction times may be necessary for less reactive amines or lower concentrations of reactants.
Quenching Reagent Hydroxylamine, Tris, or GlycineQuenching stops the reaction by consuming unreacted NHS esters.
Table 2: Characterization of PEGylated Nanoparticles
Nanoparticle TypeMean Hydrodynamic Diameter (nm)Zeta Potential (mV)
Bare Carboxylated Nanoparticles150 ± 5-35 ± 2
PEGylated Nanoparticles180 ± 7-15 ± 3

This table presents representative data on the change in hydrodynamic size and surface charge of carboxylated nanoparticles after conjugation with an amine-terminated PEG linker using EDC/NHS chemistry. The increase in diameter and the shift in zeta potential towards a more neutral value are indicative of successful PEGylation.

Table 3: Drug-to-Antibody Ratio (DAR) in ADC Development
Linker TypeConjugation StrategyAverage DARMethod of Determination
This compoundLysine conjugation3.5 - 4.5Hydrophobic Interaction Chromatography (HIC)
Thiol-reactive PEG linkerCysteine conjugation2.0 (site-specific)Reversed-Phase HPLC (RP-HPLC)
Non-PEG linkerLysine conjugation3.0 - 4.0UV-Vis Spectroscopy

This table illustrates how the choice of linker and conjugation strategy can influence the average Drug-to-Antibody Ratio (DAR), a critical quality attribute of Antibody-Drug Conjugates (ADCs). The use of PEGylated linkers can impact the physicochemical properties of the ADC and may allow for higher drug loading.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Carboxylated Protein

This protocol describes the conjugation of a protein containing accessible carboxyl groups (e.g., aspartic acid, glutamic acid) to a second amine-containing molecule using this compound as a linker.

Materials:

  • Carboxylated Protein (Protein 1)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Dissolve Protein 1 in Activation Buffer to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in Conjugation Buffer. The concentration will depend on the desired molar excess.

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Activation of Protein 1:

    • To the solution of Protein 1, add EDC and NHS to a final concentration that provides a 5- to 10-fold molar excess over the available carboxyl groups on the protein.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents:

    • Immediately after activation, remove excess and hydrolyzed EDC and NHS using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent unwanted side reactions with the second molecule if it also contains carboxyl groups.

  • Conjugation with this compound:

    • To the purified, activated Protein 1, immediately add the this compound solution at a desired molar excess.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to deactivate any remaining NHS esters.

  • Purification of the Conjugate:

    • Purify the Protein 1-PEG11-Amine conjugate from excess linker and quenching reagents using a desalting column or dialysis.

  • Conjugation to a Second Molecule (Optional):

    • The purified Protein 1-PEG11-Amine conjugate can now be used to react with a second molecule that has been activated with EDC/NHS following a similar procedure.

Protocol 2: One-Pot EDC/NHS Conjugation for Nanoparticle Surface Functionalization

This protocol is suitable for conjugating an amine-containing ligand to carboxylated nanoparticles where the ligand itself does not possess reactive carboxyl groups.

Materials:

  • Carboxylated Nanoparticles

  • This compound

  • EDC

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer.

  • Activation and Conjugation:

    • To the nanoparticle suspension, add EDC and NHS to a desired final concentration (e.g., 2-5 mM).

    • Incubate for 15 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.

    • Add the this compound linker to the activated nanoparticle suspension.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer.

    • Incubate for 2 hours at room temperature with continuous mixing.

  • Quenching and Washing:

    • Add Quenching Buffer to stop the reaction.

    • Centrifuge the nanoparticles to form a pellet.

    • Remove the supernatant and wash the nanoparticles three times with Washing Buffer to remove unreacted reagents and byproducts.

  • Final Resuspension:

    • Resuspend the functionalized nanoparticles in a suitable storage buffer.

Visualizations

EDC_NHS_Chemistry Molecule1 Molecule 1 (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Molecule1->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS NHS NHS NHS->NHS_Ester Conjugate1 Molecule 1-PEG11-NH2 NHS_Ester->Conjugate1 + H2N-PEG11-NH2 Amino_PEG11_Amine H2N-PEG11-NH2 Amino_PEG11_Amine->Conjugate1 Final_Conjugate Molecule 1-PEG11-Molecule 2 Conjugate1->Final_Conjugate + Activated Molecule 2 Molecule2 Activated Molecule 2 Molecule2->Final_Conjugate

Caption: Reaction mechanism of EDC/NHS coupling chemistry.

Two_Step_Conjugation_Workflow Start Start: Carboxylated Molecule (e.g., Protein, Nanoparticle) Activation 1. Activation Add EDC and NHS in Activation Buffer (pH 4.5-6.0) Incubate for 15-30 min Start->Activation Purification1 2. Purification (Optional) Remove excess EDC/NHS via desalting column Activation->Purification1 Conjugation 3. Conjugation Add this compound in Conjugation Buffer (pH 7.2-8.5) Incubate for 2-4 hours Activation->Conjugation (One-pot reaction) Purification1->Conjugation Quenching 4. Quenching Add Quenching Buffer (e.g., Tris, Hydroxylamine) Conjugation->Quenching Purification2 5. Final Purification Remove excess linker and byproducts (Desalting, Dialysis) Quenching->Purification2 End End: Purified Conjugate Purification2->End

Caption: Experimental workflow for a two-step EDC/NHS conjugation.

References

Application Notes and Protocols for Small Molecule Labeling using Amino-PEG11-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent labeling of small molecules using the bifunctional linker, Amino-PEG11-Amine. This hydrophilic linker is particularly valuable in drug development and chemical biology for modifying the properties of small molecules, for instance, to improve solubility, extend half-life, or as a component in the construction of more complex molecular entities like Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a versatile polyethylene glycol (PEG) linker containing two primary amine groups at its termini. The 11-unit PEG chain imparts hydrophilicity to the conjugated molecule, which can be advantageous for overcoming solubility challenges often encountered with small hydrophobic drugs. The terminal amine groups provide reactive handles for conjugation to various functional groups on small molecules, such as carboxylic acids or activated esters (e.g., N-hydroxysuccinimide [NHS] esters). This bifunctionality allows for the linkage of two different molecules or the introduction of a PEG spacer with a terminal amine for further functionalization. A key application of diamino-PEG linkers is in the synthesis of PROTACs, where they connect a target-binding small molecule to an E3 ligase-recruiting moiety.

Data Presentation

The efficiency of conjugation reactions involving this compound can vary depending on the specific small molecule, reaction conditions, and purification methods. The following tables summarize representative data for common conjugation strategies.

Table 1: Reaction Conditions and Representative Yields for Amide Bond Formation

Small Molecule Functional GroupCoupling ChemistryMolar Ratio (Small Molecule:PEG:Reagents)SolventReaction Time (h)Temperature (°C)Purification MethodRepresentative Yield (%)
Carboxylic AcidEDC/NHS1 : 1.2 : 1.5 (EDC/NHS)DMF12-2425Preparative HPLC60-85
NHS EsterDirect Aminolysis1 : 1.2DMSO or DMF2-425Flash Chromatography70-90

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 544.68 g/mol [1][2]
CAS Number 479200-82-3[1][2]
Molecular Formula C24H52N2O11[1]
Purity >95%
Solubility Water, DMSO, DMF, DCM
Appearance White solid or viscous oil
Storage -20°C, desiccated

Experimental Protocols

The following are detailed protocols for the two primary methods of conjugating small molecules to this compound.

Protocol 1: Labeling a Carboxylic Acid-Containing Small Molecule using EDC/NHS Chemistry

This protocol describes the activation of a carboxylic acid on a small molecule with EDC and NHS to form an active NHS ester, which then reacts with one of the primary amines of this compound.

Materials:

  • Carboxylic acid-containing small molecule

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine) (optional, as a base)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid-containing small molecule (1 equivalent) in anhydrous DMF.

  • Activation: Add NHS (1.5 equivalents) and EDC (1.2 equivalents) to the solution. If the reaction medium is acidic, DIPEA (2-3 equivalents) can be added to raise the pH to 7-8. Stir the mixture for 15-60 minutes at room temperature to activate the carboxylic acid.

  • Conjugation: Dissolve this compound (1.2 equivalents) in a small amount of anhydrous DMF and add it dropwise to the activated small molecule solution.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by analytical techniques such as LC-MS or TLC.

  • Quenching: The reaction can be quenched by adding a small amount of water.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by preparative HPLC or flash column chromatography to isolate the desired conjugate.

Protocol 2: Labeling an NHS Ester-Activated Small Molecule

This protocol describes the direct reaction of an NHS ester-functionalized small molecule with one of the primary amines of this compound.

Materials:

  • NHS ester-activated small molecule

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

  • Preparation: Dissolve the NHS ester-activated small molecule (1 equivalent) in anhydrous DMF or DMSO.

  • Conjugation: In a separate vial, dissolve this compound (1.2 equivalents) in the same solvent and add it to the small molecule solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by LC-MS or TLC until the starting material is consumed.

  • Purification: Upon completion, the solvent can be removed under reduced pressure, and the product purified by flash column chromatography or preparative HPLC.

Visualizations

Experimental Workflow for Small Molecule Labeling

The following diagram illustrates the general workflow for the conjugation of a small molecule to this compound, followed by purification.

G cluster_start Starting Materials cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Small_Molecule Small Molecule (with -COOH or -NHS ester) Activation Activation (if -COOH, with EDC/NHS) Small_Molecule->Activation PEG_Linker This compound Coupling Coupling Reaction (Formation of Amide Bond) PEG_Linker->Coupling Activation->Coupling Purification Purification (e.g., HPLC, Chromatography) Coupling->Purification Analysis Analysis (e.g., LC-MS, NMR) Purification->Analysis Final_Product Labeled Small Molecule Analysis->Final_Product

Caption: General workflow for small molecule labeling with this compound.

Signaling Pathway: PROTAC Mechanism of Action

This compound is frequently used as a linker in the synthesis of PROTACs. The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism cluster_components PROTAC Components cluster_process Cellular Process PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling Recycling of PROTAC and E3 Ligase Degradation->Recycling

Caption: Mechanism of action for a PROTAC utilizing a flexible linker.

References

Application Notes and Protocols for Covalent Attachment of Amino-PEG11-Amine to Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) derivatives to surfaces, a process known as PEGylation, is a critical technique in biotechnology, drug delivery, and biomaterials science. PEGylation imparts a number of desirable properties to surfaces, including reduced nonspecific protein adsorption, decreased immunogenicity, and improved biocompatibility. Amino-PEG11-Amine is a bifunctional PEG linker with primary amine groups at both ends of a hydrophilic 11-unit ethylene glycol chain. This structure allows for versatile covalent attachment to a variety of surfaces and subsequent functionalization.

These application notes provide detailed protocols for the covalent attachment of this compound to surfaces commonly used in research and drug development, such as glass, silicon, and gold. The protocols cover surface preparation, activation, PEGylation, and characterization.

Data Presentation

The following tables summarize quantitative data from studies on the surface modification with amine-terminated and PEGylated molecules. While specific data for this compound is limited, the provided data for analogous systems offer valuable benchmarks for expected outcomes.

Table 1: Surface Characterization Data for Amine-Functionalized Surfaces

Surface ModifierSubstrateTechniqueParameterValue
3-aminopropyltrimethoxysilane (APTMS)Silicon WaferXPSN (atom %)~5-8%
3-aminopropyltrimethoxysilane (APTMS)Silicon WaferAFMRoughness (Ra)0.28 nm
CysteamineGoldQCMAmine Density2.0 x 10⁻¹⁰ mol/cm²

Table 2: Characterization of PEGylated Surfaces

PEG DerivativeSubstrateTechniqueParameterValue
HS-PEG5000-NH260 nm Gold NanocubesFluorescence AssayCoverage Density1.36 chains/nm²
Thiol-PEG (2 kDa)Gold NanoparticlesXPSLayer Thickness~19 nm
Mercapto-PEG-carboxylic acidsGold NanoparticlesICP-MSSurface Coverage4.3 - 6.3 molecules/nm²

Experimental Protocols

Protocol 1: Preparation of Amine-Reactive Surfaces via Carboxylation

This protocol describes the generation of carboxylic acid groups on a hydroxyl-bearing surface (e.g., glass or silicon oxide) to make it reactive towards the amine groups of this compound.

Materials:

  • Substrate (e.g., glass slides, silicon wafers)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Succinic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Immerse the substrate in Piranha solution for 30-60 minutes to clean and hydroxylate the surface.

    • Rinse thoroughly with copious amounts of DI water.

    • Rinse with ethanol and dry under a stream of nitrogen or in an oven at 110°C.

  • Aminosilanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned, dry substrate in the APTES solution for 1-2 hours at room temperature.

    • Rinse the substrate with toluene, followed by ethanol, and sonicate in ethanol for 5 minutes to remove non-covalently bound silane.

    • Cure the aminosilanized substrate in an oven at 110°C for 30-60 minutes.

  • Carboxylation of Amine Surface:

    • Prepare a solution of 0.1 M succinic anhydride and 0.1 M DIPEA in anhydrous DMF.

    • Immerse the aminosilanized substrate in the solution for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Rinse the carboxylated substrate with DMF, followed by ethanol and DI water.

    • Dry the substrate under a stream of nitrogen. The surface is now ready for EDC/NHS coupling.

Protocol 2: Covalent Attachment of this compound via EDC/NHS Coupling

This protocol details the covalent attachment of this compound to a carboxylated surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry.

Materials:

  • Carboxylated substrate (from Protocol 1)

  • This compound

  • EDC hydrochloride

  • Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-5.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M ethanolamine, pH 8.5

  • DI water

Procedure:

  • Activation of Carboxyl Groups:

    • Prepare a solution of 5 mM EDC and 10 mM Sulfo-NHS in cold Activation Buffer immediately before use.

    • Immerse the carboxylated substrate in the EDC/Sulfo-NHS solution for 15-30 minutes at room temperature.

  • Coupling of this compound:

    • Prepare a 10-20 mM solution of this compound in Coupling Buffer.

    • Rinse the activated substrate with Coupling Buffer.

    • Immediately immerse the activated substrate in the this compound solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Remove the substrate from the PEG solution and immerse it in Quenching Buffer for 15-30 minutes to deactivate any remaining NHS esters.

    • Rinse the substrate thoroughly with DI water.

    • Dry the PEGylated substrate under a stream of nitrogen.

Mandatory Visualization

G cluster_prep Surface Preparation & Activation cluster_peg PEGylation start Substrate (e.g., Glass, Silicon) piranha Piranha Clean & Hydroxylate start->piranha silanization Aminosilanization (APTES) piranha->silanization carboxylation Carboxylation (Succinic Anhydride) silanization->carboxylation activation EDC/Sulfo-NHS Activation carboxylation->activation peg_coupling This compound Coupling activation->peg_coupling Amine-Reactive Surface quench Quenching peg_coupling->quench wash Washing & Drying quench->wash final_surface PEGylated Surface wash->final_surface G cluster_reaction EDC/Sulfo-NHS Coupling Chemistry COOH Surface-COOH Intermediate Amine-Reactive O-Acylisourea Intermediate COOH->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Stable Sulfo-NHS Ester Intermediate->NHS_Ester + Sulfo_NHS Sulfo-NHS Sulfo_NHS->NHS_Ester Amide_Bond Surface-CO-NH-PEG-NH2 NHS_Ester->Amide_Bond + PEG_NH2 H2N-PEG-NH2 PEG_NH2->Amide_Bond

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Amino-PEG11-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity. An ADC consists of three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.

The linker is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC. Polyethylene glycol (PEG) linkers are widely used in ADC development due to their ability to improve the hydrophilicity of the conjugate, which is particularly beneficial when working with hydrophobic payloads. This can help to prevent aggregation and improve the overall pharmacological properties of the ADC.

This document provides detailed application notes and protocols for the synthesis of ADCs using a hydrophilic, bifunctional Amino-PEG11-Amine linker. This linker possesses two terminal primary amine groups, enabling a two-step conjugation strategy targeting surface-exposed lysine residues on the antibody.

Rationale for Using this compound Linker

The use of an this compound linker in ADC development offers several advantages:

  • Enhanced Hydrophilicity: The PEG component increases the water solubility of the ADC, which is crucial for preventing aggregation, especially when conjugating hydrophobic drug payloads.[]

  • Improved Pharmacokinetics: The hydrophilic PEG chain can create a "hydration shell" around the ADC, which can reduce non-specific clearance and prolong the circulation half-life of the conjugate.[]

  • Defined Spacer Length: The 11-unit PEG chain provides a defined and flexible spacer between the antibody and the drug, which can minimize steric hindrance and allow for efficient interaction of the antibody with its target antigen and the drug with its intracellular target.

  • Bifunctional for Two-Step Conjugation: The presence of two primary amine groups allows for a controlled, two-step conjugation process. One amine can be reacted with the drug payload, and the other can be used for subsequent conjugation to the antibody. This approach offers greater control over the final ADC construct compared to one-step conjugation methods.[2][3]

Experimental Protocols

This section details the experimental protocols for the synthesis, purification, and characterization of an ADC using an this compound linker. The protocol describes a two-step lysine conjugation strategy.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This first step involves the covalent attachment of the cytotoxic drug to one of the primary amine groups of the this compound linker. This example assumes the drug has a carboxylic acid group that can be activated for reaction with an amine.

Materials:

  • Cytotoxic drug with a carboxylic acid functional group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Activation of the Cytotoxic Drug:

    • Dissolve the cytotoxic drug (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS-activated drug.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Conjugation to this compound:

    • In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF.

    • Add the solution of the NHS-activated drug to the this compound solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification of the Drug-Linker Conjugate:

    • Remove the DMF under reduced pressure.

    • Redissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Further purify the drug-linker conjugate by RP-HPLC.

    • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

    • Confirm the identity and purity of the product by LC-MS and NMR.

Protocol 2: Conjugation of the Drug-Linker to the Antibody

This second step involves the conjugation of the purified drug-linker, which now has a free primary amine, to the antibody via its surface-exposed lysine residues. This is achieved by activating the carboxylic acid groups of the antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Drug-Linker conjugate from Protocol 1

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Activation of Antibody Lysine Residues (Two-Step Approach):

    • This protocol utilizes a heterobifunctional crosslinker to first introduce a reactive group onto the antibody's lysines. For an amine-terminated drug-linker, a linker with an NHS ester and another reactive group (e.g., maleimide) would be used. However, for a direct two-step approach with a bifunctional amine, one amine of a separate linker would first react with the drug, and the other end of that linker would then be activated to react with the antibody. Given the structure of this compound, a more direct, yet less controlled, one-step approach is more common. For a more controlled two-step lysine conjugation, a different heterobifunctional linker would be required.[2]

    Alternatively, for a more direct conjugation with the this compound-drug conjugate, a one-step approach can be considered, though it may result in a more heterogeneous product.

  • One-Step Lysine Conjugation (Illustrative Protocol):

    • To the antibody solution in Reaction Buffer, add the Drug-Linker conjugate (with a free amine) at a desired molar excess (e.g., 5- to 20-fold).

    • Add a freshly prepared solution of EDC and Sulfo-NHS to the reaction mixture to activate the antibody's carboxyl groups for reaction with the linker's amine. Note: This is a less common approach for lysine conjugation which typically targets the amine groups of lysine directly.

    A more standard approach for lysine conjugation involves activating a linker-drug construct to react with the lysine amines. For this purpose, let's assume the drug-linker has a terminal carboxylic acid.

  • Revised Protocol 2: Standard Two-Step Lysine Conjugation

    • Step 2a: Antibody Modification with a Heterobifunctional Linker. This step is necessary to introduce a unique reactive handle for the amine-terminated drug-linker. For instance, modifying the antibody with a linker containing an NHS ester and a second, orthogonal reactive group.

    • Step 2b: Conjugation of the this compound-Drug. The modified antibody is then reacted with the amine-terminated drug-linker.

    Given the provided linker, a more direct, albeit potentially less controlled, method is presented below for illustrative purposes.

  • Simplified Conjugation Reaction:

    • Dissolve the Drug-Linker conjugate (from Protocol 1) in a small amount of a compatible organic solvent (e.g., DMSO).

    • Add the Drug-Linker solution to the antibody solution at a molar ratio of 5-10 equivalents of the linker per antibody. The final concentration of the organic solvent should not exceed 10% (v/v).

    • To facilitate the reaction with lysine residues, the pH of the reaction buffer should be slightly alkaline (pH 8.0-8.5).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted reagents.

    • Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification and Characterization of the ADC

Materials:

  • Size-Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

  • UV-Vis Spectrophotometer

  • LC-MS system

Procedure:

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column or SEC equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Protein Concentration: Determine the final protein concentration of the purified ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

    • Drug-to-Antibody Ratio (DAR) Determination:

      • UV-Vis Spectroscopy: If the drug has a distinct absorbance peak from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths.

      • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to determine the distribution of drug-loaded species. The unconjugated antibody will elute first, followed by species with increasing DAR values. The average DAR can be calculated from the peak areas.

      • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide a precise measurement of the mass of the different drug-loaded species, allowing for accurate DAR determination.

    • Purity and Aggregation Analysis: Analyze the purified ADC by SEC to determine the percentage of monomer, aggregates, and fragments.

    • In Vitro Cytotoxicity Assay: Evaluate the potency of the ADC on a target-positive cancer cell line and a target-negative control cell line.

Data Presentation

The following tables summarize representative quantitative data for ADCs synthesized with PEG linkers. Note that this data is illustrative and may not be specific to this compound, but represents typical values observed for PEGylated ADCs.

Table 1: Representative Drug-to-Antibody Ratio (DAR) for PEGylated ADCs

Linker TypeConjugation MethodTarget DARAchieved Average DARReference
Thiol-reactive PEG4-MaleimideCysteine43.8Fictional Example
Amine-reactive PEG8-NHS EsterLysine43.5
Thiol-reactive PEG12-MaleimideCysteine21.9
Amine-reactive PEG-basedLysine87.6

Table 2: Representative Stability Data for PEGylated ADCs

ADC ConstructIncubation Condition% Aggregates (Initial)% Aggregates (After 4 weeks)Reference
ADC with PEG4 Linker (DAR 4)4°C in PBS< 1%~2.4%
ADC with PEG12 Linker (DAR 8)4°C in PBS< 2%~5%
Non-PEGylated ADC (DAR 4)4°C in PBS~1.5%> 10%Fictional Example

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an ADC using a two-step lysine conjugation strategy.

ADC_Synthesis_Workflow cluster_drug_linker Step 1: Drug-Linker Synthesis cluster_adc_synthesis Step 2: ADC Conjugation cluster_purification Step 3: Purification & Characterization Drug Drug Drug_Linker Drug_Linker Drug->Drug_Linker Activation & Conjugation Amino_PEG11_Amine Amino_PEG11_Amine Amino_PEG11_Amine->Drug_Linker Activated_Antibody Modified Antibody ADC Antibody-Drug Conjugate Drug_Linker->ADC Antibody Antibody Antibody->Activated_Antibody Modification Activated_Antibody->ADC Conjugation Purified_ADC Purified_ADC ADC->Purified_ADC SEC Characterization DAR, Purity, Potency Analysis Purified_ADC->Characterization

Caption: Experimental workflow for ADC synthesis.

Mechanism of Action of a HER2-Targeted ADC

The following diagram illustrates the mechanism of action of a typical ADC targeting the HER2 receptor on cancer cells.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC ADC HER2_Receptor HER2 Receptor ADC->HER2_Receptor 1. Binding Endosome Endosome HER2_Receptor->Endosome 2. Internalization Cell_Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage & Antibody Degradation Microtubule_Disruption Microtubule Disruption Drug_Release->Microtubule_Disruption 5a. Cytotoxic Effect DNA_Damage DNA Damage Drug_Release->DNA_Damage 5b. Cytotoxic Effect Apoptosis Cell Death (Apoptosis) Microtubule_Disruption->Apoptosis 6. Induction of DNA_Damage->Apoptosis

Caption: General mechanism of action for a HER2-targeted ADC.

References

Application Notes and Protocols for Hydrogel Creation Using Amino-PEG11-Amine Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are highly valued in biomedical applications, including drug delivery and tissue engineering, due to their excellent biocompatibility, hydrophilicity, and tunable physical properties.[1] The formation of a stable hydrogel network relies on the effective crosslinking of polymer chains. Amino-PEG11-Amine is a flexible, hydrophilic crosslinker featuring two primary amine groups at its termini, separated by an 11-unit PEG spacer.[2][3] These terminal amines can react with various functional groups, most notably N-hydroxysuccinimide (NHS) esters, to form stable amide bonds, making it an ideal component for creating biocompatible and biodegradable hydrogel scaffolds.[4]

This document provides detailed application notes and protocols for the synthesis and characterization of hydrogels using this compound as a crosslinker, primarily focusing on its reaction with multi-arm PEG-NHS esters.

Key Applications

  • Tissue Engineering: The porous structure and biocompatibility of these hydrogels make them excellent scaffolds for 3D cell culture and tissue regeneration.[5] The hydrogel matrix mimics the natural extracellular matrix (ECM), providing structural support for cell adhesion, proliferation, and differentiation. By incorporating cell-adhesion peptides, the bioactivity of the scaffold can be significantly enhanced.

  • Controlled Drug Delivery: The hydrogel network can encapsulate therapeutic molecules, such as small drugs, peptides, and proteins, protecting them from degradation and enabling their sustained release over time. The release rate can be tuned by modulating the crosslinking density of the hydrogel. PEG's inherent resistance to protein adsorption minimizes immune response and improves the in vivo circulation time of the delivery system.

Chemical Crosslinking Pathway

The primary mechanism for forming hydrogels with this compound involves the reaction of its terminal primary amines with amine-reactive functional groups, such as NHS esters. In a typical system, a multi-arm PEG macromonomer functionalized with NHS esters is mixed with the linear this compound. The amine groups nucleophilically attack the NHS ester, forming a stable amide bond and releasing the NHS leaving group. This reaction proceeds efficiently in aqueous buffers at neutral to slightly basic pH.

G cluster_reactants Reactants cluster_product Product MA_PEG Multi-Arm PEG-NHS Ester Hydrogel Crosslinked PEG Hydrogel Network (Stable Amide Bonds) MA_PEG->Hydrogel Amine-NHS Ester Reaction (pH 7-9) PEG11 H₂N-(PEG)₁₁-NH₂ (this compound) PEG11->Hydrogel

Caption: Amine-NHS ester crosslinking mechanism.

Quantitative Data Summary

The properties of hydrogels are highly dependent on precursor concentration, polymer molecular weight, and the ratio of crosslinker to macromonomer. The following tables provide key properties of the this compound crosslinker and representative data for similar amine-crosslinked multi-arm PEG hydrogel systems.

Table 1: Properties of this compound Crosslinker

Property Value Reference
Molecular Weight 544.7 g/mol
CAS Number 479200-82-3
Purity >95%
Formula C₂₄H₅₂N₂O₁₁
Solubility Water, DMSO, DMF, DCM

| Reactive Groups | Primary Amines (-NH₂) | |

Table 2: Representative Physicochemical Properties of Multi-Arm PEG Hydrogels Crosslinked with Diamine Reagents (Note: These values are illustrative and derived from studies on 4-arm and 8-arm PEG systems with amine crosslinkers like genipin. Actual values for an this compound system should be determined experimentally.)

Parameter 4-Arm PEG System 8-Arm PEG System Reference
Gelation Time (hours at 37°C)
Low Crosslinker Conc. (25 mM) 1.7 6.2
High Crosslinker Conc. (35.2 mM) 1.3 4.4
Swelling Behavior Less Stable More Stable
Weight Loss Faster Rate Slower Rate

| Cell Adhesion (ASCs) | Enhanced | Reduced | |

Experimental Protocols

The following section provides detailed protocols for the synthesis and characterization of hydrogels using this compound and a multi-arm PEG-NHS precursor.

G A Step 1: Prepare Precursor Stock Solutions B Step 2: Initiate Gelation by Mixing Solutions A->B C Step 3: Allow Hydrogel to Fully Crosslink B->C D Step 4: Characterize Hydrogel Properties C->D E Swelling Ratio Analysis D->E Physicochemical F Gelation Time Measurement D->F Kinetics G SEM for Morphology D->G Structural

Caption: General experimental workflow for hydrogel synthesis and characterization.

Protocol 1: Hydrogel Synthesis via NHS-Ester Crosslinking

This protocol describes the formation of a PEG hydrogel by reacting a 4-arm PEG-Succinimidyl Carboxymethyl ester (4-arm PEG-SCM) with this compound.

Materials:

  • 4-arm PEG-SCM (e.g., 10 kDa)

  • This compound

  • Sterile, amine-free buffer: 100 mM Sodium Bicarbonate buffer (pH 8.5) or PBS (pH 7.4)

  • Sterile deionized (DI) water

  • Syringes and appropriate molds (e.g., 96-well plate, small petri dish)

Procedure:

  • Prepare Precursor Stock Solutions:

    • PEG-SCM Solution (10% w/v): Dissolve 100 mg of 4-arm PEG-SCM in 1 mL of cold (4°C) DI water. Keep the solution on ice to minimize premature hydrolysis of the NHS esters.

    • This compound Solution: Prepare a stock solution of this compound in the chosen reaction buffer. The concentration will depend on the desired stoichiometric ratio of NHS groups to amine groups. A common starting point is a 1:1 ratio.

      • Calculation: To achieve a 1:1 molar ratio with the 10% PEG-SCM solution, calculate the required concentration of the diamine crosslinker.

  • Initiate Gelation:

    • Working quickly, mix the PEG-SCM stock solution and the this compound stock solution at the desired volume ratio (e.g., 1:1 v/v).

    • Pipette the final mixture into the desired molds immediately after mixing.

    • For Drug Delivery: If encapsulating a therapeutic, dissolve it in the this compound solution before mixing with the PEG-SCM solution.

  • Crosslinking/Curing:

    • Place the molds in a humidified incubator at 37°C.

    • Allow the gelation to proceed for a specified time (e.g., 1-24 hours). Gelation time will vary based on concentration and temperature.

  • Washing:

    • After gelation is complete, gently swell the hydrogels in an excess of sterile PBS or DI water to remove any unreacted precursors and the NHS by-product. Change the washing solution 2-3 times over 24 hours.

Protocol 2: Hydrogel Characterization

A. Swelling Ratio Measurement

This protocol determines the water-uptake capacity of the hydrogel.

Procedure:

  • After washing, remove a hydrogel sample and gently blot the surface with a lint-free wipe to remove excess water.

  • Record its weight (Ws, swollen weight).

  • Freeze the hydrogel at -80°C and then lyophilize (freeze-dry) it for 24-48 hours until all water is removed.

  • Record the weight of the dry hydrogel (Wd, dry weight).

  • Calculate the swelling ratio using the formula:

    • Swelling Ratio = (Ws - Wd) / Wd

B. Gelation Time Measurement (Tube Inversion Method)

This is a simple method to determine the point at which the solution transitions to a solid gel.

Procedure:

  • Prepare the hydrogel precursor mixture as described in Protocol 1 and place it in a small vial (e.g., 2 mL).

  • Place the vial at 37°C.

  • At regular intervals (e.g., every 5 minutes), invert the vial.

  • The gelation time is defined as the time point at which the solution no longer flows upon inversion.

C. Morphological Analysis by Scanning Electron Microscopy (SEM)

This protocol visualizes the internal porous structure of the hydrogel.

Procedure:

  • Equilibrate a fully formed hydrogel sample in DI water.

  • Quickly freeze the sample by plunging it into liquid nitrogen.

  • Lyophilize the frozen sample for 24-48 hours to preserve its structure.

  • Mount the dried hydrogel onto an SEM stub and sputter-coat it with a conductive metal (e.g., gold or platinum).

  • Image the cross-section of the hydrogel using an SEM to observe the internal pore morphology.

Signaling and Application Pathway

The hydrogel acts as a localized delivery vehicle. For tissue engineering, the scaffold can be functionalized with adhesion peptides (like RGD) that engage with cell surface integrins, activating downstream signaling pathways (e.g., FAK, ERK) that promote cell survival, proliferation, and differentiation.

G cluster_hydrogel Bioactive Hydrogel Scaffold cluster_cell Cellular Interaction cluster_response Biological Response Hydrogel PEG Hydrogel + RGD Peptides Integrin Integrin Receptor on Cell Surface Hydrogel->Integrin Binding FAK Focal Adhesion Kinase (FAK) Activation Integrin->FAK ERK ERK/MAPK Pathway FAK->ERK Response Cell Adhesion, Proliferation, & Differentiation ERK->Response Gene Expression Changes

References

Modifying Quantum Dots with Amino-PEG11-Amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, including high photostability, broad absorption spectra, and size-tunable, narrow emission spectra, making them ideal fluorophores for a wide range of biological applications. However, for effective use in biological systems, their surfaces must be modified to ensure biocompatibility, stability in aqueous environments, and to enable conjugation with biomolecules. This document provides detailed application notes and protocols for the surface modification of quantum dots with Amino-PEG11-Amine, a heterobifunctional polyethylene glycol (PEG) linker.

The process of modifying quantum dots with a PEG layer, known as PEGylation, is a widely adopted strategy to improve their biocompatibility. PEGylation effectively reduces non-specific binding of proteins and other biomolecules, minimizes uptake by the reticuloendothelial system (RES), and thereby prolongs circulation time in vivo[1]. Furthermore, PEGylation can enhance the colloidal stability of quantum dots and reduce their potential cytotoxicity[2]. The this compound linker provides a terminal amine group that can be readily used for the covalent attachment of a wide variety of biomolecules, such as antibodies, peptides, and nucleic acids, through well-established bioconjugation chemistries.

These application notes will guide researchers through the process of modifying carboxylated quantum dots with this compound, the subsequent conjugation of a target protein, and the characterization of the resulting bioconjugates.

Data Presentation

The following table summarizes representative quantitative data for quantum dots before and after modification with this compound and subsequent bioconjugation. The values presented are typical and may vary depending on the specific quantum dot core/shell composition, size, and the nature of the conjugated biomolecule.

ParameterBefore Modification (Carboxylated QDs)After this compound ModificationAfter Protein Conjugation
Hydrodynamic Diameter (nm) 5 - 15 nm15 - 25 nm25 - 50 nm
Zeta Potential (mV) -20 to -50 mV+10 to +30 mV-5 to +15 mV
Quantum Yield (%) 40 - 70%35 - 65%30 - 60%
Surface Functionality Carboxyl (-COOH)Amine (-NH2)Amine (unreacted), Protein-specific

Experimental Protocols

Protocol 1: Modification of Carboxylated Quantum Dots with this compound

This protocol details the covalent attachment of the bifunctional linker, this compound, to the surface of carboxylated quantum dots using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Carboxylated Quantum Dots (e.g., CdSe/ZnS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Glycine or 1 M Tris-HCl, pH 8.0

  • Amicon Ultra centrifugal filters (100 kDa MWCO) or similar for purification

  • Deionized (DI) water

Procedure:

  • Quantum Dot Preparation:

    • Transfer 1 nmol of carboxylated quantum dots into a microcentrifuge tube.

    • Add 400 µL of Activation Buffer and mix well.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.

    • Add a 100-fold molar excess of EDC and NHS to the quantum dot solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS-ester intermediate.

  • Purification of Activated Quantum Dots (Optional but Recommended):

    • To remove excess EDC and NHS, purify the activated quantum dots using an Amicon Ultra centrifugal filter (100 kDa MWCO).

    • Wash the quantum dots twice with Activation Buffer.

  • Coupling of this compound:

    • Dissolve this compound in Coupling Buffer to a concentration of 10 mg/mL.

    • Add a 200-fold molar excess of the this compound solution to the activated quantum dots.

    • Adjust the pH of the reaction mixture to 7.2-7.4 with Coupling Buffer if necessary.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching of Unreacted NHS-esters:

    • Add Quenching Buffer to a final concentration of 100 mM.

    • Incubate for 30 minutes at room temperature to quench any remaining active NHS-esters.

  • Purification of this compound Modified Quantum Dots:

    • Purify the functionalized quantum dots by centrifugal filtration (100 kDa MWCO).

    • Wash the quantum dots three times with Coupling Buffer to remove unreacted this compound and quenching reagents.

    • Resuspend the final product in a suitable storage buffer (e.g., PBS with 0.01% sodium azide).

Protocol 2: Conjugation of a Target Protein to this compound Modified Quantum Dots

This protocol describes the conjugation of a protein (e.g., an antibody or streptavidin) to the amine-functionalized quantum dots using a heterobifunctional crosslinker such as Bis[sulfosuccinimidyl] suberate (BS3).

Materials:

  • This compound Modified Quantum Dots (from Protocol 1)

  • Target Protein (e.g., Streptavidin)

  • Bis[sulfosuccinimidyl] suberate (BS3) crosslinker

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Amicon Ultra centrifugal filters (100 kDa MWCO) or size-exclusion chromatography (SEC) column for purification

Procedure:

  • Quantum Dot Preparation:

    • Transfer 1 nmol of this compound modified quantum dots into a microcentrifuge tube.

    • Ensure the quantum dots are in Coupling Buffer.

  • Activation of Amine Groups on Quantum Dots:

    • Dissolve BS3 in DI water to a concentration of 10 mg/mL immediately before use.

    • Add a 20-fold molar excess of BS3 to the quantum dot solution.

    • React for 30 minutes at room temperature with gentle mixing. This will activate the amine groups on the PEG linker, making them reactive towards amine groups on the target protein.

  • Removal of Excess Crosslinker:

    • Purify the activated quantum dots from excess BS3 using a desalting column (e.g., NAP-5) or by centrifugal filtration (100 kDa MWCO), exchanging the buffer to fresh Coupling Buffer.

  • Conjugation to the Target Protein:

    • Immediately add the activated quantum dots to a solution of the target protein (e.g., a 40-fold molar excess of streptavidin) in Coupling Buffer[3].

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction[3].

    • Incubate for 15-30 minutes.

  • Purification of the Quantum Dot-Protein Conjugate:

    • Purify the conjugate from unreacted protein and crosslinker using centrifugal filtration (100 kDa MWCO) or size-exclusion chromatography (e.g., Superdex 200). Centrifugal filtration may require multiple washes to achieve high purity[3].

Protocol 3: Characterization of Modified Quantum Dots

1. UV-Vis Spectroscopy:

  • Purpose: To determine the concentration and assess the aggregation state of the quantum dots.

  • Method: Measure the absorbance spectrum of the quantum dot solution. The first excitonic peak can be used to calculate the concentration using the Beer-Lambert law with a known molar extinction coefficient. A significant increase in scattering at longer wavelengths may indicate aggregation.

2. Fluorescence Spectroscopy:

  • Purpose: To evaluate the photoluminescence properties and quantum yield.

  • Method: Measure the fluorescence emission spectrum using a suitable excitation wavelength. The quantum yield can be determined relative to a standard dye with a known quantum yield.

3. Dynamic Light Scattering (DLS):

  • Purpose: To measure the hydrodynamic diameter of the quantum dots.

  • Method: Analyze the fluctuations in scattered light intensity to determine the size distribution of the particles in solution.

4. Zeta Potential Measurement:

  • Purpose: To determine the surface charge of the quantum dots.

  • Method: Measure the electrophoretic mobility of the quantum dots in an electric field. This is a crucial indicator of successful surface modification from a negatively charged carboxyl surface to a positively charged amine surface.

5. Agarose Gel Electrophoresis:

  • Purpose: To qualitatively assess the change in surface charge and size.

  • Method: Run the quantum dot samples on an agarose gel. The migration distance and direction will change depending on the surface charge and hydrodynamic size of the particles.

Mandatory Visualizations

experimental_workflow start Carboxylated Quantum Dots activation Activation with EDC/NHS start->activation pegylation Coupling with This compound activation->pegylation purification1 Purification (Centrifugal Filtration) pegylation->purification1 amine_qd Amine-PEG11-Amine Modified QDs purification1->amine_qd activation2 Activation with BS3 Crosslinker amine_qd->activation2 conjugation Conjugation with Target Protein activation2->conjugation purification2 Purification (SEC or Filtration) conjugation->purification2 final_product Quantum Dot-Protein Bioconjugate purification2->final_product characterization Characterization (UV-Vis, DLS, Zeta, etc.) final_product->characterization

Caption: Workflow for the modification and bioconjugation of quantum dots.

signaling_pathway cluster_uptake Cellular Uptake Pathways of PEGylated Quantum Dots cluster_cme Clathrin-Mediated Endocytosis cluster_caveolae Caveolae-Mediated Endocytosis cluster_macro Macropinocytosis qd Amino-PEG-Amine QD ap2 AP2 Adaptor Complex qd->ap2 Binding caveolin Caveolin qd->caveolin Interaction rac1 Rac1 Activation qd->rac1 Stimulation clathrin Clathrin ap2->clathrin Recruitment pit Clathrin-Coated Pit clathrin->pit Assembly dynamin Dynamin pit->dynamin Scission ccv Clathrin-Coated Vesicle dynamin->ccv early_endosome Early Endosome ccv->early_endosome caveolae Caveolae Formation caveolin->caveolae cav_dynamin Dynamin caveolae->cav_dynamin Fission caveosome Caveosome cav_dynamin->caveosome caveosome->early_endosome ruffling Membrane Ruffling rac1->ruffling macropinosome Macropinosome ruffling->macropinosome Engulfment macropinosome->early_endosome late_endosome Late Endosome/ Lysosome early_endosome->late_endosome Maturation

Caption: Major endocytic pathways for cellular uptake of functionalized quantum dots.

References

Application Notes and Protocols for Amino-PEG11-Amine in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG11-Amine is a bifunctional, hydrophilic linker that has emerged as a valuable tool in the development of targeted drug delivery systems. Its discrete polyethylene glycol (PEG) chain, consisting of 11 ethylene glycol units, imparts favorable physicochemical properties to drug conjugates and nanoparticles. The terminal primary amine groups on both ends of the PEG chain provide reactive sites for the covalent attachment of targeting ligands, drugs, and nanoparticle surfaces. This application note provides a comprehensive overview of the use of this compound in targeted drug delivery, including detailed experimental protocols, representative data, and visualizations of key processes.

The utilization of this compound in drug delivery systems offers several key advantages:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG linker can significantly improve the aqueous solubility of hydrophobic drugs, preventing aggregation and improving formulation stability.

  • Prolonged Circulation Time: PEGylation, the process of attaching PEG chains to a molecule or nanoparticle, creates a hydrophilic shield that can reduce recognition by the reticuloendothelial system (RES), thereby prolonging systemic circulation time and increasing the likelihood of reaching the target site.

  • Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated therapeutic agent.

  • Bifunctional for Versatile Conjugation: The two terminal amine groups allow for versatile conjugation strategies, enabling the attachment of both a targeting moiety and a therapeutic agent, or for crosslinking applications in nanoparticle formulation.

Section 1: Physicochemical Properties and Characterization

The successful incorporation of this compound into a drug delivery system relies on the thorough characterization of the resulting conjugate or nanoparticle. The following table summarizes key physicochemical properties that are typically evaluated.

Table 1: Representative Physicochemical Characterization of a Targeted Nanoparticle System Utilizing this compound

ParameterUntargeted NanoparticleTargeted Nanoparticle (with this compound-Ligand)Method of Analysis
Particle Size (nm) 120 ± 5.2135 ± 6.8Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04Dynamic Light Scattering (DLS)
Zeta Potential (mV) -15.3 ± 1.8-10.1 ± 2.1Laser Doppler Velocimetry
Drug Loading Content (%) 8.5 ± 0.78.2 ± 0.6High-Performance Liquid Chromatography (HPLC)
Encapsulation Efficiency (%) 92.1 ± 3.590.5 ± 4.1High-Performance Liquid Chromatography (HPLC)

Note: The data presented in this table is representative and will vary depending on the specific drug, nanoparticle composition, and targeting ligand used.

Section 2: Experimental Protocols

This section provides detailed protocols for the key experimental procedures involving this compound in the development of a targeted drug delivery system.

Protocol 2.1: Conjugation of a Targeting Ligand to this compound

This protocol describes the conjugation of a targeting ligand (e.g., a peptide or antibody fragment) with a carboxylic acid group to one of the amine groups of this compound using carbodiimide chemistry.

Materials:

  • Targeting ligand with a carboxylic acid group

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Dialysis membrane (MWCO appropriate for the conjugate)

  • Lyophilizer

Procedure:

  • Activation of the Targeting Ligand:

    • Dissolve the targeting ligand (1 equivalent) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group, forming an NHS ester.

  • Conjugation Reaction:

    • Dissolve this compound (5 equivalents) in Reaction Buffer.

    • Slowly add the activated targeting ligand solution to the this compound solution while stirring.

    • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate by dialysis against PBS (pH 7.4) for 48 hours with multiple buffer changes to remove unreacted starting materials and byproducts.

    • Alternatively, use size-exclusion chromatography for purification.

  • Lyophilization and Storage:

    • Lyophilize the purified conjugate to obtain a stable powder.

    • Store the lyophilized product at -20°C.

Protocol 2.2: Formulation of Targeted Nanoparticles using Ligand-PEG11-Amine

This protocol describes the formulation of drug-loaded polymeric nanoparticles and their surface modification with the pre-formed Ligand-PEG11-Amine conjugate. The nanoprecipitation method is described here as an example.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer

  • Therapeutic drug

  • Acetone (or other suitable organic solvent)

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)

  • Ligand-PEG11-Amine conjugate (from Protocol 2.1)

  • EDC and NHS

  • Deionized water

  • Centrifuge

  • Probe sonicator or homogenizer

Procedure:

  • Nanoparticle Formulation (Nanoprecipitation):

    • Dissolve PLGA (e.g., 100 mg) and the therapeutic drug (e.g., 10 mg) in acetone (e.g., 5 mL).

    • Slowly inject the organic phase into the aqueous phase (e.g., 50 mL of 2% PVA solution) under constant magnetic stirring.

    • Stir the resulting nano-emulsion at room temperature for 4-6 hours to allow for solvent evaporation and nanoparticle hardening.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the washing step twice to remove excess PVA and unencapsulated drug.

  • Surface Functionalization with Ligand-PEG11-Amine:

    • Resuspend the washed nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0).

    • In a separate tube, dissolve the Ligand-PEG11-Amine conjugate (e.g., 5 mg) in the same buffer.

    • Activate the surface carboxyl groups of the PLGA nanoparticles by adding EDC (e.g., 10 mg) and NHS (e.g., 6 mg) to the nanoparticle suspension and incubating for 30 minutes.

    • Add the Ligand-PEG11-Amine solution to the activated nanoparticle suspension.

    • Incubate the reaction mixture for 4-6 hours at room temperature with gentle shaking.

  • Final Washing and Storage:

    • Wash the targeted nanoparticles by centrifugation as described in step 2 to remove unreacted conjugation reagents.

    • Resuspend the final targeted nanoparticles in a suitable buffer for storage at 4°C or lyophilize for long-term storage.

Protocol 2.3: In Vitro Drug Release Study

This protocol outlines a typical in vitro drug release study to evaluate the release kinetics of the therapeutic agent from the formulated nanoparticles.

Materials:

  • Drug-loaded targeted nanoparticles

  • Release Buffer (e.g., PBS, pH 7.4, and acetate buffer, pH 5.5, to simulate physiological and endosomal conditions, respectively)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • HPLC system for drug quantification

Procedure:

  • Sample Preparation:

    • Suspend a known amount of drug-loaded targeted nanoparticles (e.g., 5 mg) in 1 mL of Release Buffer.

    • Transfer the suspension into a dialysis bag.

  • Release Study:

    • Place the dialysis bag in a larger container with a known volume of the same Release Buffer (e.g., 50 mL).

    • Incubate at 37°C with constant gentle shaking.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the external buffer.

    • Replenish the container with an equal volume of fresh Release Buffer to maintain sink conditions.

  • Drug Quantification:

    • Analyze the collected samples using a validated HPLC method to determine the concentration of the released drug.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release (%) versus time to obtain the drug release profile.

Section 3: Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound in targeted drug delivery.

G cluster_0 Step 1: Ligand-PEG Conjugation cluster_1 Step 2: Nanoparticle Formulation & Targeting Ligand Targeting Ligand (with -COOH) ActivatedLigand Activated Ligand (NHS Ester) Ligand->ActivatedLigand EDC, NHS PEG This compound (H2N-PEG11-NH2) Conjugate Ligand-PEG11-Amine Conjugate PEG->Conjugate ActivatedLigand->Conjugate TargetedNP Targeted Nanoparticle Conjugate->TargetedNP Surface Conjugation Polymer Polymer (e.g., PLGA) Nanoparticle Drug-Loaded Nanoparticle Polymer->Nanoparticle Drug Therapeutic Drug Drug->Nanoparticle Encapsulation Nanoparticle->TargetedNP

Caption: Workflow for creating targeted nanoparticles using this compound.

G Systemic Circulation Targeted Nanoparticle in Systemic Circulation Target Cell Target Cell (e.g., Cancer Cell) Systemic Circulation->Target Cell Targeting Ligand Binds to Receptor Endocytosis Receptor-Mediated Endocytosis Target Cell->Endocytosis Receptor Receptor Endosome Endosome Endocytosis->Endosome Drug Release Drug Release (e.g., pH-triggered) Endosome->Drug Release Therapeutic Effect Therapeutic Effect (e.g., Apoptosis) Drug Release->Therapeutic Effect

Caption: Cellular uptake and mechanism of action of a targeted nanoparticle.

G cluster_workflow In Vivo Efficacy Study Workflow Animal Model Establish Tumor Xenograft Animal Model Treatment Groups Randomize into Treatment Groups (e.g., Saline, Free Drug, NP, Targeted NP) Animal Model->Treatment Groups Administration Systemic Administration of Formulations Treatment Groups->Administration Monitoring Monitor Tumor Growth and Body Weight Administration->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Excision, Histology) Monitoring->Endpoint

Caption: Experimental workflow for an in vivo efficacy study.

Section 4: In Vivo Efficacy

The ultimate goal of a targeted drug delivery system is to improve the therapeutic efficacy of the encapsulated drug while minimizing systemic toxicity. The following table presents representative data from a preclinical in vivo study in a tumor-bearing mouse model.

Table 2: Representative In Vivo Efficacy Data of a Targeted Nanoparticle System

Treatment GroupTumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Saline Control 1500 ± 150-+2.5 ± 1.0
Free Drug 950 ± 12036.7-8.0 ± 2.5
Untargeted Nanoparticles 700 ± 10053.3-2.0 ± 1.5
Targeted Nanoparticles 250 ± 5083.3+1.5 ± 0.8

Note: The data presented in this table is representative and will vary depending on the animal model, tumor type, drug, and dosing regimen.

Conclusion

This compound serves as a versatile and effective linker in the design and development of targeted drug delivery systems. Its defined length, bifunctionality, and the inherent benefits of PEGylation contribute to the creation of sophisticated nanomedicines with improved pharmacokinetic profiles and enhanced therapeutic efficacy. The protocols and representative data provided in this application note offer a foundational guide for researchers and scientists working to advance the field of targeted drug delivery. It is crucial to note that optimization of conjugation chemistries, nanoparticle formulation parameters, and in vivo study designs are essential for the successful translation of these systems from the laboratory to clinical applications.

Applications of Amino-PEG11-Amine in Proteomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG11-Amine is a homobifunctional crosslinker containing two primary amine groups separated by an 11-unit polyethylene glycol (PEG) spacer. This reagent has emerged as a valuable tool in proteomics research, primarily due to the advantageous properties conferred by its PEG chain. The hydrophilic nature of the PEG linker enhances the solubility of target proteins and their conjugates in aqueous solutions, which is beneficial for various downstream applications.[] Furthermore, the defined length of the PEG spacer allows for precise control over the crosslinking distance, making it a powerful reagent for studying protein-protein interactions and for the development of targeted protein degraders.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in two key areas of proteomics research: Chemical Cross-Linking Mass Spectrometry (XL-MS) for the elucidation of protein structures and interactions, and in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Application 1: Chemical Cross-Linking Mass Spectrometry (XL-MS)

Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique used to identify proximal amino acid residues within a protein or between interacting proteins, thereby providing low-resolution structural information.[4][5] this compound can be activated to react with primary amines (the N-terminus and the side chain of lysine residues) on proteins. The fixed length of the PEG11 spacer acts as a "molecular ruler," providing distance constraints that are crucial for computational modeling of protein structures and complexes.

Experimental Protocol: Cross-Linking of a Protein Complex with NHS-activated this compound

This protocol describes the chemical cross-linking of a purified protein complex using N-hydroxysuccinimide (NHS)-activated this compound, followed by sample preparation for mass spectrometry analysis.

Materials:

  • This compound

  • N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) or similar NHS-ester activation reagent

  • Anhydrous Dimethylformamide (DMF)

  • Purified protein complex in a suitable buffer (e.g., HEPES or PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile (ACN)

  • C18 desalting spin columns

Procedure:

  • Activation of this compound:

    • Dissolve this compound and TSTU (1:2 molar ratio) in anhydrous DMF to a final concentration of 100 mM for each.

    • Incubate for 1 hour at room temperature with gentle mixing to form the NHS-ester of this compound.

  • Cross-Linking Reaction:

    • To the purified protein complex (typically 1-5 mg/mL), add the freshly prepared NHS-activated this compound solution to a final concentration of 1-2 mM. The optimal cross-linker concentration may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or on ice to control the reaction rate.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry:

    • Denature the cross-linked proteins by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 20 minutes at room temperature in the dark.

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Digest the proteins with trypsin at a 1:50 (trypsin:protein) ratio overnight at 37°C.

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using a C18 spin column according to the manufacturer's protocol.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

    • Utilize specialized software (e.g., pLink, MeroX, or MaxLynx) for the identification of cross-linked peptides from the MS data.

Data Presentation: Representative XL-MS Data

The following table illustrates the type of quantitative data that can be obtained from an XL-MS experiment. The data represents identified cross-links within a hypothetical protein complex after using NHS-activated this compound.

Cross-link IDProtein 1Residue 1Protein 2Residue 2Spectral CountConfidence Score
XL-001Protein AK45Protein AK102150.95
XL-002Protein AK78Protein BK12120.92
XL-003Protein BK56Protein CN-term80.88
XL-004Protein CK88Protein CK95180.98

Visualization of XL-MS Workflow

XL_MS_Workflow cluster_activation Crosslinker Activation cluster_crosslinking Cross-linking Reaction cluster_sample_prep Sample Preparation cluster_analysis Data Analysis A_PEG11_A This compound NHS_PEG11_NHS NHS-activated PEG11 A_PEG11_A->NHS_PEG11_NHS TSTU TSTU TSTU->NHS_PEG11_NHS Crosslinked_Complex Cross-linked Complex NHS_PEG11_NHS->Crosslinked_Complex Protein_Complex Purified Protein Complex Protein_Complex->Crosslinked_Complex Denaturation Denaturation (Urea) Crosslinked_Complex->Denaturation Reduction Reduction (DTT) Denaturation->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Digestion Tryptic Digestion Alkylation->Digestion Desalting Desalting (C18) Digestion->Desalting LC_MSMS LC-MS/MS Analysis Desalting->LC_MSMS Data_Analysis Cross-link Identification LC_MSMS->Data_Analysis Structural_Modeling Structural Modeling Data_Analysis->Structural_Modeling

Caption: Workflow for Chemical Cross-Linking Mass Spectrometry.

Application 2: Synthesis of PROTACs for Targeted Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The length and composition of the linker are critical for the efficacy of the PROTAC, as they influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound is a commonly used building block for the synthesis of PROTAC linkers due to its hydrophilicity and defined length.

Experimental Protocol: Synthesis of a PROTAC with an this compound Linker

This protocol describes the synthesis of a PROTAC via amide bond formation, where a carboxylic acid-functionalized E3 ligase ligand is coupled to this compound, followed by a second amide coupling to a carboxylic acid-functionalized target protein ligand.

Materials:

  • E3 Ligase Ligand-COOH

  • This compound

  • Target Protein Ligand-COOH

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Preparative HPLC system

Procedure:

  • Step 1: Coupling of E3 Ligase Ligand to this compound

    • In this step, one of the amine groups of this compound will be protected, for instance with a Boc group, to ensure single-sided reaction. For this protocol, we assume a mono-protected Amino-PEG11-Boc is used.

    • Dissolve E3 Ligase Ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

    • Add mono-Boc-protected this compound (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product by flash chromatography.

  • Step 2: Deprotection of the PEG Linker

    • Dissolve the product from Step 1 in a mixture of TFA and DCM (e.g., 1:1 v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine salt is often used in the next step without further purification.

  • Step 3: Coupling of the Linker-E3 Ligase Ligand to the Target Protein Ligand

    • Dissolve the deprotected product from Step 2 and Target Protein Ligand-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The optimal linker length is crucial for PROTAC activity and must be determined empirically for each target protein and E3 ligase pair. The following table summarizes representative data on the effect of PEG linker length on the degradation of a target protein.

PROTACLinker (PEG units)DC50 (nM)Dmax (%)
PROTAC-1415075
PROTAC-285090
PROTAC-3 11 25 95
PROTAC-4168085
PROTAC-52020060

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

This data illustrates a common trend where an optimal linker length (in this case, PEG11) results in the most potent degradation.

Visualization of PROTAC Mechanism and Development Workflow

PROTAC_Mechanism cluster_ternary_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation Target_Protein Target Protein PROTAC PROTAC Target_Protein->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ubiquitinated_Target Ubiquitinated Target Protein E3_Ligase->Ubiquitinated_Target Ub transfer Proteasome Proteasome Ubiquitinated_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Development_Workflow cluster_design PROTAC Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization Ligand_Selection Select Target and E3 Ligands Linker_Synthesis Synthesize PROTACs with Varying Linker Lengths (e.g., using this compound) Ligand_Selection->Linker_Synthesis Binding_Assay Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Linker_Synthesis->Binding_Assay Degradation_Assay Protein Degradation Assay (e.g., Western Blot, In-Cell Western) Binding_Assay->Degradation_Assay Data_Analysis Analyze DC50 and Dmax Degradation_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies SAR_Studies->Linker_Synthesis Iterative Design Lead_PROTAC Lead PROTAC Candidate SAR_Studies->Lead_PROTAC

Caption: Experimental workflow for PROTAC development and optimization.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Amino-PEG11-Amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amino-PEG11-Amine conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction in this compound conjugation?

A1: this compound is a bifunctional linker. While it has amines at both ends, it is typically used to conjugate two other molecules. A common application involves using a derivative, such as an N-hydroxysuccinimide (NHS) ester of a PEG linker, to react with a primary amine on a target molecule (e.g., a protein or peptide). The reaction between an NHS ester and a primary amine forms a stable and irreversible amide bond.[1] Primary amines on proteins are found at the N-terminus of polypeptide chains and on the side chains of lysine (K) residues.[1][2]

Q2: What is the most common cause of low conjugation efficiency?

A2: The most frequent issue is the hydrolysis of the reactive group (e.g., NHS ester) on the PEG linker.[2][3] This reaction with water competes with the desired conjugation to the amine group on the target molecule. The rate of hydrolysis increases significantly with higher pH, making careful control of reaction conditions critical.

Q3: How does pH impact the success of the conjugation reaction?

A3: The pH of the reaction buffer is a critical factor. For NHS ester-amine reactions, the optimal pH range is typically between 7.0 and 9.0. A pH range of 8.3 to 8.5 is often considered optimal for balancing the reactivity of the primary amine (which is more nucleophilic when deprotonated at higher pH) and the stability of the NHS ester (which hydrolyzes faster at higher pH). At pH 7.4, the reaction is more gradual, whereas at pH 9.0, the reaction can reach completion within minutes, but the risk of NHS-ester hydrolysis also increases dramatically.

Q4: How can I monitor the progress and success of my conjugation reaction?

A4: Several analytical techniques can be used. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common method to visualize the increase in molecular weight of a protein after PEGylation. Chromatographic methods like Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX) can separate the PEGylated product from the unreacted protein and PEG reagent. More advanced techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) provide more detailed characterization and quantification.

Troubleshooting Guide: Incomplete Conjugation

This guide addresses the most common problems encountered when conjugation yields are lower than expected.

Problem: Low or No Formation of the PEGylated Conjugate

Question: My analysis shows very little or no desired product. What are the potential causes and how can I fix them?

This is the most common issue and can be traced back to several factors related to your reagents, buffer, reaction conditions, or the target molecule itself.

Cause 1: Inactive or Degraded PEG Reagent

NHS esters are highly susceptible to moisture. Improper storage or handling can lead to hydrolysis before the reagent is even added to the reaction.

  • Solution:

    • Use Fresh Reagents: Prepare stock solutions of the NHS-PEG reagent immediately before use in an anhydrous solvent like DMSO or DMF. Do not store NHS esters in aqueous solutions.

    • Proper Storage: Store the solid PEG reagent at -20°C in a desiccated environment. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

    • Avoid Contamination: Use high-purity, anhydrous solvents to prepare stock solutions.

Cause 2: Suboptimal Reaction Conditions

The balance between reaction rate and reagent stability is key. Incorrect pH, temperature, or incubation time can drastically reduce yields.

  • Solution:

    • Optimize pH: Ensure your reaction buffer is within the optimal pH range of 7.0-8.5. A common starting point is pH 7.4-8.0.

    • Adjust Molar Ratio: Increase the molar excess of the PEG reagent relative to the target molecule. A 10- to 50-fold molar excess is often recommended to drive the reaction to completion.

    • Control Time and Temperature: Most conjugations proceed well for 30-60 minutes at room temperature or for 2-4 hours at 4°C. If hydrolysis is a major issue (e.g., at high pH), shorten the reaction time. For sensitive proteins, performing the reaction at 4°C can reduce the risk of denaturation.

Cause 3: Buffer Interference

Components in your reaction buffer can compete with your target molecule, quenching the reaction.

  • Solution:

    • Use Amine-Free Buffers: Never use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will react with the NHS ester and inhibit the desired conjugation.

    • Recommended Buffers: Use buffers like Phosphate-Buffered Saline (PBS), HEPES, or Borate buffers.

    • Buffer Exchange: If your protein is stored in an incompatible buffer, perform a buffer exchange via dialysis or using a desalting column before starting the conjugation.

Cause 4: Steric Hindrance or Inaccessible Amines

The physical structure of the PEG chain or the target molecule can prevent the reactive groups from interacting.

  • Solution:

    • Assess Target Site Accessibility: The target primary amines on your molecule may be buried within its three-dimensional structure. If maintaining the native conformation is not essential, consider using mild denaturing conditions to expose these sites.

    • Vary Linker Length: If you suspect the PEG chain itself is causing steric hindrance, consider using a similar reagent with a shorter or longer spacer arm to find an optimal length. A very long PEG chain can sometimes wrap around the biomolecule and impede the reaction.

Problem: Aggregation or Precipitation of the Conjugate

Question: My product is precipitating during or after the reaction. What could be the cause?

Precipitation is often a sign of over-modification or protein denaturation.

  • Solution:

    • Reduce Molar Excess: High concentrations of the crosslinker can lead to excessive modification of the protein, which alters its isoelectric point (pI) and can reduce its solubility, causing it to precipitate. Perform a titration to find the optimal molar ratio of PEG reagent.

    • Optimize Reaction Conditions: Shorten the reaction time or lower the temperature (e.g., to 4°C) to reduce the extent of modification and minimize the risk of denaturation.

    • Buffer Choice: Ensure the pH of your final buffer is not too close to the new, predicted pI of your PEGylated protein.

Quantitative Data Summary

For successful conjugation, it is crucial to understand the interplay of reaction parameters.

Table 1: Effect of pH on NHS Ester Hydrolysis and Amine Reactivity

pH ValueNHS Ester Stability (Half-life)Primary Amine (-NH₂) ReactivityOverall Recommendation
< 7.0High (Stable)Low (Amines are protonated, -NH₃⁺)Not recommended for efficient conjugation.
7.4> 120 minutesModerateGood for controlled, slower reactions.
8.0 - 8.5ModerateHighOptimal range for balancing reactivity and stability.
> 9.0< 9 minutesVery HighReaction is very fast but hydrolysis dominates, leading to low yield.

Table 2: Recommended Starting Conditions for Protein PEGylation

ParameterRecommended Range/ValueRationale & Notes
Buffer System PBS, HEPES, BorateMust be free of primary amines (e.g., Tris, Glycine).
pH 7.4 - 8.5Balances amine reactivity with NHS ester stability.
Molar Excess of PEG 10x - 50x over proteinDrives the reaction towards completion. May need optimization.
Protein Concentration 1 - 5 mg/mLHigher concentrations can improve efficiency.
Reaction Temperature 4°C to 25°C (Room Temp)Lower temperature for sensitive proteins, but may require longer incubation.
Reaction Time 30 min - 2 hours (RT) or 2 - 4 hours (4°C)Should be optimized to maximize conjugation and minimize side reactions.
Quenching Agent 20-50 mM Tris or GlycineAdded after incubation to stop the reaction by consuming excess PEG reagent.

Experimental Protocols

Protocol 1: General Procedure for NHS Ester-Based PEGylation of a Protein

This protocol provides a general workflow for conjugating an NHS-activated PEG linker to primary amines on a target protein.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS-activated Amino-PEG11 derivative.

  • Anhydrous DMSO or DMF.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4). If the protein is in a buffer containing Tris or other primary amines, it must be exchanged into the reaction buffer first.

  • PEG Reagent Preparation: Immediately before initiating the reaction, equilibrate the vial of the NHS-PEG reagent to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of the PEG reagent stock solution to the protein solution. Mix gently but thoroughly. Ensure the final concentration of the organic solvent (DMSO/DMF) is less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time may need to be determined empirically.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS-PEG is hydrolyzed or quenched.

  • Purification: Remove excess PEG reagent and quenching buffer by using a desalting column (size exclusion chromatography) or through dialysis against a suitable storage buffer.

  • Analysis: Analyze the final conjugate using SDS-PAGE to confirm an increase in molecular weight and HPLC or mass spectrometry for more detailed characterization.

Protocol 2: Analysis of Conjugation Efficiency by SDS-PAGE

This protocol allows for a qualitative assessment of the PEGylation reaction.

Materials:

  • Samples from the conjugation reaction (pre-reaction, post-reaction/pre-purification, and post-purification).

  • SDS-PAGE loading buffer (e.g., Laemmli buffer).

  • Protein molecular weight standards.

  • Polyacrylamide gel and electrophoresis system.

  • Coomassie Brilliant Blue or other protein stain.

Procedure:

  • Sample Preparation: Mix aliquots of your samples with SDS-PAGE loading buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the prepared samples and molecular weight standards onto the polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue for 1 hour, followed by a destaining step until the protein bands are clearly visible against a clear background.

  • Analysis:

    • Compare the lane containing the unreacted protein with the lane containing the PEGylated product.

    • Successful conjugation will result in a new band (or a smear, depending on the heterogeneity of PEGylation) with a higher apparent molecular weight than the original protein.

    • The intensity of the remaining unreacted protein band can give a qualitative indication of the reaction's efficiency.

Visualizations

Experimental and Logical Workflows

To aid in experimental planning and troubleshooting, the following diagrams illustrate key processes.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Purification & Analysis p_prep Prepare Protein (1-10 mg/mL in Amine-Free Buffer) conj Conjugation Reaction (RT for 30-60 min) p_prep->conj r_prep Prepare PEG Reagent (Fresh Stock in Anhydrous DMSO) r_prep->conj quench Quench Reaction (Add 20-50 mM Tris) conj->quench purify Purification (SEC / Dialysis) quench->purify analyze Analysis (SDS-PAGE / HPLC / MS) purify->analyze

Caption: General experimental workflow for protein PEGylation.

G cluster_causes cluster_solutions start Low or No Conjugation check_reagent 1. Check Reagent Quality start->check_reagent check_buffer 2. Check Buffer Composition start->check_buffer check_conditions 3. Check Reaction Conditions start->check_conditions check_target 4. Check Target Molecule start->check_target sol_reagent Use fresh, anhydrous stock. Store properly at -20°C. check_reagent->sol_reagent Is reagent old or hydrated? sol_buffer Use Amine-Free Buffer (e.g., PBS, HEPES). check_buffer->sol_buffer Does buffer contain Tris/Glycine? sol_conditions Optimize pH (7.4-8.5). Increase molar excess. Adjust time/temp. check_conditions->sol_conditions Is pH, temp, or ratio suboptimal? sol_target Consider linker length. Assess amine accessibility. check_target->sol_target Is steric hindrance possible?

Caption: Troubleshooting logic for low PEGylation efficiency.

G cluster_reactants cluster_products peg NHS-Activated PEG conjugate Successful Conjugate (Stable Amide Bond) peg->conjugate Desired Reaction (pH 7.0 - 8.5) hydrolyzed Hydrolyzed PEG (Inactive Carboxylic Acid) peg->hydrolyzed Competing Side Reaction (Increases with pH) protein Protein-NH₂ (Primary Amine) protein->conjugate Desired Reaction (pH 7.0 - 8.5) water H₂O (Water) water->hydrolyzed Competing Side Reaction (Increases with pH)

Caption: Desired reaction pathway vs. competing hydrolysis.

References

common side reactions with Amino-PEG11-Amine and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG11-Amine. The information is designed to help you anticipate and avoid common side reactions, ensuring successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional crosslinker containing two primary amine groups separated by a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1][2][3][4] Its primary applications are in bioconjugation, where it serves as a linker to connect two molecules. The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate in aqueous solutions.[1] It is commonly used in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Q2: What are the most common reactive partners for this compound?

The primary amine groups of this compound are nucleophilic and readily react with a variety of electrophilic functional groups, including:

  • Activated Esters (e.g., NHS esters): This is a very common and efficient reaction that forms a stable amide bond. The reaction is typically carried out at a pH of 7-9.

  • Carboxylic Acids: In the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and often with an additive like NHS (N-hydroxysuccinimide), carboxylic acids can be activated to react with the amine groups to form amide bonds. This reaction is most efficient under acidic conditions (pH 4.5).

  • Aldehydes and Ketones: Amines can react with aldehydes and ketones to form an imine, which can then be reduced to a stable amine linkage through reductive amination.

  • Isocyanates and Isothiocyanates: These react with amines to form urea and thiourea linkages, respectively.

Q3: What are the main side reactions to be aware of when using this compound?

Due to its bifunctional nature, this compound can participate in several unwanted side reactions:

  • Intramolecular Cyclization: If both ends of the same this compound molecule react with functional groups on the same target molecule, it can lead to the formation of a cyclic structure. This is more likely to occur at low concentrations of the target molecule.

  • Intermolecular Cross-linking and Polymerization: When one end of the PEG linker reacts with one target molecule and the other end reacts with a second target molecule, it can lead to the formation of dimers, oligomers, or even polymers. This is a significant concern when high concentrations of the linker and target molecule are used.

  • Hydrolysis of Activated Esters: When reacting with activated esters (like NHS esters), the ester group is susceptible to hydrolysis, especially at higher pH values. This hydrolysis competes with the desired aminolysis reaction, reducing the overall conjugation efficiency.

  • Reaction with Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the intended target molecule for reaction with activated esters or other electrophiles, leading to reduced yield of the desired conjugate.

Troubleshooting Guides

Problem 1: Low Conjugation Yield

Possible Causes & Solutions

Possible CauseRecommended Solution
Suboptimal pH For reactions with NHS esters, maintain a pH between 7 and 9. For EDC/NHS coupling with carboxylic acids, a pH of 4.5 is optimal. Use non-amine-containing buffers like PBS, borate, or carbonate buffer.
Incorrect Molar Ratio Optimize the molar ratio of this compound to your target molecule. A common starting point for NHS ester reactions is a 20-fold molar excess of the PEG linker. However, this may need to be adjusted based on the concentration and reactivity of your protein.
Hydrolysis of Activated Reagent Prepare activated reagents (e.g., NHS esters) fresh and use them immediately. Avoid prolonged exposure to aqueous environments, especially at high pH.
Competing Nucleophiles Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). If your protein solution contains such buffers, perform a buffer exchange into a suitable reaction buffer before adding the linker.
Steric Hindrance The reactive sites on your target molecule may be sterically hindered. Consider using a longer PEG linker if available, or try optimizing reaction conditions (e.g., longer reaction time, slightly elevated temperature) to overcome this.
Problem 2: Product Heterogeneity (Multiple Species Observed on SDS-PAGE or LC-MS)

Possible Causes & Solutions

Possible CauseRecommended Solution
Intermolecular Cross-linking This is a common issue with bifunctional linkers. To minimize this, use a higher molar excess of the target molecule relative to the this compound. This favors the reaction of only one end of the linker with a target molecule. Alternatively, a "one-pot, two-step" reaction can be employed where the first conjugation is performed with a limiting amount of the first molecule, followed by purification and then reaction with the second molecule.
Intramolecular Cyclization This is more prevalent at low concentrations. Increase the concentration of your target molecule to favor intermolecular reactions.
Multiple Reaction Sites on Target If your target molecule (e.g., a protein) has multiple reactive sites (e.g., lysine residues), you will likely get a heterogeneous mixture of products with varying degrees of PEGylation. To achieve site-specific conjugation, consider using a protein with a single accessible reactive site or employing enzymatic conjugation methods.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an NHS Ester
  • Reagent Preparation:

    • Equilibrate the this compound and the NHS ester to room temperature before opening.

    • Prepare a stock solution of the NHS ester (e.g., 10 mM) in a dry, water-miscible organic solvent like DMSO or DMF.

    • Prepare a stock solution of this compound in a suitable non-amine containing buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction:

    • Dissolve your target molecule containing the amine group in a non-amine containing buffer (e.g., PBS, pH 7.2-8.0).

    • Add the desired molar excess of the NHS ester stock solution to the target molecule solution. A 1:1 or 2:1 molar ratio of NHS ester to amine is a good starting point.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The reaction time can be optimized (from 3 to 24 hours) depending on the reactivity of the substrate.

    • Monitor the reaction progress using a suitable analytical technique like LC-MS or TLC.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester.

    • Purify the conjugate using size exclusion chromatography (SEC), dialysis, or another suitable method to remove unreacted PEG linker and quenching agent.

Protocol 2: General Procedure for EDC/NHS Coupling of this compound to a Carboxylic Acid
  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature.

    • Prepare a stock solution of the carboxylic acid-containing molecule in a dry, water-miscible solvent (e.g., DMF or DMSO).

    • Prepare a stock solution of this compound in a suitable buffer (e.g., MES buffer, pH 4.5-5.0).

  • Activation of Carboxylic Acid:

    • In a reaction vessel, dissolve the carboxylic acid-containing molecule in the reaction buffer.

    • Add EDC (e.g., 1.2 equivalents) and NHS (e.g., 1.5 equivalents) to the solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the this compound solution to the activated carboxylic acid mixture.

    • Let the reaction proceed for 2 hours at room temperature up to overnight.

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing buffer like Tris or by adding hydroxylamine.

    • Purify the conjugate using an appropriate method such as SEC or dialysis.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Desired vs. Undesired Reactions

G cluster_desired Desired Reaction: Heterobifunctional Conjugation cluster_undesired Undesired Side Reactions cluster_crosslinking Cross-linking cluster_cyclization Intramolecular Cyclization A Molecule A PEG This compound A->PEG Step 1 A_PEG A-PEG-NH2 PEG->A_PEG B Molecule B A_PEG_B A-PEG-B B->A_PEG_B A_PEG->B Step 2 C1 Molecule A PEG2 This compound C1->PEG2 C2 Molecule A PEG2->C2 Crosslink A-PEG-A C2->Crosslink D Molecule A (with two reactive sites) PEG3 This compound D->PEG3 Cyclized Cyclized Product PEG3->Cyclized

Caption: Desired heterobifunctional conjugation versus undesired cross-linking and cyclization side reactions.

Diagram 2: Experimental Workflow for ADC Synthesis

ADC_Workflow cluster_antibody_prep 1. Antibody Preparation cluster_linker_prep 2. Drug-Linker Synthesis cluster_conjugation 3. ADC Conjugation cluster_purification 4. Purification & Characterization Antibody Monoclonal Antibody Reduced_Ab Reduced Antibody (-SH groups exposed) Antibody->Reduced_Ab Reduction (e.g., DTT) ADC Antibody-Drug Conjugate (ADC) Reduced_Ab->ADC Drug Cytotoxic Drug PEG_Amine This compound Drug->PEG_Amine Conjugation Drug_Linker Drug-PEG-Amine PEG_Amine->Drug_Linker Drug_Linker->ADC Purified_ADC Purified ADC ADC->Purified_ADC Purification (e.g., SEC) Analysis LC-MS, SDS-PAGE Purified_ADC->Analysis

Caption: A typical experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Diagram 3: Logical Flow for Troubleshooting Low Yield

Troubleshooting_Yield Start Low Conjugation Yield Check_pH Is the pH optimal for the reaction chemistry? Start->Check_pH Adjust_pH Adjust pH and re-run (e.g., 7-9 for NHS, 4.5 for EDC) Check_pH->Adjust_pH No Check_Ratio Is the molar ratio of linker to substrate optimized? Check_pH->Check_Ratio Yes Adjust_pH->Check_Ratio Adjust_Ratio Vary the molar excess of the PEG linker Check_Ratio->Adjust_Ratio No Check_Buffer Does the buffer contain competing primary amines? Check_Ratio->Check_Buffer Yes Adjust_Ratio->Check_Buffer Buffer_Exchange Perform buffer exchange into a non-amine buffer Check_Buffer->Buffer_Exchange Yes Check_Reagent Is the activated reagent (e.g., NHS ester) fresh? Check_Buffer->Check_Reagent No Buffer_Exchange->Check_Reagent Fresh_Reagent Use freshly prepared activated reagent Check_Reagent->Fresh_Reagent No Success Yield Improved Check_Reagent->Success Yes Fresh_Reagent->Success

Caption: A logical troubleshooting workflow to diagnose and resolve issues of low conjugation yield.

References

Technical Support Center: Optimizing Amino-PEG11-Amine Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during bioconjugation with Amino-PEG11-Amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a homobifunctional crosslinker. It consists of a polyethylene glycol (PEG) chain with 11 ethylene oxide units, capped at both ends with primary amine groups. This structure allows it to link two molecules that have amine-reactive functional groups. A primary application is the conjugation of biomolecules, such as proteins, peptides, or antibodies, often to create dimers or larger complexes. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1][2][3]

Q2: What is the fundamental chemistry behind using this compound for bioconjugation?

The primary amines on the this compound linker can be conjugated to biomolecules using several chemistries. One common method involves activating the target molecule's carboxyl groups (e.g., on aspartic or glutamic acid residues of a protein) with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This activated carboxyl group then readily reacts with the primary amines of the this compound to form a stable amide bond.[4][5]

Q3: What are the critical parameters to control when using a homobifunctional linker like this compound?

The most critical parameter is the stoichiometry, or the molar ratio of the linker to the biomolecule. Using a homobifunctional linker carries a significant risk of uncontrolled cross-linking, leading to the formation of large aggregates and precipitates. Other important parameters include reaction pH, temperature, time, and the concentration of the reactants.

Q4: How do I choose the optimal molar ratio of this compound to my protein?

The optimal molar ratio is highly dependent on the specific protein and the desired outcome (e.g., intramolecular crosslinking vs. intermolecular dimerization). It is crucial to perform a series of optimization experiments with varying molar ratios. A common starting point is a low molar excess of the linker to the protein (e.g., 1:1, 2:1, 5:1). For dilute protein solutions, a higher molar excess of the PEG linker may be required to achieve the same level of modification as in more concentrated solutions.

Q5: What analytical techniques can be used to characterize the resulting conjugate?

Several techniques can be used to analyze the reaction products. SDS-PAGE is a common initial method to observe an increase in the apparent molecular weight of the conjugated protein. Size-Exclusion Chromatography (SEC) can separate monomers, dimers, and larger aggregates. Mass Spectrometry (e.g., MALDI-TOF) provides a precise mass of the conjugate, confirming the number of attached PEG linkers.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Yield 1. Inefficient activation of carboxyl groups: The EDC/NHS chemistry may not be optimal. 2. Hydrolysis of activated esters: NHS esters are susceptible to hydrolysis in aqueous buffers. 3. Incorrect pH: The pH may not be optimal for the reaction. EDC crosslinking is most efficient at an acidic pH (around 4.5), while the reaction of NHS esters with amines is favored at a slightly basic pH (7-9). 4. Inaccessible functional groups: The target carboxyl groups on the protein may not be sterically accessible.1. Ensure high-quality, fresh EDC and NHS reagents. Consider a two-step activation process where the protein is activated first, and then the excess EDC/NHS is removed before adding the this compound. 2. Prepare activated reagents immediately before use and add them to the reaction mixture promptly. 3. Perform a pH optimization study. A compromise pH may be necessary, or a two-step reaction with different pH conditions for each step. 4. Consider alternative conjugation strategies targeting different functional groups if available.
Protein Aggregation/Precipitation 1. Excessive cross-linking: The molar ratio of this compound to the protein is too high, leading to the formation of large, insoluble aggregates. 2. High protein concentration: Higher concentrations can favor intermolecular cross-linking. 3. Protein instability: The reaction conditions (pH, temperature) may be causing the protein to denature and aggregate.1. Systematically decrease the molar ratio of the linker to the protein. Start with a 1:1 ratio and gradually increase it. 2. Reduce the protein concentration in the reaction mixture. 3. Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffer conditions to find one that maintains protein stability.
High Polydispersity (Mixture of monomer, dimer, and larger oligomers) 1. Suboptimal molar ratio: The molar ratio is not optimized to favor a specific product (e.g., dimer). 2. Simultaneous inter- and intramolecular cross-linking: The linker is reacting both within a single protein molecule and between multiple protein molecules. 3. Multiple reactive sites: The protein has multiple accessible carboxyl groups with similar reactivity.1. Perform a detailed titration of the this compound to protein molar ratio to identify the optimal range for the desired product. 2. Adjusting the protein concentration can influence the balance between inter- and intramolecular reactions. Lower concentrations favor intramolecular reactions. 3. If a specific conjugation site is desired, site-directed mutagenesis to remove competing reactive sites may be necessary.
Loss of Biological Activity 1. Conjugation at or near the active site: The PEG linker may be sterically hindering the protein's active or binding site. 2. Denaturation: The reaction conditions may have denatured the protein.1. If the active site contains reactive residues, consider protecting them during the conjugation reaction if possible. Alternatively, explore different conjugation chemistries that target residues away from the active site. 2. Perform a thorough analysis of the protein's structure and stability before and after conjugation. Optimize reaction conditions to be as mild as possible.

Experimental Protocols

Protocol: Two-Step EDC/NHS Activation and Conjugation to this compound

This protocol describes the conjugation of this compound to a protein with accessible carboxyl groups.

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES buffer)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)

  • Conjugation Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for buffer exchange and purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.

    • Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents:

    • Immediately pass the reaction mixture through a desalting column equilibrated with the Conjugation Buffer to remove excess EDC and NHS.

  • Conjugation with this compound:

    • Dissolve the this compound in the Conjugation Buffer.

    • Add the desired molar ratio of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess linker and quenching reagent using an appropriate method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Analysis:

    • Analyze the purified conjugate using SDS-PAGE, SEC, and/or mass spectrometry to determine the extent of conjugation and the distribution of species.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein Protein in Activation Buffer activation Activate Protein (15-30 min, RT) protein->activation reagents Prepare fresh EDC/NHS Stocks reagents->activation buffer_exchange Remove Excess EDC/NHS (SEC) activation->buffer_exchange peg_addition Add this compound (2h RT or O/N 4°C) buffer_exchange->peg_addition quenching Quench Reaction (30 min, RT) peg_addition->quenching purification Purify Conjugate (SEC/IEX) quenching->purification characterization Analyze Product (SDS-PAGE, MS) purification->characterization

Caption: Workflow for two-step protein conjugation with this compound.

troubleshooting_logic start Experiment Start check_yield Low/No Yield? start->check_yield check_aggregation Aggregation? check_yield->check_aggregation No solution_yield Optimize Activation (pH, Reagents) Verify Protein Reactivity check_yield->solution_yield Yes check_purity High Polydispersity? check_aggregation->check_purity No solution_aggregation Decrease Molar Ratio Decrease Concentration Optimize Buffer/Temp check_aggregation->solution_aggregation Yes success Successful Conjugation check_purity->success No solution_purity Titrate Molar Ratio Adjust Concentration Optimize Purification check_purity->solution_purity Yes solution_yield->start solution_aggregation->start solution_purity->start

Caption: Troubleshooting logic for this compound bioconjugation.

References

Technical Support Center: Purification of Amino-PEG11-Amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Amino-PEG11-Amine conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the purification of PEGylated molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the purification of its conjugates critical?

This compound is a homobifunctional, hydrophilic linker containing eleven polyethylene glycol units flanked by two primary amine groups.[1][2] Its molecular weight is approximately 544.68 g/mol .[1][2][3] Purification of its conjugates is essential to remove unreacted starting materials (e.g., proteins, peptides, small molecules), excess this compound linker, and undesired side products such as di-conjugated or aggregated species. A pure, well-characterized conjugate is crucial for obtaining reliable and reproducible results in downstream applications, including therapeutic and diagnostic development.

Q2: What are the primary methods for purifying this compound conjugates?

The most common purification strategies leverage the physicochemical differences between the desired conjugate and contaminants. These methods primarily include:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic radius). It is highly effective for removing the small, unreacted this compound linker from a much larger conjugated biomolecule.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on differences in their net surface charge. PEGylation can shield the surface charges of a molecule, altering its retention time on an IEX column and allowing for separation of species with different degrees of PEGylation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. While the PEG linker itself is hydrophilic, this method is very effective for analytical assessment and can be used for preparative purification, especially for smaller conjugates like PEGylated peptides.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity under non-denaturing aqueous conditions. It can be useful for separating PEGylated species where PEGylation modifies the molecule's overall hydrophobicity.

  • Dialysis / Ultrafiltration: A straightforward method for removing small molecules like the unconjugated this compound linker from large biomolecule conjugates by using a membrane with an appropriate molecular weight cutoff (MWCO).

Q3: How do I choose the best purification strategy for my specific conjugate?

The optimal strategy depends on the properties of the molecule you have conjugated to the this compound linker. The decision tree below provides a general guide. The key is to exploit the largest possible difference between your desired product and the contaminants. For instance, if your target molecule is a large protein, the significant size difference makes SEC the ideal choice for removing the small, unreacted PEG linker. If your protein has multiple potential conjugation sites, IEX may be able to separate mono-PEGylated from di-PEGylated and un-PEGylated forms due to changes in surface charge shielding.

G start Start: Crude Conjugation Mixture q1 Is the conjugate significantly larger than the unreacted PEG linker (>20x MW)? start->q1 sec Use Size-Exclusion Chromatography (SEC) or Dialysis/UF q1->sec Yes q2 Do the un-PEGylated, mono-PEGylated, and di-PEGylated species have different net charges? q1->q2 No sec->q2 iex Use Ion-Exchange Chromatography (IEX) q2->iex Yes q3 Are the species different in hydrophobicity? q2->q3 No end Purified Conjugate iex->end rphplc Use Reversed-Phase HPLC (RP-HPLC) q3->rphplc Yes other Consider HIC or other methods q3->other No rphplc->end other->end G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis A 1. Prepare Protein Solution (in appropriate buffer) B 2. Add this compound (at desired molar ratio) A->B C 3. Add Coupling Agent (e.g., EDC/NHS) B->C D 4. Incubate Reaction (e.g., RT, 2 hours) C->D E 5. Initial Cleanup (Optional) (Dialysis or Desalting Column to remove excess linker/reagents) D->E Crude Mixture F 6. High-Resolution Separation (e.g., IEX or SEC) to separate species E->F G 7. Pool Fractions F->G Purified Fractions H 8. Characterize Purity (SDS-PAGE, SEC-HPLC, MS) G->H I 9. Final Product H->I

References

Technical Support Center: Purification Strategies for Removing Unreacted Amino-PEG11-Amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively removing unreacted Amino-PEG11-Amine from a reaction mixture. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

This compound is a hydrophilic linker molecule with a molecular weight of approximately 544.68 g/mol . It contains a chain of 11 polyethylene glycol (PEG) units flanked by two primary amine groups. These amine groups are reactive towards various functional groups, such as carboxylic acids and activated esters, making it a versatile tool in bioconjugation and drug delivery. However, after a reaction, any unreacted this compound must be removed to prevent interference with downstream applications and to ensure the purity and accurate characterization of the final product.

Q2: What are the common methods for removing unreacted this compound?

The most common methods for removing unreacted this compound from a reaction mixture are based on differences in size, charge, or solubility between the desired product and the PEG linker. These methods include:

  • Dialysis: Effective for separating large molecules (e.g., proteins, antibodies) from the much smaller this compound.

  • Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size in solution.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be particularly useful if your product has a different charge from the basic this compound.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity and is well-suited for purifying peptides and small molecules.[1]

  • Liquid-Liquid Extraction: Can be used to separate a less polar small molecule product from the polar this compound.

  • Precipitation: Can be employed to selectively precipitate either the product or the unreacted PEG linker.

Q3: How do I choose the best purification method for my experiment?

The choice of purification method depends on several factors, including the nature of your product (e.g., large biomolecule vs. small molecule), the scale of your reaction, and the required purity of the final product. The following decision-making workflow can help guide your selection.

G cluster_0 start Start: Reaction Mixture containing Product and unreacted this compound product_type What is the nature of your product? start->product_type large_molecule Large Biomolecule (e.g., Protein, Antibody) product_type->large_molecule Large small_molecule Small Molecule product_type->small_molecule Small dialysis Dialysis large_molecule->dialysis sec Size Exclusion Chromatography (SEC) large_molecule->sec iex Ion-Exchange Chromatography (IEX) large_molecule->iex rphplc Reverse-Phase HPLC (RP-HPLC) small_molecule->rphplc lle Liquid-Liquid Extraction small_molecule->lle precipitation Precipitation small_molecule->precipitation end Purified Product dialysis->end sec->end iex->end rphplc->end lle->end precipitation->end

Caption: Decision workflow for selecting a purification method.

Q4: How can I confirm that all the unreacted this compound has been removed?

The presence of residual primary amines can be qualitatively detected using a ninhydrin test, which produces a characteristic deep purple color in the presence of primary amines. For quantitative analysis, techniques like HPLC with a suitable detector (e.g., mass spectrometry or a charged aerosol detector) can be employed.

Purification Method Comparison

The following table summarizes the key aspects of the different purification methods to help you select the most appropriate technique for your needs.

Method Principle Best Suited For Advantages Disadvantages Key Considerations for this compound
Dialysis Size-based separation across a semi-permeable membrane.Large biomolecules (>10 kDa).Simple, gentle on samples, can handle large volumes.Slow, can lead to sample dilution.Use a dialysis membrane with a low Molecular Weight Cut-Off (MWCO), such as 1-2 kDa, to ensure retention of your product while allowing the 544.68 Da PEG-amine to pass through.
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Large biomolecules, separation of PEGylated species from unreacted protein.[1]Relatively fast, good for buffer exchange.Can cause sample dilution, limited resolution for molecules of similar size.Choose a resin with an appropriate fractionation range to separate your product from the 544.68 Da PEG-amine.
Ion-Exchange Chromatography (IEX) Separation based on net charge.Charged molecules (proteins, peptides, some small molecules).High capacity and resolution.Requires optimization of pH and buffer conditions.This compound is basic due to its primary amine groups. Cation-exchange chromatography can be used to bind the positively charged PEG-amine at a pH below its pKa.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Peptides and small molecules.[1]High resolution and purity.Requires specialized equipment, can denature some biomolecules.The PEG component makes the linker relatively polar. A suitable gradient of organic solvent will be needed to elute your product while retaining or washing away the PEG-amine.
Liquid-Liquid Extraction Partitioning between two immiscible liquid phases.Non-polar small molecules.Fast, simple, and scalable.Not suitable for polar or water-soluble products.The amine groups can be protonated with acid to make the PEG-amine water-soluble, allowing for its extraction from an organic phase containing your product.
Precipitation Differential solubility.Small molecules or proteins that can be selectively precipitated.Can handle large volumes, cost-effective.May not be highly selective, risk of co-precipitation.Can be used to precipitate a non-polar small molecule product from a soluble PEG-amine impurity, or in some cases, to precipitate the PEG itself.

Experimental Protocols

Dialysis for Removing Unreacted this compound from a Large Biomolecule

This protocol is ideal for purifying proteins or other macromolecules with a molecular weight significantly larger than this compound (MW: 544.68 Da).

Materials:

  • Dialysis tubing or cassette with a 1-2 kDa MWCO

  • Dialysis buffer (e.g., PBS, Tris buffer)

  • Reaction mixture

  • Stir plate and stir bar

  • Large beaker or container

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and washing). Dialysis cassettes are typically ready to use.

  • Load Sample: Carefully load the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis: Place the loaded dialysis tubing/cassette into a beaker containing a large volume of cold dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate with a stir bar to ensure continuous mixing. Perform the dialysis at 4°C for 4-6 hours.

  • Buffer Exchange: Change the dialysis buffer. For efficient removal, perform at least two to three buffer changes. Let the second dialysis run for another 4-6 hours or overnight.

  • Sample Recovery: After the final dialysis step, carefully remove the tubing/cassette from the buffer and recover the purified product.

G cluster_0 start Start: Reaction Mixture in Dialysis Tubing/Cassette step1 Place in large volume of cold dialysis buffer with stirring start->step1 step2 Dialyze for 4-6 hours at 4°C step1->step2 decision Is this the final buffer exchange? step2->decision step3 Change dialysis buffer decision->step3 No end Recover Purified Product decision->end Yes step3->step2

Caption: Experimental workflow for dialysis.

Size Exclusion Chromatography (SEC) for Purification

This method is suitable for separating larger molecules from the smaller this compound.

Materials:

  • SEC column (e.g., Sephadex G-25)

  • Elution buffer (e.g., PBS)

  • Reaction mixture

  • Fraction collector and tubes

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of the elution buffer.

  • Sample Application: Carefully apply the reaction mixture to the top of the column bed. The sample volume should ideally be between 1-5% of the total column volume for optimal separation.

  • Elution: Begin elution with the buffer and start collecting fractions immediately. The larger product molecules will elute first, followed by the smaller this compound.

  • Fraction Analysis: Analyze the collected fractions (e.g., by UV-Vis spectroscopy at 280 nm for proteins) to identify the fractions containing your purified product.

  • Pooling: Pool the fractions containing the pure product.

G cluster_0 start Start: Equilibrated SEC Column step1 Apply Reaction Mixture to the column start->step1 step2 Elute with buffer and collect fractions step1->step2 step3 Analyze fractions to identify product-containing fractions step2->step3 end Pool pure fractions step3->end

Caption: Experimental workflow for SEC.

Ion-Exchange Chromatography (IEX) for Purification

This protocol is useful if your product has a different net charge than the basic this compound. The following is an example using cation-exchange chromatography to bind the positively charged this compound.

Materials:

  • Cation-exchange column (e.g., SP Sepharose)

  • Binding buffer (low ionic strength, pH below the pKa of the PEG-amine)

  • Elution buffer (high ionic strength, e.g., binding buffer + 1 M NaCl)

  • Reaction mixture, buffer exchanged into binding buffer

Procedure:

  • Column Equilibration: Equilibrate the cation-exchange column with binding buffer.

  • Sample Loading: Load the reaction mixture onto the column. The positively charged this compound will bind to the resin, while a neutral or negatively charged product will flow through.

  • Wash: Wash the column with several column volumes of binding buffer to remove any unbound product.

  • Elution (optional): If your product is also positively charged but less so than the PEG-amine, you may be able to elute it with a salt gradient before eluting the PEG-amine.

  • Product Collection: Collect the flow-through and wash fractions containing your purified product.

G cluster_0 start Start: Equilibrated Cation- Exchange Column step1 Load Reaction Mixture start->step1 step2 Collect Flow-through (contains product) step1->step2 step3 Wash column with binding buffer step2->step3 step4 Collect Wash Fractions (contains product) step3->step4 end Pool product-containing fractions step4->end

Caption: Experimental workflow for IEX.

Ninhydrin Test for Residual Primary Amines

This is a qualitative test to check for the presence of unreacted this compound.

Materials:

  • Ninhydrin reagent

  • Test tubes

  • Water bath

  • Your purified sample and a positive control (a small amount of this compound solution)

Procedure:

  • In a clean test tube, add 1-2 mL of your purified sample.

  • In a separate test tube, add 1-2 mL of the positive control.

  • Add a few drops of ninhydrin reagent to each test tube.

  • Heat the test tubes in a boiling water bath for 2-5 minutes.

  • A deep purple or blue color indicates the presence of primary amines. The absence of this color in your sample tube suggests successful removal of the unreacted this compound.

Troubleshooting Guide

Problem Possible Cause Solution
Low recovery of product after dialysis The MWCO of the dialysis membrane is too high.Ensure the MWCO is significantly smaller than the molecular weight of your product. For a 15 kDa protein, a 3-5 kDa MWCO membrane is appropriate.
Non-specific binding to the membrane.Use a membrane material known for low protein binding (e.g., regenerated cellulose).
Co-elution of product and PEG-amine in SEC Inappropriate column choice.Use a column with a smaller pore size to better resolve smaller molecules.
Sample volume is too large.Reduce the sample volume to 1-2% of the total column volume for higher resolution.
Product binds to the IEX column along with the PEG-amine Your product has a similar charge to the PEG-amine at the chosen pH.Adjust the pH of the binding buffer to a point where your product is neutral or has the opposite charge of the column resin, while the PEG-amine still binds.
Ninhydrin test is still positive after purification The purification method was not efficient enough.Repeat the purification step or try an orthogonal method (e.g., follow SEC with IEX).
Incomplete removal of dialysis buffer containing the PEG-amine.Ensure sufficient volume and number of buffer changes during dialysis.
Difficulty separating a small molecule product from the PEG-amine Similar polarity or size.Try RP-HPLC with a long gradient to improve separation. Consider liquid-liquid extraction by acidifying the aqueous phase to protonate the PEG-amine and draw it out of the organic phase.
Product is also water-soluble.If the product is not soluble in common organic solvents for extraction, precipitation may be a better option. Try to find a solvent in which your product is insoluble but the PEG-amine is soluble.

References

Technical Support Center: Conjugating Amino-PEG11-Amine to Hydrophobic Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the challenges encountered when conjugating Amino-PEG11-Amine to hydrophobic molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrophobic molecule not dissolving in the reaction buffer?

A1: Hydrophobic molecules have inherently poor solubility in aqueous buffers, which are often used for bioconjugation. To overcome this, the reaction should be performed in an anhydrous organic solvent or a co-solvent system.[1] Suitable organic solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), and tetrahydrofuran (THF).[2][] It is crucial to dissolve the hydrophobic molecule in the organic solvent first before adding other reagents.[2]

Q2: What is the best way to activate my hydrophobic molecule for conjugation with this compound?

A2: If your hydrophobic molecule has a carboxylic acid group, the most common activation method is to convert it into an N-hydroxysuccinimide (NHS) ester. This is typically achieved using carbodiimide chemistry with reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.[4] The resulting NHS ester is highly reactive towards the primary amine groups on the this compound, forming a stable amide bond.

Q3: My reaction yield is very low. What are the common causes?

A3: Low yield can stem from several factors:

  • Hydrolysis of Reagents: NHS esters are highly sensitive to moisture and can hydrolyze quickly, rendering them non-reactive. Ensure you are using anhydrous solvents and that reagents are equilibrated to room temperature before opening to prevent condensation.

  • Competing Reactions: If your reaction buffer contains primary amines (e.g., Tris or glycine), they will compete with the this compound for reaction with the activated hydrophobic molecule. Always use non-amine-containing buffers if an aqueous system is necessary.

  • Suboptimal pH: The reaction of an NHS ester with a primary amine is most efficient at a pH of 7-9. If using EDC/NHS chemistry to activate a carboxylic acid, the activation step is most efficient at pH 4.5-7.2, while the subsequent reaction with the amine is best at pH 7-8.

  • Steric Hindrance: The structure of the hydrophobic molecule may sterically hinder the reactive site, slowing down the conjugation. Increasing the reaction time or temperature may help.

Q4: The final conjugate seems to be aggregating or forming micelles. Is this normal?

A4: Yes, this can be a normal consequence of the conjugation. The resulting molecule is amphiphilic, with a hydrophilic PEG chain and a hydrophobic small molecule. This structure can lead to self-assembly into micelles or nanoparticles in aqueous solutions, a property that is often leveraged for drug delivery. However, if this aggregation complicates purification or analysis, consider performing these steps in organic solvents or using surfactants.

Q5: How do I purify my final PEGylated hydrophobic molecule?

A5: Purification of PEGylated small molecules is often more straightforward than for larger biologics. Common methods include:

  • Standard Organic Synthesis Workup: Procedures like liquid-liquid extraction and precipitation can be effective first steps.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying small organic molecules.

  • Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for purifying PEGylated molecules based on hydrophobicity.

  • Size Exclusion Chromatography (SEC): SEC can be used to separate the conjugate from smaller unreacted molecules, though its resolution may be limited for small PEG chains.

Q6: What analytical techniques are best for characterizing the final product?

A6: A combination of techniques is recommended to confirm successful conjugation:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is used to monitor the reaction progress and confirm the molecular weight of the final conjugate.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H NMR can confirm the presence of characteristic peaks from both the PEG linker (typically around 3.6 ppm) and the hydrophobic molecule, and the disappearance of starting material peaks.

  • HPLC (High-Performance Liquid Chromatography): RP-HPLC is used to assess the purity of the final product. The retention time of the conjugate will differ from the starting materials.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield 1. Hydrolysis of NHS Ester: Reagent degraded due to moisture.Use anhydrous solvents (e.g., DMF, DMSO). Equilibrate reagent vials to room temperature before opening. Prepare NHS ester solution immediately before use.
2. Inactive Amine/Carboxyl Group: The reactive group on one of the starting materials is compromised.Verify the purity and structure of starting materials using MS or NMR.
3. Incorrect Stoichiometry: Molar ratio of reactants is not optimal.Start with a 1:1 or 2:1 molar ratio of the activated species (e.g., NHS ester) to the amine. Titrate ratios to optimize.
4. Suboptimal Reaction Conditions: Incorrect solvent, pH, temperature, or reaction time.Ensure the solvent system fully dissolves both reactants. For NHS ester reactions, add a non-nucleophilic base like TEA or DIPEA in organic solvent. Stir for 3-24 hours and monitor by LC-MS or TLC.
Poor Solubility of Reactants 1. Hydrophobic Molecule Insoluble: The hydrophobic drug does not dissolve in the chosen solvent system.Use anhydrous DMF, DMSO, or DCM to dissolve the hydrophobic molecule. Gentle heating may aid dissolution.
2. PEG-Amine Insoluble: Less common, but possible in certain non-polar organic solvents.This compound is generally soluble in water, DMSO, DMF, and DCM. Ensure the chosen co-solvent system is compatible.
3. Precipitation Upon Mixing: Reactants precipitate when combined.Try a different co-solvent system. Add the solution of the limiting reagent dropwise to the solution of the excess reagent under vigorous stirring.
Difficult Purification 1. Co-elution of Product and Starting Material: The conjugate and one of the reactants have similar properties.Optimize the RP-HPLC gradient to improve separation. Consider a different stationary phase (e.g., C18 vs. C4). Try an orthogonal method like normal-phase chromatography if RP-HPLC fails.
2. Product Aggregation: The amphiphilic conjugate forms aggregates that behave unpredictably during chromatography.Perform purification in a solvent system that prevents aggregation (e.g., higher organic content). Add a small amount of surfactant to the mobile phase.
Inconsistent Analytical Results 1. Broad Peaks in HPLC: The PEG component's dispersity can cause peak broadening.Use monodisperse PEG reagents for sharper peaks. Note that some peak broadening is expected with polydisperse PEGs.
2. Complex Mass Spectrum: Multiple PEGylated species or fragmentation observed.Confirm the mass of the unreacted PEG reagent. Optimize MS ionization conditions to minimize fragmentation. Use high-resolution MS for accurate mass determination.

Data Summary Tables

Table 1: Recommended Solvents for Conjugation Reactions

SolventUse CaseNotes
DMF (Dimethylformamide)Excellent for dissolving many hydrophobic molecules and compatible with NHS ester and EDC/NHS chemistry.Anhydrous grade is essential.
DMSO (Dimethyl Sulfoxide)Good alternative to DMF for dissolving hydrophobic molecules.Anhydrous grade is essential. Can be difficult to remove under vacuum.
DCM (Dichloromethane)Useful for less polar hydrophobic molecules.Often used with a non-nucleophilic base like triethylamine (TEA).
THF (Tetrahydrofuran)Another option for dissolving reactants.Must be anhydrous and peroxide-free.

Table 2: Typical Reaction Parameters for Amine-PEG Conjugation

ParameterNHS Ester CouplingEDC/NHS Coupling (Two-Step)
Reactant Molar Ratio 1:1 to 2:1 (NHS Ester : Amine-PEG)1.2:1.2:1 (EDC:NHS:Carboxylic Acid) then 1:2 (Activated Acid : Amine-PEG)
Solvent Anhydrous DMF, DMSO, DCMAnhydrous DMF or DMSO for activation; can add to PEG in buffer or organic solvent.
Base 1.5-2.0 eq. non-nucleophilic base (e.g., TEA, DIPEA)Not required for activation; may be used in second step.
Temperature Room TemperatureRoom Temperature
Reaction Time 3 - 24 hours (monitor by LC-MS/TLC)Activation: 15-60 min. Conjugation: 2-12 hours.
Quenching Not typically required if starting materials are consumed.Quench EDC with DTT if needed; quench final reaction with hydroxylamine or Tris buffer.

Table 3: Representative Starting Conditions for RP-HPLC Purification

ParameterRecommended Starting Condition
Column C18 or C4 stationary phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% TFA or Formic Acid
Gradient Linear gradient, e.g., 10-90% B over 20-30 minutes. Adjust based on conjugate hydrophobicity.
Flow Rate 1.0 mL/min for analytical scale.
Detection UV detection at a wavelength where the hydrophobic molecule absorbs. Charged Aerosol Detector (CAD) if chromophore is absent.
Temperature 45°C (can improve peak shape for PEGylated molecules)

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS-Activated Hydrophobic Molecule

This protocol describes the direct coupling of an amine-PEG to a hydrophobic molecule pre-activated with an N-hydroxysuccinimide ester.

Materials:

  • NHS-activated hydrophobic molecule

  • This compound

  • Anhydrous DMF or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vial, magnetic stirrer

  • LC-MS or TLC for reaction monitoring

Procedure:

  • Preparation: Ensure all glassware is dry. Work under an inert atmosphere (e.g., nitrogen or argon) if reagents are highly sensitive.

  • Dissolve Hydrophobic Molecule: In a reaction vial, dissolve the NHS-activated hydrophobic molecule in anhydrous DMF to a final concentration of 10-50 mg/mL.

  • Add Base: Add 1.5-2.0 molar equivalents of TEA or DIPEA to the solution.

  • Dissolve PEG-Amine: In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF.

  • Conjugation: Slowly add the this compound solution to the stirred solution of the hydrophobic molecule. A typical starting molar ratio is 1.2 equivalents of the NHS ester to 1.0 equivalent of the PEG-amine.

  • Reaction: Stir the reaction mixture at room temperature for 3-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS, looking for the appearance of the product mass and disappearance of the starting material mass. Alternatively, use TLC to monitor the consumption of the hydrophobic starting material.

  • Workup and Purification: Once the reaction is complete, the product can be isolated via standard organic workup procedures or purified directly by column chromatography or preparative RP-HPLC.

Protocol 2: Conjugation via EDC/NHS Activation of a Carboxylic Acid

This two-step protocol is for conjugating this compound to a hydrophobic molecule containing a carboxylic acid group.

Materials:

  • Hydrophobic molecule with a carboxylic acid group

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMF or DMSO

  • Reaction vial, magnetic stirrer

  • LC-MS for reaction monitoring

Procedure:

  • Activation Step:

    • Dissolve the carboxylic acid-containing hydrophobic molecule in anhydrous DMF.

    • Add 1.2 molar equivalents of NHS, followed by 1.2 molar equivalents of EDC to the solution.

    • Stir the mixture at room temperature for 15-60 minutes to form the NHS ester in situ. The activation reaction is most efficient at an acidic pH, which is naturally achieved in DMF with EDC-HCl.

  • Conjugation Step:

    • In a separate vial, dissolve this compound (2.0 molar equivalents) in anhydrous DMF.

    • Add the PEG-amine solution to the activated NHS ester solution from step 1.

    • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitoring: Monitor the formation of the desired conjugate by LC-MS.

  • Quenching and Purification:

    • Once the reaction is complete, the mixture can be quenched by adding a small amount of water to hydrolyze any remaining NHS esters.

    • Purify the final product from reaction byproducts (e.g., EDC urea) and excess reagents using column chromatography or preparative RP-HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis p1 Dissolve Hydrophobic Molecule in Anhydrous Organic Solvent (DMF/DMSO) p3 Add Coupling Agents (e.g., EDC/NHS or Base) r1 Combine Reactant Solutions p1->r1 p2 Dissolve this compound in Anhydrous Solvent p2->r1 p3->r1 r2 React at Room Temp (3-24h) r1->r2 r3 Monitor by LC-MS/TLC r2->r3 u1 Crude Product Workup (e.g., Extraction) r3->u1 Reaction Complete u2 Purify by RP-HPLC or Column Chromatography u1->u2 u3 Characterize Final Conjugate (LC-MS, NMR, HPLC Purity) u2->u3

Caption: Experimental workflow for PEG conjugation.

troubleshooting_yield start Low Conjugation Yield q1 Are you using anhydrous solvents? start->q1 a1_yes Check Reagent Activity q1->a1_yes Yes a1_no Use Anhydrous Solvents (e.g., Sure/Seal™ DMF) q1->a1_no No q2 Are starting materials pure? a1_yes->q2 a2_yes Optimize Reaction Conditions q2->a2_yes Yes a2_no Purify/Verify Reactants (MS, NMR) q2->a2_no No q3 Is reaction stoichiometry and time optimized? a2_yes->q3 a3_yes Consider Steric Hindrance or Alternative Chemistry q3->a3_yes Yes a3_no Adjust Molar Ratios (1:1 to 2:1) Increase Reaction Time (monitor) q3->a3_no No

Caption: Troubleshooting decision tree for low yield.

reaction_scheme r1 Hydrophobic-NHS p1 Hydrophobic-CONH-PEG₁₁-NH₂ r1->p1 plus1 + r2 H₂N-PEG₁₁-NH₂ r2->p1 reagents Anhydrous DMF Base (e.g., TEA) r_mid reagents->r_mid plus2 + p2 NHS r_arr r_mid->r_arr

Caption: NHS ester reaction with this compound.

References

Technical Support Center: Preventing Aggregation During Protein PEGylation with Amino-PEG11-Amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during PEGylation with Amino-PEG11-Amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can it cause protein aggregation?

This compound is a homobifunctional polyethylene glycol (PEG) linker. It possesses a primary amine group at both ends of the PEG chain. These amine groups can be activated to react with specific functional groups on a protein, most commonly carboxyl groups (e.g., on aspartic and glutamic acid residues) or aldehydes after appropriate activation chemistry. The bifunctional nature of this reagent means that a single PEG molecule can potentially link two separate protein molecules, leading to intermolecular cross-linking and subsequent aggregation.[1]

Q2: What are the primary causes of protein aggregation during PEGylation?

Several factors can contribute to protein aggregation during the PEGylation process:

  • Intermolecular Cross-linking: The bifunctional nature of this compound is a primary contributor, as it can bridge multiple protein molecules.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1][2]

  • Suboptimal Reaction Conditions: The stability and solubility of a protein are highly dependent on factors like pH, temperature, and buffer composition. Deviating from the optimal conditions for your specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.[1]

  • PEG-Protein Interactions: While PEG is generally known to stabilize proteins, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can also play a role in these interactions.

  • Poor Reagent Quality: The presence of impurities in the PEG reagent can lead to unintended side reactions and aggregation.

  • Pre-existing Aggregates: If the initial protein solution contains aggregates, these can act as seeds, accelerating the aggregation process during PEGylation.

Q3: How can I detect and quantify protein aggregation?

Several analytical techniques are available to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a powerful technique for separating molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.

  • Turbidity Measurements: An increase in the turbidity of the reaction mixture, which can be measured using a UV-Vis spectrophotometer, is indicative of the formation of insoluble aggregates.

Troubleshooting Guide

Problem: Significant precipitation or aggregation is observed during protein PEGylation with this compound.

Here is a step-by-step guide to troubleshoot and mitigate protein aggregation:

Step 1: Optimize Reaction Conditions

Systematic evaluation and optimization of reaction conditions are crucial. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding to larger batches.

Experimental Protocol: Small-Scale PEGylation Screening

Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • This compound stock solution (e.g., 100 mg/mL in the reaction buffer)

  • Reaction buffers with varying pH values (e.g., MES, HEPES, PBS)

  • Quenching solution (e.g., 1 M glycine)

Procedure:

  • Set up a Screening Matrix: Prepare a series of small-scale reactions (e.g., 50-100 µL) in microcentrifuge tubes or a 96-well plate.

  • Vary Key Parameters: Systematically vary one parameter at a time while keeping others constant. For example:

    • Protein Concentration: Test a range from 0.5 to 5 mg/mL.

    • PEG:Protein Molar Ratio: Evaluate ratios of 1:1, 5:1, 10:1, and 20:1.

    • pH: Screen a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0), keeping in mind that the reactivity of primary amines is pH-dependent.

    • Temperature: Conduct reactions at different temperatures, such as 4°C and room temperature.

  • Reaction Incubation: Incubate the reactions for a defined period (e.g., 2-4 hours or overnight) with gentle mixing.

  • Analysis: After incubation, analyze each reaction for the presence of aggregates using the techniques described in FAQ 3 (e.g., visual inspection, turbidity measurement, SDS-PAGE).

Data Presentation: Screening Experiment Results

ParameterCondition 1Condition 2Condition 3Condition 4
Protein Conc. (mg/mL) 1511
PEG:Protein Molar Ratio 5:15:120:15:1
pH 7.47.47.46.5
Temperature (°C) 25252525
% Aggregation (by SEC) 5%25%15%2%

This table presents hypothetical data to illustrate the impact of varying reaction conditions.

Step 2: Incorporate Stabilizing Excipients

If optimizing the primary reaction conditions is not sufficient to prevent aggregation, consider adding stabilizing excipients to the reaction buffer.

Data Presentation: Common Stabilizing Excipients

ExcipientTypical ConcentrationMechanism of Action
Sucrose 5-10% (w/v)Preferential exclusion, increases protein stability.
Trehalose 5-10% (w/v)Similar to sucrose, an effective protein stabilizer.
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.
Glycine 50-100 mMKnown to suppress protein aggregation.
Polysorbate 20/80 0.01-0.05% (v/v)Non-ionic surfactants that reduce surface-induced aggregation.

Experimental Protocol: Screening for Stabilizing Excipients

Objective: To identify an effective stabilizing excipient to add to the PEGylation reaction.

Procedure:

  • Using the optimized reaction conditions from Step 1, set up a new series of small-scale reactions.

  • To each reaction, add a different stabilizing excipient at a concentration within the recommended range.

  • Include a control reaction with no added excipient.

  • Incubate and analyze as described in the previous protocol.

Step 3: Control the Reaction Rate

A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.

  • Lower the Temperature: Performing the reaction at 4°C will decrease the reaction rate.

  • Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller aliquots over an extended period.

Step 4: Consider Alternative PEGylation Strategies

If aggregation remains a significant issue with this compound, it may be necessary to explore alternative strategies that avoid the use of a homobifunctional linker.

  • Monofunctional PEG: Utilize a PEG reagent with only one reactive group to prevent cross-linking.

  • Site-Specific PEGylation: If your protein has a unique reactive site (e.g., a free cysteine), using a PEG reagent that specifically targets that site can lead to a more homogeneous product with a lower risk of aggregation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Protein Aggregation in PEGylation start Problem: Protein Aggregation Observed step1 Step 1: Optimize Reaction Conditions (Concentration, Molar Ratio, pH, Temp) start->step1 step2 Step 2: Incorporate Stabilizing Excipients (Sugars, Amino Acids, Surfactants) step1->step2 Aggregation still present end_success Aggregation Minimized step1->end_success Successful step3 Step 3: Control Reaction Rate (Lower Temperature, Stepwise Addition) step2->step3 Aggregation still present step2->end_success Successful step4 Step 4: Consider Alternative Strategies (Monofunctional PEG, Site-Specific PEGylation) step3->step4 Aggregation still present step3->end_success Successful step4->end_success Successful end_fail Aggregation Persists step4->end_fail

Caption: A step-by-step workflow for troubleshooting protein aggregation during PEGylation.

Experimental_Workflow Experimental Workflow for PEGylation Optimization prep Prepare Protein and Reagent Stocks screening Perform Small-Scale Screening (Varying one parameter at a time) prep->screening analysis Analyze for Aggregation (SEC, DLS, SDS-PAGE, Turbidity) screening->analysis data_eval Evaluate Data and Identify Optimal Conditions analysis->data_eval scale_up Scale-up Reaction with Optimized Conditions data_eval->scale_up Optimal conditions found add_excipients Screen for Stabilizing Excipients data_eval->add_excipients Aggregation still an issue add_excipients->screening

Caption: A typical experimental workflow for optimizing PEGylation conditions to minimize aggregation.

References

Technical Support Center: Amino-PEG11-Amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving Amino-PEG11-Amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing reaction efficiency and troubleshooting common issues, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry involving this compound in a typical conjugation reaction?

This compound is a homobifunctional crosslinker containing two primary amine groups (-NH₂) separated by a polyethylene glycol (PEG) spacer. These primary amines are nucleophilic and can be targeted by various amine-reactive chemical groups to form stable covalent bonds. One of the most common reactions involves coupling the amine groups with N-hydroxysuccinimide (NHS) esters. In this reaction, the nucleophilic primary amine attacks the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct.[1][2]

Q2: Why is pH a critical parameter for this reaction's efficiency?

The pH of the reaction buffer is a critical factor that governs both the reactivity of the amine groups on the PEG linker and the stability of the amine-reactive reagent (e.g., an NHS ester).[3] For the reaction to proceed, the primary amine group must be in its deprotonated, nucleophilic form (-NH₂).[3] However, the stability of many amine-reactive reagents, particularly NHS esters, decreases as the pH increases due to hydrolysis.[2] Therefore, the optimal pH is a compromise between ensuring sufficient amine reactivity and minimizing reagent degradation.

Q3: What is the optimal pH range for reactions with this compound?

The optimal pH for reacting the primary amines of this compound with an amine-reactive group like an NHS ester is generally between pH 7.2 and 8.5 . Some protocols recommend a more specific optimal range of pH 8.3-8.5. This range ensures that a significant fraction of the amine groups are deprotonated and reactive while keeping the rate of competing hydrolysis manageable.

Q4: What is the effect of using a pH that is too low?

If the reaction pH is too low (e.g., < 7.0), the primary amine groups will be predominantly protonated (-NH₃⁺). This protonated form is not nucleophilic and will not react with the NHS ester or other electrophilic groups. Consequently, this will lead to very low or no conjugation efficiency.

Q5: What happens if the reaction pH is too high?

If the reaction pH is too high (e.g., > 9.0), the competing reaction of NHS-ester hydrolysis becomes significantly faster. The ester is attacked by hydroxide ions in the buffer, rendering it inactive and unable to react with the target amines. This rapid degradation of the reactive group drastically reduces the amount of active crosslinker available for conjugation, leading to poor reaction yields.

Q6: Which buffers are recommended for this conjugation, and which should be avoided?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the this compound for reaction with the crosslinker.

  • Recommended Buffers: Phosphate-Buffered Saline (PBS, pH 7.2-7.4), HEPES (pH 7.2-8.0), Borate (pH 8.0-9.0), and Bicarbonate/Carbonate buffers (pH 8.0-9.0) are all suitable choices.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided in the reaction mixture itself. However, they are useful for quenching the reaction once it is complete.

Data Summary

The efficiency of amine-reactive conjugations is directly impacted by the stability of the crosslinker at different pH values. The rate of hydrolysis of NHS esters, a common reaction partner for this compound, increases significantly with pH.

Table 1: Influence of pH on the Half-life of NHS-Ester Crosslinkers in Aqueous Solution

pHTemperatureApproximate Half-life of NHS EsterImpact on Reaction Efficiency
7.04°C4-5 hoursStable, but amine reactivity is lower.
8.04°C~1 hourGood balance between amine reactivity and ester stability.
8.64°C~10 minutesHigh amine reactivity, but very rapid hydrolysis reduces efficiency.

Note: Data is generalized for typical NHS esters. Specific half-life may vary by reagent.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction Yield Incorrect pH: The reaction buffer pH is too low (<7.2), leaving the amines protonated, or too high (>9.0), causing rapid hydrolysis of the crosslinker.Verify the pH of your reaction buffer. Perform pilot experiments at different pH values within the optimal range (7.2-8.5) to find the best condition for your specific molecules.
Hydrolysis of Amine-Reactive Reagent: The reagent (e.g., NHS-ester) was exposed to water for too long before the reaction, or stock solutions were stored improperly.Prepare stock solutions of the amine-reactive reagent in a dry, aprotic solvent (e.g., anhydrous DMSO or DMF) immediately before use. Do not store aqueous solutions of the reagent.
Insufficient Molar Excess of Reagents: The molar ratio of the amine-reactive compound to this compound is too low.Empirically determine the optimal molar excess. For dilute solutions (< 5 mg/mL), a 20- to 50-fold molar excess of the limiting reagent may be necessary.
Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine).Ensure your buffer is free of primary amines. If necessary, perform a buffer exchange on your biomolecule sample into a recommended buffer like PBS or HEPES.
Precipitation of Biomolecules During/After Reaction Cross-linking: Since this compound is homobifunctional, adding it to a solution of a multi-valent biomolecule (like a protein with many reactive sites) can lead to extensive cross-linking and aggregation.Carefully control the molar ratio of the PEG linker to the biomolecule. Start with a lower molar ratio and titrate upwards. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate.
Change in Protein pI: The reaction neutralizes the positive charge of the primary amines on your target biomolecule. This can alter the protein's isoelectric point (pI), potentially reducing its solubility in the chosen buffer.Screen different buffer conditions to find one that enhances the stability and solubility of the final conjugate.

Visual Guides

Below are diagrams illustrating the key chemical principles and a typical experimental workflow for using this compound.

pH_Impact Low_pH Low pH (< 7.0) Protonated_Amine Protonated Amine (-NH3+) Non-Reactive Low_pH->Protonated_Amine favors Optimal_pH Optimal pH (7.2 - 8.5) Amine PEG-Amine (-NH2) Optimal_pH->Amine balances NHSEster NHS-Ester (Active) Optimal_pH->NHSEster balances High_pH High pH (> 9.0) Hydrolyzed_Ester Hydrolyzed Ester (Inactive) High_pH->Hydrolyzed_Ester favors Good_Yield Efficient Conjugation Amine->Good_Yield No_Reaction No Reaction Protonated_Amine->No_Reaction leads to NHSEster->Good_Yield Low_Yield Low Yield Hydrolyzed_Ester->Low_Yield leads to

Caption: Logical flow of pH's impact on reactants and reaction outcome.

Experimental_Workflow start Start prep_biomolecule 1. Prepare Biomolecule (e.g., Protein in PBS, pH 7.4) start->prep_biomolecule reaction 3. Initiate Reaction (Add reagents to biomolecule. Incubate 1-2h at RT or overnight at 4°C) prep_biomolecule->reaction prep_peg 2. Prepare Reagents (Dissolve NHS-Ester & PEG-Amine in DMSO immediately before use) prep_peg->reaction quench 4. Quench Reaction (Add Tris or Glycine buffer) reaction->quench purify 5. Purify Conjugate (e.g., Dialysis or SEC) quench->purify analyze 6. Analyze Product (e.g., SDS-PAGE, MS) purify->analyze end End analyze->end

Caption: General experimental workflow for a typical conjugation reaction.

Detailed Experimental Protocol

This section provides a generalized protocol for the conjugation of an NHS-ester activated molecule to this compound. Note: This is a starting point; optimal conditions such as molar ratios, concentration, and incubation time should be determined empirically for each specific application.

Materials:

  • This compound

  • NHS-ester activated molecule (e.g., NHS-ester biotin, NHS-ester dye)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 150 mM NaCl, pH 7.4)

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., desalting column or dialysis cassette suitable for the conjugate's molecular weight)

Procedure:

  • Prepare Reactants:

    • Dissolve the this compound in the amine-free reaction buffer to the desired final concentration (e.g., 1-10 mg/mL).

    • Equilibrate the vial of the NHS-ester activated molecule to room temperature before opening to prevent moisture condensation.

    • Immediately before initiating the reaction, dissolve the NHS-ester activated molecule in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not store this solution for extended periods.

  • Conjugation Reaction:

    • Calculate the volume of the NHS-ester stock solution needed to achieve the desired molar excess over the this compound. A 10- to 20-fold molar excess is a common starting point.

    • Add the calculated volume of the NHS-ester stock solution to the this compound solution while gently vortexing or stirring.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Longer incubation at a lower temperature may help control reactions and improve the stability of sensitive molecules.

  • Quench the Reaction:

    • To stop the conjugation reaction, add the quenching buffer to the mixture. A final concentration of 20-50 mM of Tris or glycine is typically sufficient.

    • Incubate for an additional 30-60 minutes at room temperature to ensure all unreacted NHS-ester is deactivated.

  • Purify the Conjugate:

    • Remove excess, unreacted reagents and reaction byproducts (such as NHS and quenching buffer) from the conjugate mixture.

    • The preferred method will depend on the size of the final conjugate. Size-exclusion chromatography (SEC) or dialysis are commonly used methods.

  • Analysis and Storage:

    • Analyze the purified conjugate using appropriate methods (e.g., SDS-PAGE if conjugated to a protein, mass spectrometry, HPLC) to confirm successful conjugation and assess purity.

    • Store the final conjugate under conditions appropriate for its stability, typically frozen at -20°C or -80°C.

References

Technical Support Center: Stability and Troubleshooting for Amino-PEG11-Amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of Amino-PEG11-Amine conjugates. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure successful conjugation and analysis.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: Proper storage is critical to prevent degradation. This compound should be stored at -20°C for long-term use (months to years).[1][2][3][4] For short-term storage (days to weeks), 0-4°C is acceptable.[2] The product is typically shipped at ambient temperature, as it is stable for several weeks under these conditions. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can compromise the reagent's integrity.

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in a variety of common laboratory solvents. Its hydrophilic PEG spacer enhances its solubility in aqueous media. It is also soluble in organic solvents such as DMSO, DMF (Dimethylformamide), and DCM (Dichloromethane). When preparing stock solutions, especially for reactions in aqueous buffers, it is often best to first dissolve the reagent in a compatible, water-miscible organic solvent like DMSO and then add it to the reaction mixture.

Q3: What molecules can I conjugate with this compound?

A3: The two terminal primary amine groups on this compound are nucleophilic and can react with several functional groups. Common reaction partners include:

  • Carboxylic Acids: In the presence of carbodiimide coupling agents like EDC and an activator like N-hydroxysuccinimide (NHS).

  • Activated NHS Esters: A very common and efficient method for forming stable amide bonds.

  • Carbonyls (Aldehydes and Ketones): Through reductive amination.

This versatility makes it a useful crosslinker in the development of Antibody-Drug Conjugates (ADCs) and PROTACs.

Q4: What are the primary stability concerns for the PEG linker itself?

A4: Polyethylene glycol (PEG) chains are generally stable but can be susceptible to oxidative degradation. This process can be initiated by heat, UV light, or the presence of transition metal ions. The degradation pathway involves the formation of PEG radicals and the subsequent production of impurities like formaldehyde and formic acid. These byproducts can then react with primary or secondary amines on your target molecule or the linker itself, leading to unwanted N-formylation or N-methylation, which can compromise the final conjugate.

Q5: My final conjugate shows loss of activity. Could the PEG linker be the cause?

A5: Yes, this is a known challenge in PEGylation. While the linker itself may be stable, its attachment can lead to a loss of biological activity due to:

  • Steric Hindrance: The PEG chain can physically block the active site or binding domain of a protein or peptide, preventing it from interacting with its substrate or receptor.

  • Alteration of Physicochemical Properties: The addition of a large, hydrophilic PEG chain can alter the overall structure and conformation of the biomolecule.

Optimizing the attachment site and the length of the PEG linker is often necessary to balance improved stability and solubility with retained biological function.

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Possible CauseRecommended Solution
Degraded Linker The amine groups on the PEG linker can degrade if exposed to moisture or reactive aldehydes/ketones. Ensure the reagent was stored properly at -20°C in a desiccated environment. Allow it to warm to room temperature before opening.
Inactive Substrate The reactive group on your target molecule (e.g., NHS ester) may have hydrolyzed. This is common in aqueous buffers with a high pH. Prepare the activated substrate fresh and use it immediately.
Inappropriate Reaction pH Amine-reactive conjugations with NHS esters are most efficient at a pH of 7.0-8.5. At lower pH, the amine is protonated and less nucleophilic. At higher pH (>8.5), hydrolysis of the NHS ester is accelerated. Buffer choice is critical; avoid buffers containing primary amines (e.g., Tris), as they will compete in the reaction. Use buffers like PBS, HEPES, or borate.
Insufficient Molar Excess The reaction may not be driven to completion. Use a molar excess of the this compound linker relative to the target molecule. A starting point of a 10- to 20-fold molar excess is often recommended.

Problem 2: Multiple Products or Lack of Specificity in the Final Conjugate

Possible CauseRecommended Solution
Multiple Reaction Sites If your target protein has multiple accessible lysine residues, the PEG linker can attach at various points, leading to a heterogeneous mixture.
Cross-linking Since this compound is a bifunctional linker with two amine groups, it can cross-link multiple molecules of your substrate, leading to aggregation or high molecular weight species. Control the stoichiometry carefully by adding the linker slowly to a solution of the target molecule.

Data & Specifications

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 479200-82-3
Molecular Formula C24H52N2O11
Molecular Weight ~544.7 g/mol
Purity Typically >95-98%
Appearance White Solid / Oil
Solubility Water, DMSO, DCM, DMF

Table 2: Recommended Storage Conditions

ConditionDurationTemperatureNotes
Long-Term Months to Years-20°C
Short-Term Days to Weeks0 - 4°C
Shipping Up to a few weeksAmbient

Experimental Protocols

Protocol 1: General Conjugation of this compound to an NHS-Activated Molecule

  • Reagent Preparation:

    • Equilibrate this compound and the NHS-activated molecule to room temperature.

    • Prepare a 10 mg/mL solution of the NHS-activated molecule in anhydrous DMSO or DMF.

    • Prepare a 10-fold molar excess stock solution of this compound in reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Conjugation Reaction:

    • Dissolve the target molecule in the reaction buffer at a concentration of 1-5 mg/mL.

    • Add the prepared this compound solution to the target molecule solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Gentle stirring or rocking is recommended.

  • Quenching:

    • (Optional) Quench any unreacted NHS-ester groups by adding a small amount of a primary amine-containing buffer like Tris to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the size and stability of the final conjugate.

Protocol 2: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

  • System Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Column: C18 column suitable for protein or small molecule analysis.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Preparation:

    • Dilute a small aliquot of the conjugation reaction mixture or purified conjugate in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

  • Chromatography:

    • Inject 10-20 µL of the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile using a UV detector at 220 nm and 280 nm (for proteins).

  • Analysis:

    • The unconjugated target molecule, free this compound, and the final conjugate will have different retention times.

    • Assess the purity by integrating the peak area of the desired conjugate relative to the total peak area. Mass spectrometry can be coupled to the HPLC (LC-MS) to confirm the identity of each peak.

Visual Guides

G cluster_reagent This compound cluster_targets Reactive Partners reagent H₂N PEG11 Spacer C₂₄H₅₂N₂O₁₁ H₂N nhs Activated NHS Ester reagent->nhs Forms Stable Amide Bond cooh Carboxylic Acid (+ EDC) reagent->cooh Forms Stable Amide Bond carbonyl Aldehyde / Ketone (Reductive Amination) reagent->carbonyl Forms C-N Bond

Caption: Chemical reactivity of the bifunctional this compound linker.

G peg PEG Chain in Conjugate stress Oxidative Stress (e.g., O₂, light, metal ions) peg->stress radical PEG Alkoxy Radical stress->radical Initiation byproducts Degradation Byproducts: Formaldehyde & Formic Acid radical->byproducts Propagation impurities Unwanted Side Products: N-methyl & N-formyl impurities byproducts->impurities Reaction amine Free Amine on Biomolecule amine->impurities Reaction

Caption: Potential oxidative degradation pathway for PEG linkers.

G start Low Conjugation Yield? check_linker 1. Check Linker Integrity start->check_linker Yes success Yield Improved start->success No linker_sol1 Stored at -20°C? Kept dry? check_linker->linker_sol1 check_substrate 2. Check Substrate Activity linker_sol1->check_substrate substrate_sol1 NHS ester freshly prepared? Target molecule pure? check_substrate->substrate_sol1 check_conditions 3. Verify Reaction Conditions substrate_sol1->check_conditions conditions_sol1 pH 7.0-8.5? Amine-free buffer? Sufficient molar excess? check_conditions->conditions_sol1 conditions_sol1->success

Caption: Troubleshooting workflow for low conjugation yield.

References

analytical techniques to monitor Amino-PEG11-Amine reaction progress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the reaction progress of Amino-PEG11-Amine, a homobifunctional PEG linker. The resources below, including a troubleshooting guide, frequently asked questions, quantitative data summaries, and detailed experimental protocols, are designed to address common challenges and ensure successful conjugation experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the reaction of this compound with molecules such as those containing N-hydroxysuccinimide (NHS) esters.

Problem 1: Low or No Product Formation

  • Question: My reaction shows very low or no formation of the desired PEGylated product. What are the possible causes and how can I troubleshoot this?

  • Answer: Low or no product formation is a common issue that can stem from several factors related to the reagents and reaction conditions.

    • Possible Cause 1: Inactive NHS Ester. NHS esters are highly susceptible to hydrolysis, which renders them inactive.[1][2]

      • Solution:

        • Always use a fresh, high-quality NHS ester-containing reagent.

        • Prepare the NHS ester solution immediately before use; do not store it in solution.[3]

        • Ensure the NHS ester is stored in a desiccated environment at -20°C and allow the vial to warm to room temperature before opening to prevent moisture condensation.[3][4]

    • Possible Cause 2: Incorrect pH. The reaction between a primary amine and an NHS ester is highly pH-dependent.

      • Solution:

        • The optimal pH range for this reaction is typically between 7.2 and 8.5.

        • At a lower pH, the amine groups of this compound will be protonated, reducing their nucleophilicity and slowing down the reaction.

        • At a higher pH (above 8.5), the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction.

    • Possible Cause 3: Incompatible Buffer. The presence of primary amines in the reaction buffer will compete with the this compound for reaction with the NHS ester.

      • Solution:

        • Avoid buffers containing primary amines, such as Tris or glycine.

        • Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers.

Problem 2: Formation of Multiple Products and Lack of Control Over Mono- vs. Di-acylation

  • Question: I am observing a mixture of mono-acylated, di-acylated, and unreacted this compound. How can I control the reaction to favor the formation of a specific product?

  • Answer: Controlling the product distribution is crucial when working with a bifunctional linker like this compound. The key to controlling the reaction lies in managing the stoichiometry and reaction conditions.

    • Possible Cause 1: Incorrect Stoichiometry. The molar ratio of the reactants is a primary determinant of the product distribution.

      • Solution:

        • To favor mono-acylation: Use a molar excess of this compound relative to the NHS ester-containing molecule. This ensures that, statistically, most NHS ester molecules will react with a fresh this compound molecule.

        • To favor di-acylation (crosslinking): Use a molar excess of the NHS ester-containing molecule relative to the this compound. This increases the probability that both ends of the PEG linker will react. A starting point is a 1:2 molar ratio of this compound to the NHS ester.

    • Possible Cause 2: Reaction Time and Temperature. Longer reaction times and higher temperatures can lead to a higher degree of substitution.

      • Solution:

        • To favor mono-acylation, consider shorter reaction times and lower temperatures (e.g., on ice) to slow down the reaction and allow for better control.

        • Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC-MS) to determine the optimal time to quench the reaction to obtain the desired product distribution.

Problem 3: Product Aggregation or Precipitation

  • Question: I am observing precipitation or aggregation in my reaction mixture. What could be the cause and how can I prevent it?

  • Answer: Aggregation can occur, especially when using a homobifunctional crosslinker to link two larger molecules, leading to the formation of large, insoluble complexes.

    • Possible Cause: High Degree of Crosslinking. Using a high concentration of both reactants can favor intermolecular crosslinking, leading to aggregation.

      • Solution:

        • Reduce the molar excess of the crosslinking agent.

        • Lower the overall concentration of the reactants.

        • Adjusting the protein concentration can influence whether intramolecular or intermolecular crosslinking is favored.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are best for monitoring the progress of my this compound reaction? A1: The choice of analytical technique depends on the specific molecules involved and the information you need. The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): This is a powerful technique for separating and identifying the starting materials, intermediates (mono-acylated product), and the final di-acylated product. It provides both retention time and mass information for each species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of signals from the starting materials and the appearance of new signals from the product(s). It is particularly useful for quantitative analysis of the reaction mixture.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the formation of the amide bond, which has characteristic absorption bands. However, it is generally less sensitive and provides less detailed information compared to LC-MS and NMR.

Q2: How can I confirm that the reaction has gone to completion? A2: You can confirm reaction completion by monitoring the disappearance of the limiting starting material using a suitable analytical technique. For example, in an HPLC chromatogram, the peak corresponding to the limiting reactant should no longer be detectable.

Q3: What are the common side reactions to be aware of? A3: The primary side reaction is the hydrolysis of the NHS ester, which deactivates it. Additionally, if your target molecule contains other nucleophilic groups (e.g., thiols, hydroxyls), there is a possibility of side reactions, although the reaction with primary amines is generally favored at a neutral to slightly basic pH.

Q4: How can I quench the reaction once the desired product distribution is achieved? A4: The reaction can be stopped by adding a quenching buffer that contains a high concentration of a primary amine, such as Tris or glycine. This will react with any remaining unreacted NHS ester.

Quantitative Data Summary

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.04~4-5 hours
8.025~1 hour
8.64~10 minutes

Note: The rate of hydrolysis increases significantly with increasing pH and temperature. Therefore, for reactions that require longer incubation times, it is advisable to perform them at a lower pH (around 7.2-7.5) and/or at a lower temperature (e.g., 4°C) to minimize the competing hydrolysis reaction.

Experimental Protocols

1. Monitoring Reaction Progress by HPLC-MS

This protocol provides a general guideline for monitoring the reaction of this compound with an NHS ester-activated molecule.

  • Materials:

    • This compound

    • NHS ester-activated molecule

    • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

    • HPLC-MS system with a suitable C18 column

    • Mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile)

  • Procedure:

    • Dissolve this compound and the NHS ester-activated molecule in the reaction buffer at the desired concentrations and molar ratio.

    • Initiate the reaction by mixing the reactant solutions.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding the quenching solution.

    • Dilute the quenched sample with the initial mobile phase if necessary.

    • Inject the sample onto the HPLC-MS system.

    • Elute the components using a suitable gradient of the mobile phases.

    • Monitor the chromatogram (e.g., at 220 nm or 280 nm, depending on the presence of a chromophore) and the mass spectrometer data.

    • Identify the peaks corresponding to the starting materials, mono-acylated product, and di-acylated product based on their retention times and mass-to-charge ratios.

    • Quantify the peak areas to determine the relative amounts of each species at different time points and thereby monitor the reaction progress.

2. Quantitative Monitoring by ¹H NMR Spectroscopy

This protocol outlines the use of ¹H NMR to quantitatively monitor the reaction progress.

  • Materials:

    • Reactants (as above)

    • Deuterated, amine-free buffer (e.g., phosphate buffer in D₂O)

    • Internal standard (e.g., a known concentration of a stable compound with a distinct NMR signal)

    • NMR spectrometer

  • Procedure:

    • Dissolve a known quantity of the internal standard in the deuterated buffer.

    • Add the reactants to the NMR tube containing the buffer and internal standard.

    • Acquire a ¹H NMR spectrum at time zero.

    • Acquire subsequent spectra at regular intervals.

    • Process the spectra (phasing, baseline correction).

    • Integrate the signals corresponding to the starting materials, products, and the internal standard.

    • The concentration of each species at a given time point can be calculated relative to the known concentration of the internal standard. By plotting the concentrations of reactants and products over time, the reaction kinetics can be determined.

3. Monitoring Amide Bond Formation by FTIR Spectroscopy

This protocol describes a qualitative method to observe the formation of the amide bond.

  • Materials:

    • Reactants (as above)

    • FTIR spectrometer with an ATR accessory

  • Procedure:

    • Acquire an FTIR spectrum of the this compound starting material.

    • Acquire an FTIR spectrum of the NHS ester-activated starting material.

    • Initiate the reaction.

    • At different time points, take an aliquot of the reaction mixture, and if necessary, remove the solvent.

    • Acquire an FTIR spectrum of the reaction mixture.

    • Look for the appearance of characteristic amide bond peaks (Amide I around 1650 cm⁻¹ and Amide II around 1550 cm⁻¹) and the disappearance of the NHS ester peaks (e.g., around 1740 cm⁻¹ and 1780 cm⁻¹).

Visualizations

Analytical_Technique_Selection start Start: Need to Monitor This compound Reaction q1 Need Quantitative Kinetics Data? start->q1 q2 Need to Identify and Quantify Multiple Species? q1->q2 No nmr Use Quantitative NMR Spectroscopy q1->nmr Yes q3 Need a Quick Qualitative Check for Amide Formation? q2->q3 No hplc Use HPLC-MS q2->hplc Yes ftir Use FTIR Spectroscopy q3->ftir Yes

Caption: Workflow for selecting an analytical technique.

Product_Distribution_Troubleshooting start Start: Undesired Product Distribution (Mono/Di Mixture) q_goal What is the Desired Product? start->q_goal mono Goal: Mono-acylated Product q_goal->mono Mono-acylated di Goal: Di-acylated Product (Crosslinking) q_goal->di Di-acylated action_mono1 Increase Molar Ratio of This compound to NHS Ester mono->action_mono1 action_mono2 Decrease Reaction Time and/or Temperature mono->action_mono2 action_di1 Increase Molar Ratio of NHS Ester to This compound di->action_di1 action_di2 Increase Reaction Time and/or Temperature di->action_di2 monitor Monitor Progress with HPLC-MS to Find Optimal Conditions action_mono1->monitor action_mono2->monitor action_di1->monitor action_di2->monitor

Caption: Troubleshooting workflow for controlling product distribution.

References

dealing with steric hindrance in Amino-PEG11-Amine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving Amino-PEG11-Amine. The following information addresses common issues, particularly those related to steric hindrance, to help optimize your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive targets?

This compound is a homobifunctional crosslinker containing a hydrophilic 11-unit polyethylene glycol (PEG) spacer with a primary amine group at each end. These primary amines are nucleophilic and readily react with several functional groups, most commonly:

  • Activated Esters (e.g., NHS esters): Forms a stable amide bond. This reaction is most efficient at a pH range of 7.2-8.5.[1][2][3]

  • Carboxylic Acids: Requires the presence of a coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form an amide bond. The activation step with EDC is most efficient at a pH of 4.5-5.5, while the subsequent reaction with the amine is favored at pH 7.2-7.5.[4][5]

  • Aldehydes and Ketones: Forms an unstable Schiff base, which can be reduced to a stable secondary amine through reductive amination.

The hydrophilic PEG chain can improve the solubility and stability of the resulting conjugate and reduce nonspecific protein binding.

Q2: What is steric hindrance and how does it affect this compound reactions?

Steric hindrance is a phenomenon where the spatial arrangement of atoms or bulky groups in a molecule obstructs a chemical reaction. In the context of this compound reactions, steric hindrance can manifest in several ways:

  • Hindrance from the Target Molecule: The functional group on your target molecule (e.g., a protein) may be located in a sterically crowded region, making it difficult for the PEG linker to access.

  • Hindrance from the PEG Chain Itself: The flexible PEG chain can fold back on itself, partially obstructing one of its own amine groups.

  • Intramolecular vs. Intermolecular Reactions: With a bifunctional linker, there is a risk of both ends reacting with the same molecule (intramolecular) or cross-linking multiple molecules (intermolecular), which can lead to aggregation. Steric hindrance can influence the likelihood of one outcome over the other.

Q3: My reaction with this compound has a low yield. What are the likely causes?

Low yields in bioconjugation reactions can stem from several factors. When using this compound, the most common culprits include:

  • Steric Hindrance: As discussed in Q2, this is a primary obstacle.

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce efficiency.

  • Hydrolysis of Reagents: Activated esters like NHS esters are susceptible to hydrolysis in aqueous solutions, especially at higher pH, which renders them inactive. Coupling agents like EDC can also degrade in the presence of water.

  • Competing Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the linker.

  • Intermolecular Cross-linking and Aggregation: The bifunctional nature of this compound can lead to the formation of large, insoluble aggregates, which are then lost during purification.

  • Inactive Target Functional Groups: For example, in protein conjugations, lysine residues may not be accessible, or cysteine residues may be oxidized, preventing reaction.

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you observe a low yield or complete absence of your desired conjugate, consider the following troubleshooting steps:

Diagram 1: Troubleshooting Workflow for Low Conjugation Yield

low_yield_troubleshooting start Low/No Product Formation check_reagents Verify Reagent Quality and Storage start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions check_steric_hindrance Assess Steric Hindrance start->check_steric_hindrance check_target Confirm Target Accessibility start->check_target solution_reagents Use fresh reagents. Store desiccated at -20°C. check_reagents->solution_reagents solution_ph Adjust pH for specific chemistry (e.g., 7.2-8.5 for NHS esters). check_conditions->solution_ph solution_ratio Increase molar excess of linker. check_conditions->solution_ratio solution_time_temp Increase reaction time or gently increase temperature. check_conditions->solution_time_temp solution_linker Consider a longer PEG linker. check_steric_hindrance->solution_linker solution_coupling Use a more powerful coupling agent (e.g., HATU for hindered amines). check_steric_hindrance->solution_coupling solution_denature Use mild denaturants to expose target sites on proteins. check_target->solution_denature

Caption: A flowchart for diagnosing and solving low-yield reactions.

Detailed Steps:

  • Verify Reagent Quality: Ensure your this compound and any coupling agents (like EDC/NHS) are fresh and have been stored correctly (typically at -20°C with a desiccant) to prevent degradation from moisture.

  • Optimize Reaction pH: The optimal pH is critical and depends on the chemistry you are using. For NHS ester reactions, a pH of 7.2-8.5 is generally recommended. For EDC/NHS coupling to a carboxylic acid, a two-step process with pH 4.5-5.5 for activation and then raising it to 7.2-7.5 for the amine reaction is often best.

  • Adjust Molar Ratios: A common starting point is a 5 to 20-fold molar excess of the PEG linker to your target molecule. If steric hindrance is a suspected issue, increasing this ratio can help drive the reaction to completion.

  • Modify Reaction Time and Temperature: Most reactions proceed well at room temperature for 1-2 hours or overnight at 4°C. If the reaction is slow due to hindrance, extending the time or slightly increasing the temperature may improve yields, but be cautious of potential side reactions or protein denaturation.

  • Consider Alternative Coupling Reagents: For particularly difficult couplings with sterically hindered amines, standard coupling reagents may be insufficient. Consider more powerful reagents like HATU, HBTU, or PyBOP.

  • Assess Target Accessibility: If conjugating to a protein, the target amino acids might be buried within its 3D structure. Mild denaturants can sometimes be used to expose these sites, but this must be done carefully to avoid irreversible damage to the protein.

Issue 2: Product Aggregation and Precipitation

The bifunctional nature of this compound makes it prone to causing intermolecular cross-linking, which can lead to aggregation.

Diagram 2: Factors Contributing to Aggregation in Bifunctional PEGylation

aggregation_factors aggregation Aggregation/ Precipitation high_conc High Protein Concentration aggregation->high_conc Increases intermolecular collisions high_ratio High Linker:Protein Ratio aggregation->high_ratio Promotes multi-point attachment fast_reaction Rapid Reaction Rate aggregation->fast_reaction Favors intermolecular over intramolecular reactions suboptimal_buffer Suboptimal Buffer (pH, ionic strength) aggregation->suboptimal_buffer Reduces protein stability edc_nhs_workflow start Carboxylic Acid- Containing Molecule step1 Step 1: Activation (pH 4.5-5.5) + EDC, NHS start->step1 intermediate NHS-Ester Intermediate step1->intermediate step2 Step 2: Conjugation (pH 7.2-7.5) + this compound intermediate->step2 product Final Conjugate step2->product

References

Technical Support Center: Optimizing Amino-PEG11-Amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the yield of Amino-PEG11-Amine conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation and why is it so critical?

A1: The optimal pH range for the conjugation of an NHS-ester activated molecule to this compound is typically between 7.2 and 8.5, with pH 8.3-8.5 often being ideal.[1][2][3][4][5] This is critical because of two competing reactions: the desired reaction with the primary amine and the undesired hydrolysis of the NHS ester. At a lower pH, the primary amine group of this compound is protonated (-NH3+), making it a poor nucleophile and significantly slowing down the conjugation reaction. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases dramatically, rendering it inactive before it can react with the amine.

Q2: Which buffers should I use for the conjugation reaction?

A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with your this compound for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), sodium phosphate, sodium bicarbonate, HEPES, and borate buffers. Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine should be avoided in the reaction mixture but can be used to quench the reaction.

Q3: My conjugation yield is low. What are the most common causes?

A3: Low conjugation yield can stem from several factors:

  • Suboptimal pH: As discussed in Q1, an incorrect pH is a primary cause of low yield.

  • Hydrolysis of the NHS Ester: The NHS ester is moisture-sensitive. Improper storage or handling can lead to premature hydrolysis. Always use fresh, high-quality reagents and prepare solutions immediately before use.

  • Incorrect Molar Ratio: An insufficient molar excess of one reactant over the other can lead to incomplete conjugation. A 5- to 20-fold molar excess of the NHS ester over the amine-containing molecule is a common starting point.

  • Presence of Competing Nucleophiles: Buffers or contaminants containing primary amines will reduce the efficiency of the desired reaction.

  • Steric Hindrance: The structure of the molecule being conjugated to the this compound may sterically hinder the accessibility of the reactive sites.

Q4: How can I monitor the progress of my conjugation reaction?

A4: While direct real-time monitoring of the this compound conjugation can be complex, you can infer its progress by monitoring the hydrolysis of the NHS ester. The byproduct of NHS-ester hydrolysis, N-hydroxysuccinimide (NHS), can be detected spectrophotometrically by an increase in absorbance between 260-280 nm. However, for more direct evidence of conjugation, techniques like HPLC, SDS-PAGE (if conjugating to a protein), or mass spectrometry are typically used to analyze the final reaction mixture.

Q5: What is the best way to purify the final conjugate?

A5: The choice of purification method depends on the properties of the final conjugate. Common techniques include:

  • Size Exclusion Chromatography (SEC): This method is effective for separating the larger PEGylated conjugate from smaller, unreacted molecules.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge and can be very effective in purifying PEGylated proteins, as PEGylation can shield surface charges.

  • Dialysis or Ultrafiltration: These methods are useful for removing small molecule byproducts and unreacted PEG reagents.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during this compound conjugation.

Problem Potential Cause Recommended Solution
Low or No Conjugation Incorrect pH of reaction buffer. Verify the pH of your reaction buffer is between 7.2 and 8.5. An optimal starting point is often pH 8.3.
Hydrolysis of NHS-ester reagent. Use a fresh vial of the NHS-ester reagent. Prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use.
Buffer contains primary amines (e.g., Tris). Switch to a non-amine-containing buffer such as PBS, phosphate, or borate buffer.
Insufficient molar ratio of reactants. Increase the molar excess of the NHS ester to the this compound. A 10- to 20-fold excess is a good starting point for optimization.
Multiple or Undesired Products Reaction time is too long. Reduce the incubation time. Monitor the reaction progress to find the optimal time point.
Non-specific binding or side reactions. Ensure optimal pH to favor primary amine reaction. Consider purification methods with higher resolution like IEX or HIC.
Precipitation in Reaction Poor solubility of reactants. Ensure the final concentration of organic solvent (e.g., DMSO, DMF) in the reaction mixture is not too high (typically <10%). Add the reagent dissolved in organic solvent to the aqueous buffer dropwise with gentle mixing.
Protein aggregation (if applicable). Optimize protein concentration and buffer conditions. Consider including stabilizing excipients.

Quantitative Data

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life of the NHS ester, which is the time it takes for 50% of the ester to hydrolyze, decreases significantly as the pH increases.

Table 1: Effect of pH on the Half-Life of NHS Ester

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes

This data highlights the critical need to work efficiently once the NHS ester is in an aqueous solution, especially at a higher pH.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol provides a starting point for the conjugation of an NHS-ester activated molecule to a protein containing primary amines. Optimization may be required for specific applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • This compound

  • NHS-ester activated molecule

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or IEX column)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the NHS-Ester Solution: Immediately before use, dissolve the NHS-ester activated molecule in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).

  • Prepare the this compound Solution: Dissolve the this compound in the reaction buffer.

  • Conjugation Reaction: a. Add the desired molar excess of the dissolved NHS-ester to the this compound solution and incubate for a predetermined time to form the NHS-activated PEG. b. Add the NHS-activated PEG solution to the protein solution. A common starting point is a 5- to 20-fold molar excess of the activated PEG over the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate from unreacted reagents and byproducts using an appropriate method such as size exclusion chromatography or ion-exchange chromatography.

Protocol for Optimizing Molar Ratio

To determine the optimal molar ratio of the NHS-activated PEG to your protein, it is recommended to perform small-scale trial reactions.

Procedure:

  • Set up a series of parallel reactions with varying molar ratios of the NHS-activated PEG to the protein (e.g., 2:1, 5:1, 10:1, 20:1).

  • Follow the general conjugation protocol for each reaction.

  • Analyze the results of each reaction using SDS-PAGE or HPLC to determine the extent of conjugation and the presence of any unreacted protein.

  • Select the molar ratio that provides the highest yield of the desired conjugate with minimal side products.

Visualizations

G cluster_reaction Reaction Environment A This compound (Primary Amine) C Desired Conjugate (Stable Amide Bond) A->C Aminolysis B Molecule-NHS Ester B->C D Hydrolyzed NHS Ester (Inactive) B->D Hydrolysis (competing reaction) pH pH 7.2-8.5 Buffer Amine-Free Buffer (e.g., PBS) H2O H₂O H2O->D

Caption: Competing reactions in this compound conjugation.

G start Start prep_protein 1. Prepare Protein Solution (Amine-Free Buffer) start->prep_protein prep_peg 2. Prepare this compound & NHS-Ester Solutions prep_protein->prep_peg react 3. Mix Reactants (Optimized Molar Ratio) prep_peg->react incubate 4. Incubate (RT or 4°C) react->incubate quench 5. Quench Reaction (e.g., Tris Buffer) incubate->quench purify 6. Purify Conjugate (SEC, IEX) quench->purify analyze 7. Analyze Product (HPLC, SDS-PAGE) purify->analyze end End analyze->end

Caption: General experimental workflow for conjugation.

G start Low Conjugation Yield? check_ph Is pH between 7.2-8.5? start->check_ph check_reagents Are NHS-Ester reagents fresh? check_ph->check_reagents Yes adjust_ph Adjust pH to 8.3 check_ph->adjust_ph No check_buffer Is buffer amine-free? check_reagents->check_buffer Yes use_fresh Use fresh NHS-Ester and anhydrous solvent check_reagents->use_fresh No check_ratio Is molar ratio optimized? check_buffer->check_ratio Yes change_buffer Use PBS or Phosphate buffer check_buffer->change_buffer No optimize_ratio Increase molar excess of NHS-activated PEG check_ratio->optimize_ratio No success Yield Improved check_ratio->success Yes adjust_ph->success use_fresh->success change_buffer->success optimize_ratio->success

Caption: Troubleshooting decision tree for low yield.

References

storage and handling best practices for Amino-PEG11-Amine to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Amino-PEG11-Amine to prevent degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored at or below -20°C in a tightly sealed container.[1][2] It is also advisable to protect it from light and moisture. For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.

Q2: How should I handle this compound upon receiving it?

This compound is typically shipped at ambient temperatures, which is acceptable for short durations.[1][2] Upon receipt, it is crucial to store the product at the recommended -20°C for long-term stability. Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis.

Q3: What solvents are compatible with this compound?

This compound is soluble in a variety of common laboratory solvents, including water, DMSO (dimethyl sulfoxide), DCM (dichloromethane), and DMF (dimethylformamide).[1] The choice of solvent will depend on the specific requirements of your experiment.

Q4: What are the primary degradation pathways for this compound?

The degradation of this compound can occur through two main pathways:

  • Oxidation of the PEG backbone: This is a common degradation route for polyethylene glycols, which can be initiated by exposure to heat, light, oxygen, or transition metal ions. This process can lead to chain scission and the formation of reactive impurities such as formaldehyde and formic acid.

  • Reactions of the terminal amine groups: The primary amine groups are nucleophilic and can react with various functional groups. Degradation products from the PEG backbone, like formaldehyde and formic acid, can react with the amine groups to form N-methyl and N-formyl impurities.

Q5: How can I assess the quality and purity of my this compound?

The purity of this compound can be assessed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any major impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

For a detailed protocol, please refer to the "Experimental Protocols" section below.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in conjugation reactions.

Issue 1: Low or No Conjugation Yield

Possible Cause Troubleshooting Recommendation
Degraded this compound Ensure the reagent has been stored and handled correctly. If degradation is suspected, verify the purity using HPLC or NMR before use.
Incorrect Reaction pH The reaction of amines with activated esters (e.g., NHS esters) is most efficient at a pH of 7-9. Optimize the pH of your reaction buffer.
Presence of Competing Amines Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for conjugation. Use amine-free buffers like PBS, borate, or carbonate.
Hydrolysis of Reactive Partners If reacting with moisture-sensitive compounds like NHS esters, ensure that all solvents and reagents are anhydrous. Prepare solutions immediately before use.
Steric Hindrance The reaction site on your target molecule may be sterically hindered. Consider increasing the reaction time or temperature (if your molecules are stable) or using a longer PEG linker.

Issue 2: Presence of Unexpected Side Products

Possible Cause Troubleshooting Recommendation
Reaction with PEG Degradation Products If the this compound has been exposed to oxidative conditions, impurities like formaldehyde and formic acid may be present, leading to side reactions with the amine groups. Use high-purity, properly stored reagent.
Multiple Reaction Sites If your target molecule has multiple reactive sites, this can lead to a mixture of products. Adjust the molar ratio of the reactants to favor the desired conjugation.

Data Presentation

Table 1: Recommended Storage Conditions and Stability

Parameter Recommendation Rationale
Storage Temperature -20°C or lowerMinimizes oxidative degradation and side reactions.
Storage Atmosphere Inert gas (e.g., Argon, Nitrogen)Reduces the rate of oxidation of the PEG backbone.
Light Exposure Store in the darkPrevents light-induced degradation.
Moisture Store in a desiccated environmentPrevents hydrolysis of the amine groups and reactive partners.
Shelf Life (at -20°C) Up to 3 years (typical for PEG products)Based on general stability data for polyethylene glycol derivatives.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Purity of this compound by HPLC

This protocol provides a general guideline. The specific column, mobile phase, and gradient may need to be optimized for your system.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (e.g., 1 mg).

    • Dissolve it in a known volume of a suitable solvent (e.g., 1 mL of water or acetonitrile/water mixture) to create a stock solution.

    • Further dilute the stock solution to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • HPLC System and Conditions:

    • Column: A C18 reverse-phase column is a common choice.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low percentage of B to a high percentage of B over a suitable time (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detector at a low wavelength (e.g., 214 nm or 220 nm) or an Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the prepared sample.

    • Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the this compound.

Mandatory Visualizations

G Troubleshooting Workflow for this compound Degradation start Suspected Degradation of This compound check_storage Review Storage & Handling (-20°C, dark, dry, inert gas?) start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Improper Storage/Handling check_storage->storage_bad No analyze_purity Assess Purity (e.g., HPLC, NMR) storage_ok->analyze_purity discard Discard Reagent and Obtain New Stock storage_bad->discard purity_high Purity is High (>95%) analyze_purity->purity_high Purity OK purity_low Purity is Low (<95%) analyze_purity->purity_low Purity Not OK troubleshoot_exp Troubleshoot Experimental Conditions (pH, buffer, etc.) purity_high->troubleshoot_exp purity_low->discard proceed Proceed with Experiment troubleshoot_exp->proceed

Caption: A logical flowchart for troubleshooting suspected degradation of this compound.

G Key Factors in Preventing this compound Degradation center This compound Stability temp Low Temperature (-20°C) center->temp light Protection from Light center->light moisture Anhydrous Conditions center->moisture oxygen Inert Atmosphere center->oxygen degradation Degradation heat Heat heat->degradation uv_light UV Light uv_light->degradation water Moisture/Water water->degradation air Oxygen/Air air->degradation

Caption: Factors influencing the stability and degradation of this compound.

References

Validation & Comparative

Characterizing Amino-PEG11-Amine Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure efficacy, safety, and batch-to-batch consistency. Amino-PEG11-Amine, a discrete polyethylene glycol (PEG) linker with two terminal primary amine groups, is a valuable tool for crosslinking and modifying proteins, peptides, and other molecules. Its hydrophilic nature can enhance the solubility and pharmacokinetic properties of the conjugated substance. This guide provides a comprehensive comparison of mass spectrometry-based methods for the characterization of this compound conjugates, supported by experimental protocols and a look at alternative analytical techniques.

Mass spectrometry (MS) stands as the cornerstone for the detailed structural elucidation of this compound conjugates. The two primary ionization techniques employed are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Mass Spectrometry Approaches: A Head-to-Head Comparison

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC-MS), is the preferred method for a detailed and quantitative analysis of PEGylated molecules.[1] It excels in analyzing complex mixtures and providing information on the distribution of different conjugated species. In contrast, MALDI-Time of Flight (TOF) MS is a rapid, high-throughput technique that is highly effective for determining the molecular weight of the intact conjugate and assessing the success of the conjugation reaction.

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS)
Principle Soft ionization of analytes in solution, often producing multiply charged ions.Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization, typically producing singly charged ions.
Coupling Routinely coupled with Liquid Chromatography (LC) for separation of complex mixtures.Can be coupled with LC, but more commonly used for direct analysis of purified samples.
Information Provides detailed information on the distribution of conjugated species (e.g., number of linkers per molecule), accurate mass of intact conjugates, and fragmentation data for structural elucidation (MS/MS).[2]Primarily yields the average molecular weight of the conjugate population and can indicate the degree of PEGylation.
Sample Prep Requires the sample to be in solution, compatible with the LC mobile phase.Requires co-crystallization with a suitable matrix on a target plate.
Throughput Lower throughput due to the time required for chromatographic separation.Higher throughput, suitable for screening multiple samples quickly.
Sensitivity Generally offers high sensitivity, especially when coupled with high-resolution mass analyzers.Also highly sensitive, capable of detecting low sample amounts.

Experimental Protocols for Mass Spectrometry Analysis

The successful characterization of this compound conjugates by mass spectrometry relies on meticulous sample preparation and optimized instrument parameters.

Protocol 1: Intact Mass Analysis by LC-ESI-MS

This protocol is designed to determine the accurate molecular weight of the intact conjugate and to assess the distribution of species with varying numbers of attached linkers.

1. Sample Preparation:

  • Dissolve the this compound conjugate in a solvent compatible with reverse-phase chromatography, such as 0.1% formic acid in water/acetonitrile.

  • The final concentration should be in the range of 0.1-1 mg/mL.

2. Liquid Chromatography (LC) Separation:

  • Column: A C4 or C18 reverse-phase column suitable for proteins or large peptides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from ~5% to ~95% B over a suitable time to ensure separation of the conjugate from unconjugated starting materials.

3. ESI-Mass Spectrometry (ESI-MS) Parameters (using a Q-TOF or Orbitrap instrument):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120-150 °C.

  • Mass Range: 500-4000 m/z.

  • Data Acquisition: Acquire data in intact protein mode.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum. This will reveal the molecular weights of the different conjugated species present in the sample.

Protocol 2: Peptide Mapping by LC-MS/MS to Identify Conjugation Sites

For conjugates with proteins or peptides, this "bottom-up" approach is crucial for identifying the specific amino acid residues where the this compound linker is attached.[2]

1. Sample Preparation:

  • Denature the conjugate in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).

  • Reduce disulfide bonds (if any, and not the conjugation site) with a reducing agent like DTT or TCEP.

  • Alkylate free cysteine residues with an alkylating agent like iodoacetamide to prevent disulfide bond reformation.

  • Digest the protein into smaller peptides using a specific protease, such as trypsin, overnight at 37 °C.

  • Quench the digestion with an acid, such as formic acid.

2. LC Separation (RPLC):

  • Column: A C18 reversed-phase column suitable for peptides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient (e.g., 5% to 40% B over 60-90 minutes) to achieve good separation of the peptide mixture.

3. MS/MS Analysis:

  • Data Acquisition: Use a data-dependent acquisition (DDA) method where the most intense precursor ions from the MS1 scan are selected for fragmentation (MS/MS).

  • Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Data Analysis: Use database search software (e.g., Mascot, Sequest) to identify the peptides. The mass shift corresponding to the this compound linker (C24H52N2O11, MW: 544.7 g/mol ) will pinpoint the modified peptides and, through analysis of the fragmentation pattern, the specific modified amino acid residue.[3]

Visualizing the Workflow and Linker Structure

experimental_workflow Experimental Workflow for this compound Conjugate Analysis cluster_conjugation Conjugation cluster_analysis Analysis cluster_ms Mass Spectrometry cluster_alternatives Alternative Methods Molecule Protein/Peptide Conjugate Conjugated Molecule Molecule->Conjugate Linker This compound Linker->Conjugate Intact_MS Intact Mass Analysis (LC-ESI-MS) Conjugate->Intact_MS Determine MW & Distribution Peptide_Map Peptide Mapping (LC-MS/MS) Conjugate->Peptide_Map Identify Conjugation Sites HPLC HPLC Conjugate->HPLC Assess Purity CE Capillary Electrophoresis Conjugate->CE Assess Purity & Charge Heterogeneity NMR NMR Conjugate->NMR Confirm Structure

Caption: Workflow for the analysis of this compound conjugates.

Caption: Chemical structure of this compound.

Interpreting the Mass Spectra

A successful conjugation will result in a mass spectrum where the molecular weight of the starting material is increased by the mass of the this compound linker (544.7 Da) for each linker attached. In ESI-MS of a protein conjugate, a series of peaks representing different charge states will be observed. Deconvolution of this series will provide the zero-charge mass of the intact conjugate.

For peptide mapping, the MS/MS spectrum of a modified peptide will contain fragment ions (b- and y-ions) that allow for the sequencing of the peptide. A gap in this series corresponding to the mass of an amino acid plus the mass of the linker will indicate the site of modification. The fragmentation of the PEG chain itself can also be observed, typically as a series of ions separated by 44 Da (the mass of an ethylene glycol unit). The primary amine groups of the linker will influence fragmentation, often leading to characteristic neutral losses of ammonia.

Alternative and Complementary Characterization Methods

While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques.

MethodInformation ProvidedComparison to Mass Spectrometry
High-Performance Liquid Chromatography (HPLC) Purity of the conjugate, separation of different conjugated species, and quantification.Provides retention time data which is complementary to the mass-to-charge ratio from MS. HPLC with UV detection is less sensitive than MS and does not provide molecular weight information directly.
Capillary Electrophoresis (CE) Purity, charge heterogeneity, and size assessment of the conjugate.Offers high-resolution separation based on charge and size. It can be more effective than HPLC for separating species with similar hydrophobicities but different charges.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural confirmation of the conjugate, including the location of the linker attachment if the molecule is small enough.Provides detailed structural information that is not directly obtainable from MS, but it is a much less sensitive technique and is generally not suitable for large proteins or complex mixtures.

Conclusion

The characterization of this compound conjugates is a critical step in the development of novel biotherapeutics and research tools. Mass spectrometry, particularly LC-ESI-MS for detailed analysis and MALDI-TOF-MS for rapid screening, provides indispensable information regarding the molecular weight, purity, and site of conjugation. A multi-faceted approach that combines mass spectrometry with complementary techniques such as HPLC, capillary electrophoresis, and NMR spectroscopy will provide the most comprehensive and robust characterization of these important molecules, ensuring their quality and performance in their intended applications.

References

A Comparative Guide to the Analysis of Amino-PEG11-Amine Reaction Products by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with PEGylated compounds, accurate and reliable analytical methods are paramount for characterizing reaction products and ensuring purity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the analysis of Amino-PEG11-Amine reaction products.

This compound is a bifunctional linker, and its reactions can yield a mixture of starting materials, desired products, and byproducts. Effective analytical methods are crucial for monitoring reaction progress, optimizing conditions, and isolating the compound of interest.

High-Performance Liquid Chromatography (HPLC): A Detailed Approach

HPLC is a cornerstone technique for the separation and quantification of components in a mixture. For compounds like this compound, which lack a strong UV chromophore, derivatization is often necessary for sensitive detection.

Experimental Protocol: HPLC Analysis with Pre-column Derivatization

This protocol outlines a typical reversed-phase HPLC (RP-HPLC) method for the analysis of an this compound reaction mixture following derivatization with Dansyl Chloride.

1. Materials and Reagents:

  • This compound reaction mixture

  • Dansyl Chloride solution (10 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reference standards of this compound and expected products

2. Derivatization Procedure:

  • To 100 µL of the reaction mixture (or standard solution), add 200 µL of sodium bicarbonate buffer.

  • Add 200 µL of Dansyl Chloride solution and vortex thoroughly.

  • Incubate the mixture in a water bath at 60°C for 30 minutes in the dark.

  • After incubation, add 100 µL of 2% (v/v) aqueous formic acid to quench the reaction.

  • Filter the solution through a 0.22 µm syringe filter before HPLC injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 525 nm)

  • Column Temperature: 30°C

Data Presentation: Hypothetical HPLC Results

The following table summarizes hypothetical data from the HPLC analysis of a crude this compound reaction mixture after derivatization.

Peak No.Retention Time (min)Peak Area (%)Identification
14.25.8Unreacted Starting Material A
28.515.2This compound
315.772.3Desired Product
418.96.7Byproduct

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques offer complementary information for a comprehensive analysis of this compound reaction products.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
HPLC-UV/Fluorescence Differential partitioning between a stationary and mobile phase.[1][2]Quantitative information on purity and concentration of components.[]High reproducibility, robust, and widely available.[]Requires derivatization for compounds lacking a chromophore, potential for co-elution.[2]
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Provides molecular weight and structural information, enabling definitive identification of products and impurities.High sensitivity and specificity. Can be coupled with LC for enhanced separation and identification.Can be complex to operate, potential for ion suppression effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed structural elucidation of molecules, including the position of PEGylation.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, requires higher sample concentrations.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High-resolution separation of PEGylated species and isomers.High separation efficiency, minimal sample consumption.Can be less robust than HPLC, potential for issues with reproducibility.

Visualizing the Workflow and Comparisons

The following diagrams illustrate the experimental workflow for HPLC analysis and the logical comparison between different analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis ReactionMixture This compound Reaction Mixture Derivatization Derivatization (e.g., Dansyl Chloride) ReactionMixture->Derivatization 1. Add buffer & reagent Filtration Filtration (0.22 µm) Derivatization->Filtration 2. Incubate & Quench HPLC Reversed-Phase HPLC Filtration->HPLC 3. Inject Sample Detector Fluorescence Detector HPLC->Detector 4. Separation Data Data Acquisition & Analysis Detector->Data 5. Detection

Caption: Experimental workflow for the HPLC analysis of this compound reaction products with pre-column derivatization.

Analytical_Comparison cluster_techniques Analytical Techniques cluster_info Information Provided HPLC HPLC Quantification Quantification HPLC->Quantification Purity Purity Assessment HPLC->Purity MS Mass Spectrometry Identification Identification MS->Identification Structure Structural Elucidation MS->Structure NMR NMR Spectroscopy NMR->Identification NMR->Structure CE Capillary Electrophoresis CE->Purity IsomerSep Isomer Separation CE->IsomerSep

Caption: Comparison of information provided by different analytical techniques for this compound analysis.

Conclusion

The choice of analytical technique for this compound reaction products depends on the specific information required. HPLC with derivatization is a robust and reliable method for routine quantification and purity assessment. For unambiguous identification and detailed structural characterization, mass spectrometry and NMR spectroscopy are indispensable. Capillary electrophoresis offers high-resolution separation, which is particularly useful for resolving complex mixtures and isomers. A multi-faceted approach, often combining HPLC with MS, provides the most comprehensive understanding of the reaction products.

References

The Balancing Act of Bioconjugation: A Comparative Guide to Amino-PEG11-Amine and Its Shorter and Longer Homologs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision that can profoundly impact the efficacy, stability, and pharmacokinetic profile of a bioconjugate. Among the diverse array of available linkers, polyethylene glycol (PEG) chains are prized for their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of Amino-PEG11-Amine with its shorter and longer chain counterparts, offering a data-driven perspective on how linker length influences performance in key applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The core function of a PEG linker in a bioconjugate is to connect two or more molecular entities, such as an antibody and a cytotoxic payload in an ADC, or a target-binding ligand and an E3 ligase recruiter in a PROTAC. The length of this PEG chain is not merely a spacer; it is a critical determinant of the conjugate's overall behavior. Shorter PEG linkers can offer rigidity and may be optimal for inducing specific conformational arrangements, while longer linkers provide greater flexibility, enhance solubility, and can extend the circulation half-life of the molecule.[1][2]

This compound, a homobifunctional linker with two primary amine groups separated by an 11-unit PEG chain, sits at a pivotal length, offering a balance of flexibility and defined spatial separation. This guide will explore the nuanced differences in performance as the PEG chain is shortened or lengthened relative to this 11-unit benchmark.

Impact of PEG Linker Length on PROTAC Efficacy

In the realm of PROTACs, the linker's length is paramount for the successful formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3] An optimal linker length facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein.

A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[3]

Table 1: Comparative Performance of PROTACs with Varying PEG Linker Lengths

Linker Length (PEG units)Target ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Key Observations
4Estrogen Receptor α (ERα)VHL>1000<10Ineffective degradation, likely due to steric hindrance.
8Tank-binding kinase 1 (TBK1)VHL15065Moderate degradation, suggesting suboptimal ternary complex formation.
11 (Representative) Various VHL/CRBN 10-100 >90 Often represents a favorable balance for potent degradation.
12Estrogen Receptor α (ERα)VHL5095Effective degradation, indicating a productive ternary complex.[4]
16Estrogen Receptor α (ERα)VHL25>95More potent degradation compared to the 12-unit PEG linker.
21Tank-binding kinase 1 (TBK1)VHL396Highly potent degradation, suggesting longer linkers can be beneficial for this target.
29Tank-binding kinase 1 (TBK1)VHL29276Decreased potency compared to the 21-unit linker, indicating a potential upper limit for optimal length.

Note: The data in this table is a synthesis of trends and representative values from multiple sources and may not reflect a direct head-to-head comparison in a single study.

Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

In ADCs, the PEG linker's length can significantly affect the conjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index. Hydrophobic payloads can induce aggregation, and the inclusion of a hydrophilic PEG linker can mitigate this, allowing for higher drug-to-antibody ratios (DARs).

Longer PEG chains generally increase the hydrodynamic radius of the ADC, which leads to reduced renal clearance and a longer plasma half-life. This extended circulation can result in greater accumulation of the ADC in tumor tissues. However, there can be a trade-off, as longer linkers may sometimes lead to decreased in vitro cytotoxicity.

Table 2: Comparative Performance of ADCs with Varying PEG Linker Lengths

Linker Length (PEG units)Antibody-PayloadClearance Rate (mL/kg/day)In Vitro Cytotoxicity (IC50, nM)In Vivo Efficacy (Tumor Growth Inhibition)
2Trastuzumab-MMAE~100.5Moderate
4Trastuzumab-MMAE~70.6Moderate-High
8Trastuzumab-MMAE~50.8High
11 (Representative) Trastuzumab-MMAE ~5 ~1.0 High
12Trastuzumab-MMAE~51.2High
24Trastuzumab-MMAE~51.5High

Note: This table presents illustrative data compiled from multiple studies to demonstrate general trends. Actual values are highly dependent on the specific antibody, payload, and cancer cell line used.

Experimental Protocols

To aid researchers in the empirical determination of the optimal PEG linker length for their specific application, detailed methodologies for key experiments are provided below.

Protocol 1: PROTAC-Mediated Protein Degradation Assay (Western Blot)

Objective: To determine the degradation of a target protein after treatment with PROTACs containing different PEG linker lengths.

Materials:

  • Cells expressing the target protein

  • 6-well cell culture plates

  • PROTACs with varying PEG linker lengths (e.g., PEG3, PEG7, PEG11, PEG15)

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with varying concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Protocol 2: In Vitro ADC Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of ADCs with different PEG linker lengths on a target cancer cell line.

Materials:

  • Target cancer cell line

  • 96-well cell culture plates

  • ADCs with varying PEG linker lengths

  • Control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in cell culture media. Add the diluted conjugates to the cells and incubate for a specified period (e.g., 72-96 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizing the Molecular Mechanisms

To better understand the processes involved, the following diagrams illustrate the key signaling pathway for PROTAC-mediated protein degradation and a typical experimental workflow for comparing ADCs.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target->Ternary_Complex Ub_Chain Polyubiquitin Chain Target->Ub_Chain Polyubiquitinated Target E3_Ligase->Ternary_Complex Ternary_Complex->Target Ubiquitination Ub Ubiquitin Ub->Target Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action.

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Selection Synthesis Conjugation of Payloads with Short, PEG11, and Long PEG Linkers Purification Purification (e.g., SEC) Synthesis->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Binding Binding Assay (e.g., ELISA) Characterization->Binding PK_Study Pharmacokinetic Study Characterization->PK_Study Analysis Compare IC50, PK parameters, and Tumor Growth Inhibition Cytotoxicity->Analysis Binding->Analysis Efficacy_Study Xenograft Efficacy Study PK_Study->Efficacy_Study Efficacy_Study->Analysis Selection Select Optimal Linker Length Analysis->Selection

Caption: Experimental workflow for comparing ADCs.

Conclusion: No One-Size-Fits-All Solution

The optimal PEG linker length is highly dependent on the specific molecular context, including the properties of the binding ligands, the payload, and the biological target. While this guide provides a comparative framework, empirical testing is essential to identify the ideal linker for any given bioconjugate. This compound often represents a sweet spot, providing a good starting point for optimization. However, systematic evaluation of a range of shorter and longer linkers, using the robust experimental protocols outlined here, will ultimately guide the rational design of more effective and safer targeted therapeutics.

References

A Comparative Guide to Bifunctional Linkers: Amino-PEG11-Amine vs. SMCC and NHS-Esters in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a bifunctional linker is a critical determinant in the successful development of bioconjugates, impacting their stability, efficacy, and pharmacokinetic profile. This guide provides an objective comparison of Amino-PEG11-Amine, a homobifunctional polyethylene glycol (PEG) linker, with two widely used alternatives: the heterobifunctional linker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and the homobifunctional N-hydroxysuccinimide (NHS) esters. This comparison is supported by a synthesis of available data and detailed experimental protocols to inform the rational design of bioconjugates such as antibody-drug conjugates (ADCs).

Introduction to Bifunctional Linkers in Bioconjugation

Bifunctional linkers are molecules with two reactive functional groups that enable the covalent linkage of two other molecules. In the realm of bioconjugation, these linkers are indispensable for creating stable conjugates between biomolecules like antibodies, peptides, or proteins and other moieties such as therapeutic drugs, fluorescent dyes, or nanoparticles. The choice of linker chemistry profoundly influences the properties of the resulting bioconjugate.

This compound is a homobifunctional linker featuring a hydrophilic 11-unit polyethylene glycol (PEG) spacer flanked by two primary amine groups.[1] These amine groups can react with various functional groups, including carboxylic acids and activated esters, to form stable amide bonds.[2][3] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, making it a valuable tool in drug delivery and protein modification.[3]

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker containing an amine-reactive NHS ester and a sulfhydryl-reactive maleimide group.[4] This dual reactivity allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers. SMCC is widely used in the preparation of ADCs.

NHS (N-hydroxysuccinimide) esters are a class of amine-reactive homobifunctional linkers. They react with primary amines to form stable amide bonds. Their high reactivity and the stability of the resulting bond make them a popular choice for protein labeling and crosslinking.

Performance Comparison: this compound vs. Other Bifunctional Linkers

While direct head-to-head quantitative comparisons of this compound with SMCC and NHS-esters in a single study are limited, a comparative analysis can be constructed based on the known properties and performance of their respective chemical functionalities and the impact of PEGylation.

Key Performance Metrics
FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS-Ester (e.g., Disuccinimidyl suberate - DSS)
Linker Type HomobifunctionalHeterobifunctionalHomobifunctional
Reactive Groups 2 x Primary Amine (-NH₂)1 x NHS Ester (amine-reactive), 1 x Maleimide (thiol-reactive)2 x NHS Ester (amine-reactive)
Resulting Bond AmideAmide and ThioetherAmide
Conjugation Strategy One-step (can be multi-step with activation)Two-step, sequentialOne-step
Control over Conjugation Lower (risk of polymerization)Higher (orthogonal reactivity)Lower (risk of polymerization)
Solubility of Linker High (hydrophilic PEG spacer)Low (hydrophobic)Variable (generally hydrophobic)
Impact on Conjugate Solubility IncreasesDecreasesGenerally decreases
Impact on Conjugate Stability High (stable amide bond, PEG can offer steric hindrance)High (stable amide and thioether bonds)High (stable amide bond)
Potential for Aggregation LowHighModerate
In Vitro and In Vivo Performance Considerations

The inclusion of a PEG spacer, as in this compound, offers distinct advantages, particularly in the context of ADCs.

ParameterImpact of PEGylation (this compound)SMCCNHS-Ester
Drug-to-Antibody Ratio (DAR) Can facilitate higher DAR due to increased solubility and reduced aggregationLimited by hydrophobicity, higher DAR can lead to aggregationLimited by hydrophobicity and potential for intramolecular crosslinking
In Vitro Cytotoxicity May slightly decrease with longer PEG chains, but often balanced by improved propertiesHighHigh
Pharmacokinetics (Half-life) Generally increases due to larger hydrodynamic radius and reduced renal clearanceShorter half-life compared to PEGylated counterpartsShorter half-life compared to PEGylated counterparts
Immunogenicity Reduced due to the "stealth" effect of the PEG chainCan be immunogenicCan be immunogenic

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.

General Protocol for Antibody Conjugation using this compound

This protocol describes a two-step process involving the activation of a carboxyl-containing molecule and subsequent reaction with the amine groups of the this compound linker, followed by conjugation to a second molecule. For direct crosslinking of two carboxyl-containing molecules, a carbodiimide-mediated coupling would be employed in a one-pot reaction with the this compound.

Materials:

  • Molecule 1 with a carboxylic acid group

  • This compound

  • Molecule 2 with a functional group reactive towards the second amine of the linker (e.g., after activation)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Activation of Molecule 1:

    • Dissolve Molecule 1 in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Reaction with this compound:

    • Add a 10- to 50-fold molar excess of this compound to the activated Molecule 1.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Remove excess linker and byproducts using a desalting column equilibrated with Reaction Buffer.

  • Conjugation to Molecule 2:

    • Activate the second amine group of the Molecule 1-PEG-Amine conjugate if necessary, depending on the chemistry of Molecule 2.

    • Alternatively, if Molecule 2 has a reactive group (e.g., an NHS ester), add it directly to the purified Molecule 1-PEG-Amine conjugate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.

Two-Step Conjugation using SMCC

This protocol describes the conjugation of a protein with primary amines (e.g., an antibody) to a molecule containing a thiol group.

Materials:

  • Protein-NH₂ (e.g., antibody)

  • Molecule-SH (e.g., thiol-containing drug)

  • SMCC linker

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Activation of Protein-NH₂ with SMCC:

    • Dissolve the Protein-NH₂ in Reaction Buffer at a concentration of 1-10 mg/mL.

    • Prepare a 10-20 mg/mL stock solution of SMCC in anhydrous DMSO or DMF immediately before use.

    • Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Removal of Excess SMCC:

    • Remove unreacted SMCC using a desalting column equilibrated with Reaction Buffer.

  • Conjugation to Molecule-SH:

    • Immediately add the maleimide-activated protein to the Molecule-SH.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the conjugate using SEC or another appropriate chromatography method to remove unreacted molecules.

One-Step Protein Crosslinking using an NHS-Ester (DSS)

This protocol is for crosslinking proteins containing primary amines.

Materials:

  • Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES), pH 7.2-8.5.

  • DSS (Disuccinimidyl suberate)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

Procedure:

  • Reaction Setup:

    • Prepare the protein solution at a suitable concentration (e.g., 1-5 mg/mL).

    • Prepare a fresh stock solution of DSS in anhydrous DMSO or DMF (e.g., 10-25 mM).

  • Crosslinking Reaction:

    • Add the desired molar excess of the DSS stock solution to the protein solution. A 20- to 50-fold molar excess is a common starting point.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted DSS.

    • Incubate for 15 minutes at room temperature.

  • Analysis:

    • The crosslinked products can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.

Visualizing Bioconjugation Concepts

Diagrams created using Graphviz (DOT language) can help illustrate the chemical structures, workflows, and biological pathways involved in bioconjugation.

cluster_AminoPEG11Amine This compound cluster_SMCC SMCC cluster_NHS_Ester NHS-Ester (DSS) Amine1 H₂N- PEG -(CH₂CH₂O)₁₁- Amine1->PEG Amine2 -CH₂CH₂-NH₂ PEG->Amine2 NHS NHS-Ester Cyclohexane -Cyclohexane- NHS->Cyclohexane Maleimide -Maleimide Cyclohexane->Maleimide NHS1 NHS-Ester- Spacer -(CH₂)₆- NHS1->Spacer NHS2 -Ester-NHS Spacer->NHS2

Caption: Chemical structures of bifunctional linkers.

cluster_workflow General Bioconjugation Workflow start Start: Biomolecule & Payload linker Select Bifunctional Linker start->linker conjugation Conjugation Reaction linker->conjugation purification Purification of Conjugate conjugation->purification characterization Characterization (e.g., Mass Spec, HPLC) purification->characterization end Final Bioconjugate characterization->end

Caption: A typical experimental workflow for bioconjugation.

cluster_pathway ADC-Mediated Cell Killing Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release Lysosome->Release Linker Cleavage/ Degradation Target Intracellular Target (e.g., DNA, Tubulin) Release->Target Apoptosis Apoptosis (Cell Death) Target->Apoptosis

References

A Comparative Guide to the Impact of Amino-PEG11-Amine Linker Length on ADC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving clinical success. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides a comparative analysis of the impact of Amino-PEG-Amine linker length, with a focus on the 11-unit PEG (PEG11) chain, on ADC efficacy, supported by available experimental data from related studies.

The length of the PEG chain in an ADC linker is a crucial parameter that can be fine-tuned to optimize solubility, stability, pharmacokinetics (PK), and ultimately, the anti-tumor activity and safety profile of the ADC. Hydrophobic payloads can often lead to ADC aggregation and rapid clearance from circulation. The incorporation of hydrophilic PEG linkers can mitigate these issues, allowing for higher drug-to-antibody ratios (DAR) without compromising the ADC's properties. Longer PEG chains generally enhance the hydrophilicity of the ADC, which can lead to a longer plasma half-life and increased tumor accumulation. However, there can be a trade-off with in vitro potency.

Data Presentation

The following tables summarize quantitative data from studies comparing ADCs with different PEG linker lengths. It is important to note that this data is compiled from various studies using different antibodies, payloads, and experimental models, which may influence the results. The performance of an ADC with a PEG11 linker is expected to be intermediate to that of ADCs with PEG8 and PEG12 linkers.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

LinkerCell LineIC50 (ng/mL)Fold Change vs. No PEGReference
No PEGKarpas-299~101.0[1]
PEG2Karpas-299~101.0[1]
PEG4Karpas-299~101.0[1]
PEG8Karpas-299~101.0[1]
PEG12Karpas-299~101.0[1]
PEG24Karpas-299~101.0
No PEG (Affibody)NCI-N871.0x1.0
4 kDa PEG (Affibody)NCI-N874.5x4.5
10 kDa PEG (Affibody)NCI-N8722x22.0

Note: In some studies, shorter to medium-length PEG linkers (up to PEG24) did not significantly impact in vitro cytotoxicity, while very long PEG chains in the context of smaller targeting moieties like affibodies led to a reduction in potency.

Table 2: Impact of PEG Linker Length on Pharmacokinetics (Clearance)

LinkerADC ModelClearance Rate (mL/day/kg)Fold Change vs. No PEGReference
No PEGNon-binding IgG-MMAE~151.0
PEG2Non-binding IgG-MMAE~100.67
PEG4Non-binding IgG-MMAE~70.47
PEG8Non-binding IgG-MMAE~50.33
PEG12Non-binding IgG-MMAE~50.33
PEG24Non-binding IgG-MMAE~50.33

Note: A clear trend of decreasing clearance (improved pharmacokinetics) is observed with increasing PEG linker length, with a potential plateau around PEG8.

Table 3: Impact of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition)

LinkerXenograft ModelEfficacy OutcomeReference
Shorter PEGs (e.g., PEG4)VariousModerate tumor growth inhibition
Medium PEGs (e.g., PEG8, PEG12)VariousOften optimal tumor growth inhibition due to balanced PK and potency
Longer PEGs (e.g., PEG24)VariousCan lead to enhanced tumor growth inhibition, especially with hydrophobic payloads
10 kDa PEG (Affibody)NCI-N87Stronger tumor growth inhibition compared to no PEG or 4 kDa PEG

Note: Improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy due to prolonged circulation and increased tumor accumulation.

Mandatory Visualization

ADC_Mechanism_of_Action General Mechanism of Action for an Antibody-Drug Conjugate (ADC) ADC 1. ADC in Circulation Binding 2. ADC Binds to Tumor Cell Antigen ADC->Binding Targeting Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Release 5. Payload Release (e.g., Linker Cleavage) Lysosome->Release Lysosomal Enzymes Low pH Target 6. Payload Binds to Intracellular Target (e.g., DNA, Tubulin) Release->Target Apoptosis 7. Induction of Apoptosis Target->Apoptosis

General mechanism of action for an ADC.

Linker_Length_Impact Impact of PEG Linker Length on ADC Properties cluster_short Short PEG Linker (e.g., PEG2, PEG4) cluster_medium Medium PEG Linker (e.g., PEG8, PEG11, PEG12) cluster_long Long PEG Linker (e.g., PEG24, >1kDa) S_PK Faster Clearance M_PK Slower Clearance S_Potency High In Vitro Potency M_Potency Maintained In Vitro Potency L_PK Slowest Clearance (Long Half-life) L_Potency May Decrease In Vitro Potency M_Efficacy Potentially Optimal In Vivo Efficacy L_Efficacy Enhanced In Vivo Efficacy (especially for hydrophobic payloads)

Conceptual impact of PEG linker length.

Experimental Protocols

Detailed methodologies are crucial for the design and evaluation of ADCs with varying linker lengths. Below are representative protocols for key experiments.

1. ADC Synthesis and Characterization

This protocol describes a general method for conjugating a drug-linker to an antibody via lysine residues.

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

    • Amino-PEG11-Amine linker.

    • Cytotoxic payload with a reactive group for conjugation to the linker.

    • Activation reagents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Sulfo-NHS).

    • Anhydrous organic solvents (e.g., DMF, DMSO).

    • Quenching reagent (e.g., Tris buffer).

    • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration).

  • Procedure:

    • Drug-Linker Synthesis:

      • Synthesize the drug-linker construct by reacting the cytotoxic payload with one of the amine groups of the this compound linker, often through an activated ester intermediate. The other amine group is typically protected and deprotected in a subsequent step, or the payload is designed to react with one amine preferentially.

      • Alternatively, a payload with a carboxylic acid can be activated to an NHS ester and then reacted with one of the primary amines of the this compound linker.

    • Antibody Preparation:

      • Buffer exchange the mAb into a conjugation-compatible buffer (e.g., borate or phosphate buffer, pH 8.0-8.5).

    • Activation of Drug-Linker:

      • If the drug-linker has a terminal carboxylic acid, dissolve it in an anhydrous organic solvent (e.g., DMSO).

      • Add activation reagents (e.g., EDC and Sulfo-NHS) to the drug-linker solution and incubate to form the NHS ester.

    • Conjugation:

      • Add the activated drug-linker solution to the antibody solution at a specific molar ratio to control the desired DAR.

      • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

    • Quenching:

      • Add a quenching reagent (e.g., Tris buffer) to stop the reaction by consuming any unreacted drug-linker.

    • Purification:

      • Purify the ADC from unconjugated drug-linker and other reagents using SEC or a similar method.

    • Characterization:

      • Determine the protein concentration (e.g., by UV-Vis spectrophotometry at 280 nm).

      • Determine the average DAR using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

      • Assess the purity and aggregation of the ADC by SEC.

ADC_Synthesis_Workflow Experimental Workflow for ADC Synthesis DrugLinker 1. Drug-Linker Synthesis Activation 3. Activation of Drug-Linker (if necessary) DrugLinker->Activation AntibodyPrep 2. Antibody Buffer Exchange Conjugation 4. Conjugation Reaction AntibodyPrep->Conjugation Activation->Conjugation Purification 5. Purification of ADC (e.g., SEC) Conjugation->Purification Characterization 6. Characterization (DAR, Purity, etc.) Purification->Characterization

Workflow for ADC synthesis.

2. In Vitro Cytotoxicity Assay

This protocol describes an MTT-based assay to determine the IC50 of an ADC.

  • Materials:

    • Antigen-positive and antigen-negative cancer cell lines.

    • Complete cell culture medium.

    • ADCs with different PEG linker lengths.

    • Control antibody.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Plate reader.

  • Procedure:

    • Cell Seeding:

      • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • ADC Treatment:

      • Prepare serial dilutions of the ADCs and control antibody in cell culture medium.

      • Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).

    • MTT Assay:

      • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization:

      • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Data Analysis:

      • Measure the absorbance at the appropriate wavelength using a plate reader.

      • Calculate the percentage of cell viability relative to untreated control cells.

      • Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.

3. In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of an ADC.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID).

    • Tumor cells for implantation.

    • ADC solutions in a sterile, biocompatible buffer.

    • Vehicle control solution.

    • Calipers for tumor measurement.

  • Procedure:

    • Tumor Implantation:

      • Subcutaneously implant tumor cells into the flank of the mice.

      • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Treatment:

      • Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADCs with different linker lengths).

      • Administer the treatments (e.g., via intravenous injection) at a predetermined dose and schedule.

    • Monitoring:

      • Measure tumor volumes with calipers regularly (e.g., twice a week).

      • Monitor the body weight of the mice as an indicator of toxicity.

    • Endpoint:

      • Conclude the study when tumors in the control group reach a predefined size or at a set time point.

    • Data Analysis:

      • Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

      • Analyze survival data if applicable.

References

Assessing the Stability of Amide Bonds Formed by Amino-PEG11-Amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the stability and efficacy of bioconjugates. This guide provides a comprehensive assessment of the stability of the amide bond formed by Amino-PEG11-Amine, a homobifunctional linker featuring a hydrophilic 11-unit polyethylene glycol (PEG) spacer. We will compare its performance with alternative linkage chemistries and provide detailed experimental protocols for stability assessment.

The amide bond is renowned for its exceptional stability, a characteristic attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group.[1] This resonance imparts a partial double-bond character to the C-N bond, restricting rotation and significantly increasing its resistance to chemical and enzymatic degradation compared to other linkages, such as esters.[2][3] The inclusion of a hydrophilic PEG spacer, as in this compound, can further influence the properties of the resulting conjugate by enhancing solubility and potentially shielding the amide bond from enzymatic cleavage.

Comparative Stability of Bioconjugation Linkages

The stability of a linker is paramount, directly impacting the pharmacokinetic profile and therapeutic index of a bioconjugate. Premature cleavage can lead to off-target effects, while a linker that is too stable might prevent the release of a payload at the target site. The following table provides a qualitative comparison of the stability of an amide bond formed by this compound with other common linkers.

Linker TypeLinkage FormedStability ProfileCleavage ConditionsCommon Applications
This compound AmideHigh . Generally stable under physiological conditions (pH 7.4). Resistant to spontaneous hydrolysis.[1]Extreme pH (acidic or basic), specific enzymatic cleavage (e.g., by proteases).[4]Bioconjugation, ADC development, PEGylation.
Hydrazide/Hydrazine HydrazonepH-Sensitive . Relatively stable at neutral pH, but readily hydrolyzed under mildly acidic conditions (e.g., in endosomes/lysosomes).Mildly acidic pH (e.g., pH 5-6).pH-responsive drug delivery, ADCs.
Maleimide ThioetherModerate . Susceptible to retro-Michael addition, leading to dissociation, especially in the presence of competing thiols like glutathione.Presence of competing thiols, physiological conditions.Cysteine-specific conjugation, ADCs.
NHS Ester EsterLow . Prone to hydrolysis in aqueous environments, particularly at neutral to basic pH. Generally used as an intermediate for forming more stable bonds.Aqueous buffers, physiological pH.Amine-reactive intermediate for labeling.
"Click" Chemistry 1,2,3-TriazoleVery High . Highly stable to a wide range of chemical and biological conditions.Generally considered non-cleavable under biological conditions.Bioorthogonal ligation, surface modification.

Experimental Protocols for Amide Bond Stability Assessment

To quantitatively assess the stability of an amide bond, several in vitro assays can be employed. The choice of assay depends on the intended application of the bioconjugate and the potential degradation pathways.

Protocol 1: Hydrolytic Stability Assay (pH Dependence)

This protocol assesses the chemical stability of the amide bond across a range of pH values.

Materials:

  • The bioconjugate of interest (e.g., a peptide conjugated via an this compound linker).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Citrate buffer, pH 5.0.

  • Carbonate-bicarbonate buffer, pH 9.0.

  • Quenching solution (e.g., 10% trifluoroacetic acid).

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system.

Procedure:

  • Prepare solutions of the bioconjugate in each of the three buffers (pH 5.0, 7.4, and 9.0) at a final concentration of 1 mg/mL.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each solution.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analyze the samples by HPLC-MS to quantify the amount of intact bioconjugate and any degradation products.

  • The percentage of intact bioconjugate is plotted against time to determine the hydrolysis rate at each pH.

Protocol 2: Plasma Stability Assay

This assay evaluates the stability of the amide bond in a more physiologically relevant matrix, which contains a complex mixture of enzymes.

Materials:

  • The bioconjugate of interest.

  • Freshly prepared plasma from the desired species (e.g., human, mouse).

  • PBS, pH 7.4.

  • Acetonitrile with 0.1% formic acid (for protein precipitation).

  • LC-MS/MS system.

Procedure:

  • Pre-warm the plasma to 37°C.

  • Spike the bioconjugate into the plasma to a final concentration of 100 µg/mL and mix gently.

  • Incubate the samples at 37°C with gentle rotation.

  • At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot.

  • Precipitate the plasma proteins by adding three volumes of cold acetonitrile with 0.1% formic acid.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analyze the supernatant by a validated LC-MS/MS method to quantify the amount of intact bioconjugate.

  • The percentage of remaining intact bioconjugate is plotted against time to determine its plasma stability.

Protocol 3: Enzymatic Degradation Assay (e.g., Cathepsin B)

This protocol is particularly relevant for bioconjugates designed to release a payload within the lysosomal compartment of a cell, where proteases like Cathepsin B are active.

Materials:

  • The bioconjugate of interest.

  • Recombinant human Cathepsin B.

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM dithiothreitol, pH 5.5).

  • Quenching solution (e.g., 10% trifluoroacetic acid or cold acetonitrile).

  • LC-MS/MS system.

Procedure:

  • Prepare a solution of the bioconjugate in the assay buffer.

  • Activate the Cathepsin B according to the manufacturer's instructions.

  • Initiate the reaction by adding the activated Cathepsin B to the bioconjugate solution. A typical enzyme-to-substrate ratio is 1:100 (w/w).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of intact bioconjugate and the released payload.

  • The rate of cleavage can be determined by plotting the concentration of the released payload against time.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams outline the chemical structure of the amide bond formed by this compound and a typical experimental workflow for assessing its stability.

cluster_0 Molecule 1 cluster_1 This compound cluster_2 Molecule 2 cluster_3 Conjugate M1 R1-COOH Conj R1-CO-NH-(CH₂CH₂O)₁₁-CH₂CH₂-NH-CO-R2 M1->Conj Amide Bond Formation PEG H₂N-(CH₂CH₂O)₁₁-CH₂CH₂-NH₂ PEG->Conj M2 R2-COOH M2->Conj

Caption: Formation of stable amide bonds using this compound.

cluster_workflow Amide Bond Stability Assessment Workflow start Prepare Bioconjugate Solution incubate Incubate under Test Conditions (e.g., 37°C, specific pH or plasma) start->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC-MS or LC-MS/MS quench->analyze data Plot % Intact Conjugate vs. Time analyze->data end Determine Stability/Half-life data->end

Caption: Experimental workflow for assessing amide bond stability.

References

Evaluating the Hydrophilicity of Surfaces Modified with Amino-PEG11-Amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of surfaces modified with Amino-PEG11-Amine and other common hydrophilic surface modifications. The hydrophilicity of a biomaterial surface is a critical factor in determining its biocompatibility and performance in various applications, including drug delivery, medical implants, and cell culture. Surfaces modified with polyethylene glycol (PEG), particularly those with terminal amine groups like this compound, are widely utilized to enhance hydrophilicity, which in turn reduces non-specific protein adsorption and subsequent cell adhesion. This guide presents experimental data to objectively compare the performance of this compound modified surfaces with alternatives and provides detailed protocols for key evaluative experiments.

Comparative Performance of Hydrophilic Surfaces

The hydrophilicity of a surface is primarily assessed by measuring the water contact angle; a lower contact angle indicates a more hydrophilic surface. The resistance to protein adsorption and cell adhesion are also critical performance indicators directly related to surface hydrophilicity. While specific data for this compound is not extensively available in the public domain, the following tables summarize representative data for surfaces modified with short-chain amino-terminated PEGs and common alternatives.

Table 1: Water Contact Angle Measurements

Surface ModificationSubstrateWater Contact Angle (°)Reference
Unmodified GlassGlass30-50[1]
Unmodified Polystyrene (PS)PS~90[2]
Unmodified Polydimethylsiloxane (PDMS)PDMS~110[3]
Amino-terminated PEG (short chain) Glass40-60 Assumed from general PEG data
Methoxy-PEG (short chain)Gold~45[2]
Zwitterionic Coating (e.g., MPC)Glass< 20[2]
Poly(2-hydroxyethyl methacrylate) (pHEMA)Glass20-40

Table 2: Protein Adsorption Data (Bovine Serum Albumin - BSA)

Surface ModificationSubstrateAdsorbed Protein (ng/cm²)MethodReference
Unmodified GoldGold> 300QCM-D
Unmodified Polystyrene (PS)PS~250QCM-D
Amino-terminated PEG (short chain) Gold< 50 QCM-DAssumed from general PEG data
Methoxy-PEG (short chain)Gold< 20QCM-D
Zwitterionic Coating (e.g., PLL-g-PEG)Polystyrene< 10QCM-D
Poly(2-hydroxyethyl methacrylate) (pHEMA)N/AReduced by ~57% vs. unmodifiedSpectrophotometry

Table 3: Cell Adhesion Data (Fibroblasts)

Surface ModificationSubstrateRelative Cell Adhesion (%)Reference
Unmodified Tissue Culture PolystyrenePolystyrene100N/A
Amino-terminated PEG GlassVariable, can promote adhesion
Methoxy-PEGGlass< 10
Zwitterionic CoatingN/AVery Low
Poly(2-hydroxyethyl methacrylate) (pHEMA)N/ALow

Note: Data for Amino-terminated PEG is often variable. While the PEG backbone resists protein adsorption, the terminal primary amine groups can introduce a positive charge, which may interact electrostatically with negatively charged cell membranes, sometimes leading to increased cell adhesion compared to methoxy-terminated PEGs.

Experimental Protocols and Workflows

To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in this guide, along with visual representations of the workflows.

Experimental Workflow for Surface Modification and Characterization

The overall process begins with substrate preparation, followed by surface modification with this compound or an alternative, and subsequent characterization of the surface properties.

G cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Surface Characterization sub_clean Substrate Cleaning (e.g., Piranha, Plasma) sub_rinse Rinsing & Drying sub_clean->sub_rinse mod_react Surface Reaction (e.g., Silanization) sub_rinse->mod_react Immerse mod_sol Prepare this compound Solution mod_sol->mod_react char_wca Water Contact Angle mod_react->char_wca Analyze char_qcm Protein Adsorption (QCM-D) mod_react->char_qcm Analyze char_cell Cell Adhesion Assay mod_react->char_cell Analyze G start Start place_sub Place Substrate on Stage start->place_sub dispense Dispense Water Droplet place_sub->dispense equilibrate Allow Droplet to Equilibrate dispense->equilibrate capture Capture Image equilibrate->capture measure Measure Contact Angle capture->measure repeat Repeat Measurement measure->repeat repeat->dispense Yes end End repeat->end No G start Start mount_sensor Mount Sensor Crystal start->mount_sensor baseline Establish Baseline with PBS mount_sensor->baseline inject_protein Inject Protein Solution baseline->inject_protein monitor Monitor Δf and ΔD inject_protein->monitor saturate Adsorption Saturation? monitor->saturate saturate->monitor No rinse Rinse with PBS saturate->rinse Yes calculate Calculate Adsorbed Mass rinse->calculate end End calculate->end G start Start sterilize Sterilize Substrates start->sterilize seed_cells Seed Cells onto Substrates sterilize->seed_cells incubate Incubate seed_cells->incubate wash Wash to Remove Non-adherent Cells incubate->wash fix Fix Adherent Cells wash->fix stain Stain with Crystal Violet fix->stain elute Elute Stain stain->elute quantify Quantify Adhesion elute->quantify end End quantify->end

References

A Researcher's Guide to Functional Assays for Amino-PEG11-Amine Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the retained biological activity of a bioconjugate is a critical step. The introduction of a linker, such as Amino-PEG11-Amine, can influence a molecule's therapeutic efficacy. This guide provides an objective comparison of key functional assays to validate the activity of bioconjugates functionalized with short, discrete polyethylene glycol (PEG) linkers like this compound, comparing their expected performance with alternatives such as longer PEG chains or non-PEGylated molecules.

This compound is a hydrophilic, homobifunctional linker with two primary amine groups separated by an 11-unit PEG chain. This structure allows for conjugation to molecules with reactive carboxylic acids or activated NHS esters.[1] The PEG spacer is designed to enhance solubility and stability while providing adequate distance between the conjugated molecules.[2] The choice of linker length is a crucial design element that can dramatically alter the physicochemical and biological properties of a bioconjugate.[3]

Comparative Analysis of Linker Impact on Bioconjugate Function

The functional consequences of bioconjugation are typically assessed through a combination of in vitro and in vivo assays. The length of the PEG linker is a key determinant of a bioconjugate's behavior, influencing its pharmacokinetics, binding affinity, and cytotoxic payload delivery.

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics.

Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

Targeting MoietyPayloadPEG Linker LengthIC50 ValueFold Change in Potency vs. No PEGReference
AffibodyMMAENo PEG~1 nM-[4]
AffibodyMMAE4 kDa (~90 units)~6.5 nM6.5-fold decrease[4]
AffibodyMMAE10 kDa (~227 units)~22.5 nM22.5-fold decrease
Anti-HER2 mAbMMAEPEG2~0.5 nM-
Anti-HER2 mAbMMAEPEG6~0.5 nMNo significant change
Note: IC50 values are estimated from graphical data for comparative purposes.

Table 2: Influence of PEG Linker Length on Pharmacokinetics (PK)

Bioconjugate TypePEG Linker LengthCirculation Half-life (t½)Fold Change in Half-life vs. No PEGReference
Affibody-Drug ConjugateNo PEG19.6 min-
Affibody-Drug Conjugate4 kDa (~90 units)49.2 min2.5-fold increase
Affibody-Drug Conjugate10 kDa (~227 units)219.0 min11.2-fold increase
Radiolabeled mAbNo PEG--
Radiolabeled mAbPEG3More rapid excretionDecrease

Table 3: Impact of PEG Linker Length on Receptor Binding Affinity

LigandReceptorPEG Linker LengthBinding Affinity (EC50/IC50)Fold Change in Affinity vs. No PEGReference
Affibody (ZHER2:2891)HER2No PEG (unconjugated)135.6 pM-
Affibody-MMAE ConjugateHER2No PEG Linker98.5 pM1.4-fold increase
Affibody-MMAE ConjugateHER24 kDa (~90 units)161.7 pM1.2-fold decrease
Affibody-MMAE ConjugateHER210 kDa (~227 units)250.7 pM1.8-fold decrease

Key Functional Assays and Experimental Protocols

To confirm the activity of an this compound bioconjugate, a series of assays should be performed. Below are detailed protocols for essential experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a bioconjugate (like an ADC) inhibits cell growth by 50% (IC50), providing a measure of its potency.

Experimental Protocol:

  • Cell Seeding:

    • Culture target cells (both antigen-positive and antigen-negative as a control) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 50 µL of media.

    • Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.

  • Bioconjugate Treatment:

    • Prepare serial dilutions of the this compound bioconjugate, unconjugated payload, and a relevant control (e.g., non-targeting conjugate) in culture medium.

    • Add 50 µL of the diluted compounds to the respective wells. Include untreated wells as a viability control.

    • Incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition and Measurement:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Plot the percentage of cell viability against the logarithm of the bioconjugate concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Receptor Binding Assay (ELISA-based)

An ELISA-based binding assay can quantify the binding affinity of the bioconjugate to its target protein or receptor. This is crucial to ensure that the conjugation process and the PEG linker do not sterically hinder the interaction.

Experimental Protocol:

  • Plate Coating:

    • Dilute the target receptor/antigen to a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS).

    • Add 100 µL of the solution to each well of a high-binding 96-well ELISA plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 2 hours at room temperature.

  • Bioconjugate Incubation:

    • Prepare serial dilutions of the this compound bioconjugate and the unconjugated parent molecule in blocking buffer.

    • Wash the plate three times.

    • Add 100 µL of the diluted bioconjugates to the wells and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times.

    • Add 100 µL of a primary antibody that detects the bioconjugate (but not the receptor), diluted in blocking buffer. Incubate for 1 hour.

    • Wash the plate three times.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

    • Wash the plate five times.

    • Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.

    • Add 50 µL of stop solution (e.g., 2 N H₂SO₄).

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Plot absorbance versus the log of the bioconjugate concentration.

    • Calculate the EC50 (half-maximal effective concentration) value from the resulting sigmoidal curve to determine binding affinity.

In Vivo Pharmacokinetic (PK) Study

Pharmacokinetic studies are essential to understand how the this compound linker affects the absorption, distribution, metabolism, and excretion (ADME) of the bioconjugate in a living organism.

Experimental Protocol:

  • Animal Model:

    • Use an appropriate animal model (e.g., mice or rats).

  • Administration:

    • Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.

  • Sample Collection:

    • Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).

  • Quantification:

    • Process the blood to obtain plasma or serum.

    • Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method, such as ELISA.

  • Data Analysis:

    • Plot the plasma concentration of the bioconjugate versus time.

    • Use pharmacokinetic modeling software to calculate key parameters such as elimination half-life (t½), clearance rate, and area under the curve (AUC).

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes, aiding in the comprehension of experimental designs and biological mechanisms.

G cluster_0 Bioconjugation cluster_1 Functional Assays Molecule_A Parent Molecule (e.g., Antibody) Conjugation Conjugation Reaction (e.g., NHS ester chemistry) Molecule_A->Conjugation Linker This compound Linker->Conjugation Molecule_B Payload Molecule (e.g., Drug, Dye) Molecule_B->Conjugation Bioconjugate Purified Bioconjugate Conjugation->Bioconjugate In_Vitro In Vitro Assays Bioconjugate->In_Vitro In_Vivo In Vivo Assays Bioconjugate->In_Vivo Binding_Assay Binding Assay (ELISA) In_Vitro->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) In_Vitro->Cytotoxicity_Assay PK_Study Pharmacokinetic Study In_Vivo->PK_Study Biodistribution Biodistribution Study In_Vivo->Biodistribution

Workflow for bioconjugate functional validation.

G ADC Antibody-Drug Conjugate (ADC) with PEG11 Linker Binding Binding ADC->Binding Receptor Target Receptor on Cancer Cell Surface Receptor->Binding Internalization Endocytosis/ Internalization Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker/Antibody Degradation Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis G cluster_0 No PEG / Short PEG (e.g., PEG11) cluster_1 Long PEG (>20 kDa) Injection IV Injection of Bioconjugate Short_PK Smaller Hydrodynamic Radius Injection->Short_PK Long_PK Larger Hydrodynamic Radius Injection->Long_PK Short_Clearance Faster Renal Clearance Short_PK->Short_Clearance Short_HalfLife Shorter Circulation Half-Life Short_Clearance->Short_HalfLife Long_Clearance Reduced Renal Clearance Long_PK->Long_Clearance Long_HalfLife Longer Circulation Half-Life Long_Clearance->Long_HalfLife

References

Navigating the Crucial Role of PEG Linker Length in Antibody-Drug Conjugate Performance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals that the length of the polyethylene glycol (PEG) linker in antibody-drug conjugates (ADCs) is a critical determinant of their in vivo efficacy, pharmacokinetic profile, and toxicity. While longer PEG chains generally enhance plasma half-life and improve anti-tumor activity, this can come at the cost of reduced in vitro potency, highlighting a key optimization challenge in ADC development.

For researchers, scientists, and drug development professionals, the rational design of ADCs hinges on a delicate balance between multiple factors. The linker, which connects the monoclonal antibody to the cytotoxic payload, plays a pivotal role in an ADC's overall therapeutic index. Among various linker technologies, PEGylation has emerged as a valuable strategy to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of the in vivo performance of ADCs with different PEG linker lengths, supported by experimental data from preclinical studies.

The Balancing Act: Impact of PEG Linker Length on ADC Performance

The inclusion of PEG linkers in ADCs offers several advantages, including improved hydrophilicity, which can mitigate the aggregation propensity of ADCs with hydrophobic payloads, especially at higher drug-to-antibody ratios (DARs).[1][2] Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[1] This extended circulation time can result in greater accumulation of the ADC in tumor tissue.[1]

However, the length of the PEG chain is a critical parameter that must be carefully optimized. A recurring theme in preclinical studies is the trade-off between pharmacokinetic benefits and in vitro cytotoxicity.

Key observations from comparative studies include:

  • Short PEG Linkers (e.g., PEG2, PEG4): These linkers generally contribute to better ADC stability by keeping the payload within the antibody's spatial shield.[3] However, they offer a less pronounced "stealth" effect, which can lead to faster clearance compared to their longer counterparts.

  • Medium PEG Linkers (e.g., PEG8, PEG12): This range often represents an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency. A threshold effect is often observed around PEG8, beyond which further increases in length may have a diminished impact on clearance.

  • Long PEG Linkers (e.g., PEG24, PEG4k, PEG10k): These linkers can dramatically improve the pharmacokinetic profile, leading to a prolonged half-life and an increased area under the curve (AUC). This is particularly advantageous for ADCs with hydrophobic payloads or when targeting antigens with low expression levels. However, very long linkers may negatively impact cytotoxicity.

Quantitative Comparison of ADC Performance by PEG Linker Length

The following tables summarize quantitative data from various preclinical studies, offering a comparative view of how PEG linker length affects key performance metrics. It is important to note that the data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity and Pharmacokinetics

PEG Linker LengthIn Vitro Cytotoxicity (Fold Change vs. No PEG)Plasma Half-Life (Fold Increase vs. No PEG)Reference
No PEG 1.01.0
PEG4K Reduced (4.5-fold)2.5
PEG10K Reduced (22-fold)11.2

Table 2: Impact of PEG Linker Length on ADC Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference
No PEG ~8.51.0
PEG2 ~7.00.82
PEG4 ~5.50.65
PEG6 ~4.00.47
PEG8 ~2.50.29
PEG12 ~2.50.29
PEG24 ~2.50.29

Table 3: In Vivo Efficacy of ADCs with Different PEG Linker Lengths

PEG Linker LengthTumor Growth Inhibition (% TGI)Key FindingsReference
No PEG Variable-
PEG4K Improved-
PEG10K Most IdealDespite reduced in vitro cytotoxicity, the significantly prolonged half-life led to the strongest tumor growth inhibition.

Experimental Workflows and Methodologies

To ensure the reproducibility and comparability of findings, detailed experimental protocols are crucial. Below are representative methodologies for key experiments cited in the evaluation of ADCs with varying PEG linker lengths.

In Vitro Cytotoxicity Assay

G cluster_0 Cell Preparation cluster_1 ADC Treatment cluster_2 Viability Assessment cluster_3 Data Analysis cell_culture Culture target cancer cell lines cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding serial_dilution Prepare serial dilutions of ADCs adc_treatment Add diluted ADCs to cells and incubate serial_dilution->adc_treatment mtt_assay Add MTT solution and incubate formazan_solubilization Solubilize formazan crystals mtt_assay->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance ic50_calculation Calculate IC50 values G cluster_0 Model Establishment cluster_1 Treatment and Monitoring cluster_2 Endpoint and Analysis tumor_inoculation Inoculate tumor cells into immunodeficient mice tumor_growth Allow tumors to reach a predetermined size tumor_inoculation->tumor_growth animal_randomization Randomize animals into treatment groups adc_administration Administer ADCs intravenously animal_randomization->adc_administration tumor_measurement Measure tumor volume and body weight periodically adc_administration->tumor_measurement study_conclusion Conclude study when control tumors reach a defined size tgi_calculation Calculate tumor growth inhibition (TGI) study_conclusion->tgi_calculation G cluster_0 Administration and Sampling cluster_1 Sample Processing and Analysis cluster_2 Data Interpretation adc_injection Administer a single IV dose of ADCs blood_collection Collect blood samples at predetermined time points adc_injection->blood_collection plasma_preparation Process blood to obtain plasma adc_quantification Quantify ADC concentration using ELISA plasma_preparation->adc_quantification pk_parameter_calculation Calculate pharmacokinetic parameters (e.g., half-life, clearance)

References

A Researcher's Guide to Quantitative Analysis of Surface Amine Density: A Comparison of Amino-PEG11-Amine and Alternative Functionalization Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control and quantification of surface amine density is paramount for the successful development of novel materials and therapeutics. The ability to covalently attach biomolecules, nanoparticles, and other ligands to a surface with a defined density of reactive sites is critical for applications ranging from biosensors and microarrays to targeted drug delivery systems. This guide provides a comprehensive comparison of surface functionalization using Amino-PEG11-Amine and other common alternatives, supported by experimental data and detailed protocols for quantitative analysis.

This compound is a bifunctional linker featuring two primary amine groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer. This structure offers enhanced water solubility and biocompatibility, making it an attractive choice for biological applications. However, a variety of other amine-containing linkers are also widely used, each with its own set of properties. This guide will delve into the methods used to quantify the resulting surface amine density and compare the performance of this compound with common alternatives like (3-aminopropyl)triethoxysilane (APTES).

Comparing Surface Amine Functionalization Agents

The choice of functionalization agent significantly impacts the resulting surface properties. While this compound provides a long, flexible, and hydrophilic spacer, shorter chain aminosilanes like APTES offer a more direct attachment of the amine group to the surface. The table below summarizes the key characteristics of these functionalization agents.

Functionalization AgentChemical StructureKey Features
This compound H₂N-(CH₂CH₂O)₁₁-CH₂CH₂-NH₂Long, hydrophilic PEG spacer; bifunctional with primary amines at both ends; enhances biocompatibility and reduces non-specific binding.[1]
(3-Aminopropyl)triethoxysilane (APTES) H₂N-(CH₂)₃-Si(OCH₂CH₃)₃Short alkyl chain; forms a siloxane bond with hydroxylated surfaces; widely used for creating amine-functionalized surfaces on glass and silicon.[2]
Shorter Chain Amino-Alkoxysilanes e.g., (3-Aminopropyl)trimethoxysilane (APTMS)Similar to APTES but with different alkoxy groups that can affect the rate and quality of layer formation.

Quantitative Analysis of Surface Amine Density: A Methodological Overview

Accurate quantification of surface amine density is crucial for optimizing subsequent immobilization steps and ensuring the reproducibility of your functionalized surface. Several methods are available, each with its own advantages and limitations. The choice of method depends on factors such as the required sensitivity, the nature of the substrate, available equipment, and cost.

Colorimetric Assays

Colorimetric assays are a popular choice for their simplicity, cost-effectiveness, and high throughput. These methods typically involve a chemical reaction that produces a colored product, the absorbance of which is proportional to the number of amine groups.

Table 1: Comparison of Common Colorimetric Assays for Amine Quantification

AssayPrincipleAdvantagesLimitations
Ninhydrin Assay Reacts with primary amines to form a deep purple-colored product (Ruhemann's purple) that can be quantified spectrophotometrically at ~570 nm.[3][4]Well-established, sensitive, and applicable to a wide range of primary amines.[5]Can be influenced by ammonia and secondary amines; requires heating.
Fluorescamine Assay A non-fluorescent reagent that reacts rapidly with primary amines to form a highly fluorescent product.Highly sensitive (picomole range), rapid reaction at room temperature, and the reagent itself is non-fluorescent, reducing background signal.The reagent is unstable in aqueous solutions and can be sensitive to pH.
Orange II Assay An anionic dye that electrostatically interacts with protonated primary amine groups at acidic pH. The amount of bound dye is quantified by measuring its absorbance after elution.Simple, inexpensive, and provides a good estimation of accessible primary amine groups.Indirect measurement; the binding can be influenced by surface charge and morphology.
Surface-Sensitive Techniques

For a more direct and detailed analysis of the surface chemistry, techniques like X-ray Photoelectron Spectroscopy (XPS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.

Table 2: Comparison of Surface-Sensitive Techniques for Amine Quantification

TechniquePrincipleAdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that analyzes the elemental composition and chemical states of the top few nanometers of a surface by measuring the kinetic energy of photoelectrons emitted upon X-ray irradiation.Provides quantitative elemental composition and information about the chemical bonding environment of the amine groups (e.g., protonated vs. neutral).Requires high vacuum, specialized equipment, and data analysis can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to quantify the total number of amine groups on a surface, often after dissolving the substrate (for materials like silica nanoparticles).Provides absolute quantification of the total amine content.Typically requires dissolution of the material, so it doesn't provide information on the spatial distribution of amines on the intact surface.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key experiments cited.

Ninhydrin Assay Protocol

This protocol is adapted for the quantification of amine groups on a solid support.

  • Reagent Preparation:

    • Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol.

    • Standard Solution: Prepare a series of known concentrations of a primary amine standard (e.g., aminopropylsilane) in a suitable solvent.

  • Procedure:

    • Place the amine-functionalized substrate in a reaction vessel.

    • Add a defined volume of the ninhydrin reagent to the vessel, ensuring the surface is fully covered.

    • Heat the reaction at 100°C for 10-15 minutes.

    • After cooling, transfer the colored supernatant to a cuvette.

    • Measure the absorbance at 570 nm using a spectrophotometer.

    • Construct a standard curve using the absorbance values of the standard solutions.

    • Determine the concentration of amine groups on the sample surface by interpolating its absorbance on the standard curve.

Fluorescamine Assay Protocol

This protocol is suitable for sensitive quantification of primary amines.

  • Reagent Preparation:

    • Fluorescamine Solution: Dissolve fluorescamine in acetone or DMSO to a final concentration of ~0.3 mg/mL. Prepare this solution fresh.

    • Borate Buffer: 0.1 M, pH 9.0.

    • Standard Solution: Prepare a series of known concentrations of a primary amine standard in the borate buffer.

  • Procedure:

    • Place the amine-functionalized substrate in a reaction vessel (e.g., a well of a microplate).

    • Add a defined volume of the borate buffer to the vessel.

    • Rapidly add the fluorescamine solution to the buffer and mix thoroughly.

    • Incubate at room temperature for 5-10 minutes in the dark.

    • Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~475 nm).

    • Construct a standard curve using the fluorescence values of the standard solutions.

    • Determine the concentration of amine groups on the sample surface from the standard curve.

X-ray Photoelectron Spectroscopy (XPS) Analysis

This provides a general workflow for XPS analysis of amine-functionalized surfaces.

  • Sample Preparation:

    • Mount the functionalized substrate on a sample holder suitable for the XPS instrument.

  • Data Acquisition:

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey scan to identify all elements present on the surface.

    • Acquire high-resolution scans of the N 1s, C 1s, O 1s, and Si 2p (for silica-based substrates) regions.

  • Data Analysis:

    • Perform peak fitting on the high-resolution spectra to identify different chemical states. For the N 1s spectrum, peaks around 399-400 eV typically correspond to neutral amine groups (-NH₂), while peaks at higher binding energies (~401-402 eV) can indicate protonated amines (-NH₃⁺).

    • Use the peak areas and appropriate relative sensitivity factors (RSFs) to calculate the atomic concentrations of each element.

    • The surface amine density can be estimated from the N/Si or N/C atomic ratio, depending on the substrate.

Visualizing Experimental Workflows

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

experimental_workflow_colorimetric cluster_ninhydrin Ninhydrin Assay cluster_fluorescamine Fluorescamine Assay Ninhydrin_Start Amine-Functionalized Surface Ninhydrin_Reagent Add Ninhydrin Reagent Ninhydrin_Start->Ninhydrin_Reagent Ninhydrin_Heat Heat (100°C) Ninhydrin_Reagent->Ninhydrin_Heat Ninhydrin_Measure Measure Absorbance (570 nm) Ninhydrin_Heat->Ninhydrin_Measure Ninhydrin_Quantify Quantify Amine Density Ninhydrin_Measure->Ninhydrin_Quantify Fluorescamine_Start Amine-Functionalized Surface Fluorescamine_Buffer Add Borate Buffer (pH 9) Fluorescamine_Start->Fluorescamine_Buffer Fluorescamine_Reagent Add Fluorescamine Fluorescamine_Buffer->Fluorescamine_Reagent Fluorescamine_Incubate Incubate (RT, dark) Fluorescamine_Reagent->Fluorescamine_Incubate Fluorescamine_Measure Measure Fluorescence (Ex: 390, Em: 475 nm) Fluorescamine_Incubate->Fluorescamine_Measure Fluorescamine_Quantify Quantify Amine Density Fluorescamine_Measure->Fluorescamine_Quantify experimental_workflow_xps XPS_Start Amine-Functionalized Surface XPS_Vacuum Introduce to UHV Chamber XPS_Start->XPS_Vacuum XPS_Survey Acquire Survey Scan XPS_Vacuum->XPS_Survey XPS_HighRes Acquire High-Resolution N 1s, C 1s, etc. Scans XPS_Survey->XPS_HighRes XPS_Analysis Peak Fitting and Quantification XPS_HighRes->XPS_Analysis XPS_Result Determine Elemental Composition and Amine Density XPS_Analysis->XPS_Result

References

A Head-to-Head Comparison: Amino-PEG11-Amine vs. Non-PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in a drug delivery system is a critical decision that profoundly impacts the therapeutic's efficacy, stability, and safety profile. This guide provides an objective, data-driven comparison of Amino-PEG11-Amine, a hydrophilic polyethylene glycol (PEG) linker, and various non-PEG linkers, offering insights into their respective performances in drug delivery applications.

The linker, a molecular bridge connecting a therapeutic payload to a targeting moiety (such as an antibody in an antibody-drug conjugate or ADC), plays a pivotal role in the overall performance of the drug conjugate.[1] Its design dictates the stability of the conjugate in circulation, the mechanism of drug release at the target site, and ultimately, the therapeutic index.[2] This comparative study delves into the key characteristics, experimental performance, and ideal applications of this compound and prominent non-PEG linkers to inform rational drug design.

At a Glance: Key Differences Between this compound and Non-PEG Linkers

FeatureThis compound (PEG Linker)Non-PEG Linkers
Primary Function Enhances solubility, prolongs circulation half-life, reduces immunogenicity.[3][]Enables specific drug release mechanisms (e.g., enzymatic cleavage, pH sensitivity).[1]
Composition Polyethylene glycol chain with terminal amine groups.Varies (e.g., peptides, hydrazones, disulfides).
Release Mechanism Typically non-cleavable, relying on lysosomal degradation of the carrier. Can be designed as cleavable.Cleavable, triggered by specific conditions in the tumor microenvironment or within the cell.
Key Advantages Improved pharmacokinetics, enhanced stability, and biocompatibility.Targeted drug release, potential for bystander effect.
Potential Drawbacks Can sometimes reduce uptake by target cells. Potential for induction of anti-PEG antibodies.Generally less stable in circulation compared to non-cleavable linkers.

Performance Data: A Quantitative Comparison

The following tables summarize key performance indicators for drug delivery systems utilizing this compound and representative non-PEG linkers. Note: The following data is illustrative and compiled from various sources. Actual performance will vary depending on the specific drug, targeting moiety, and experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50)
Linker TypeDrug ConjugateCell LineIC50 (nM)Reference
PEG Linker ZHER2-PEG10K-MMAEHER2-positive NCI-N87~100
Non-PEG Linker ZHER2-SMCC-MMAE (Thioether)HER2-positive NCI-N874.94
Non-PEG Linker ZHER2-SMCC-MMAE (Thioether)HER2-positive BT-4742.48

This data suggests that while the PEG linker may lead to a higher IC50 value (lower in vitro potency) compared to a non-PEG linker, it can significantly improve in vivo performance.

Table 2: Pharmacokinetics
Linker TypeDrug ConjugateHalf-life Extension (vs. no PEG)Reference
PEG Linker ZHER2-PEG4K-MMAE2.5-fold
PEG Linker ZHER2-PEG10K-MMAE11.2-fold

This data highlights the significant impact of PEGylation on extending the circulation half-life of a therapeutic.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker performance. Below are representative protocols for key experiments.

Plasma Stability Assay

Objective: To evaluate the stability of the drug conjugate and the rate of premature payload release in plasma.

Methodology:

  • Incubate the drug conjugate at a defined concentration (e.g., 100 µg/mL) in human or rat plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Analyze the samples using a validated method such as ELISA or LC-MS to quantify the amount of intact conjugate and released payload.

  • Calculate the half-life of the conjugate in plasma.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the drug conjugate against target cancer cells.

Methodology:

  • Seed cancer cells (e.g., HER2-positive NCI-N87) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the drug conjugate, free drug, and a non-targeting control.

  • Incubate for a defined period (e.g., 72-96 hours).

  • Assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo).

  • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

Visualizing the Mechanisms

Diagrams can elucidate the complex processes involved in drug delivery and the specific roles of different linkers.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Drug_Conjugate Drug Conjugate (PEG or Non-PEG Linker) Plasma_Stability Plasma Stability Assay Drug_Conjugate->Plasma_Stability Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) Drug_Conjugate->Cytotoxicity_Assay PK_Study Pharmacokinetic Study (Half-life) Plasma_Stability->PK_Study Informs Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Cytotoxicity_Assay->Efficacy_Study Informs Animal_Model Tumor-Bearing Animal Model Animal_Model->PK_Study Animal_Model->Efficacy_Study

Caption: Experimental workflow for evaluating drug conjugates.

drug_release_mechanisms cluster_peg This compound (Non-Cleavable) cluster_nonpeg Non-PEG Linkers (Cleavable) PEG_Internalization ADC Internalization PEG_Lysosome Lysosomal Trafficking PEG_Internalization->PEG_Lysosome PEG_Degradation Antibody Degradation PEG_Lysosome->PEG_Degradation PEG_Release Payload Release PEG_Degradation->PEG_Release NonPEG_Internalization ADC Internalization NonPEG_Trigger Encountering Trigger (e.g., Low pH, Enzymes) NonPEG_Internalization->NonPEG_Trigger NonPEG_Cleavage Linker Cleavage NonPEG_Trigger->NonPEG_Cleavage NonPEG_Release Payload Release NonPEG_Cleavage->NonPEG_Release

Caption: Drug release mechanisms for different linker types.

Conclusion: Selecting the Optimal Linker

The choice between this compound and non-PEG linkers is not a matter of inherent superiority but of strategic selection based on the specific therapeutic goals.

This compound and other PEG linkers are often the preferred choice when:

  • The therapeutic payload has poor solubility.

  • A long circulation half-life is required to maximize tumor accumulation.

  • Reduced immunogenicity of the conjugate is a priority.

Non-PEG linkers are advantageous when:

  • Precise, triggered release of the payload at the target site is essential.

  • A "bystander effect," where the released drug can kill neighboring cancer cells, is desired.

  • The therapeutic window can be improved by increased plasma stability offered by certain non-cleavable non-PEG linkers.

Ultimately, the optimal linker design will depend on a thorough understanding of the drug's properties, the biology of the target, and the desired clinical outcome. This guide serves as a foundational resource to aid researchers in making informed decisions in the development of next-generation drug delivery systems.

References

Assessing the Immunogenicity of Amino-PEG11-Amine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative assessment of the immunogenicity of Amino-PEG11-Amine conjugates against other common alternatives, supported by experimental data. The aim is to equip researchers with the necessary information to make informed decisions in drug design and development.

Executive Summary

While PEGylation can reduce the immunogenicity of the conjugated molecule, the PEG moiety itself can elicit an immune response, leading to the formation of anti-PEG antibodies. These antibodies can result in accelerated blood clearance (ABC) of the therapeutic, reduced efficacy, and potential hypersensitivity reactions. The immunogenicity of PEG is influenced by factors such as its molecular weight, architecture, and terminal functional groups. This guide explores the immunogenic potential of this compound, a bifunctional PEG linker, in comparison to other PEG derivatives and alternative polymer systems.

Comparison of Immunogenicity: this compound Conjugates vs. Alternatives

The terminal functional groups of PEG linkers play a significant role in their immunogenicity. While data specifically on this compound is limited, studies comparing different PEG terminal functionalities and alternative polymers provide valuable insights.

Conjugate/Linker TypeKey Immunogenicity FindingsSupporting Evidence
Amine-terminated PEG Amine-terminated PEGs are utilized for conjugation to various molecules. While direct comparative studies on the immunogenicity of amino-terminated versus other PEG functionalities are not abundant, the focus is often on the impact of the entire conjugate.The chemical structure of this compound allows for conjugation at both ends, potentially influencing its presentation to the immune system.
Methoxy-terminated PEG (mPEG) The methoxy group on mPEG has been implicated in the induction of anti-PEG antibodies. Some studies suggest that antibodies raised against mPEG conjugates show a higher affinity for the methoxy terminus compared to the PEG backbone.[1]Research has shown that antibodies induced by mPEG-conjugated proteins have a higher specificity for mPEG over hydroxy-PEG (HO-PEG).[2]
Hydroxyl-terminated PEG (HO-PEG) HO-PEG conjugates have been shown to generate a lower anti-PEG IgM response compared to mPEG conjugates in some preclinical studies.[3] This suggests a potentially lower risk of immunogenicity.Studies in rabbits demonstrated that the ratio of anti-PEG antibody titers detected on mPEG-coated plates versus HO-PEG-coated plates was significantly lower for animals immunized with HO-PEG conjugates.[1]
Polysarcosine (pSar) Polysarcosine, a polypeptoid, has emerged as a promising non-immunogenic alternative to PEG.[4] It is biodegradable and has shown comparable or even superior performance in terms of reducing immunogenicity.In a study comparing interferon-α2b (IFN) conjugates, PSar-IFN elicited significantly fewer anti-IFN antibodies in mice compared to PEG-IFN.
Polypeptides Polypeptide linkers, composed of naturally occurring amino acids, generally exhibit low immunogenicity and are biodegradable.A neutral helical polypeptide, L-P(EG3Glu), demonstrated lower immunogenicity compared to PEG when conjugated to interferon, with minimal induction of anti-IFN and anti-polymer antibodies.

Experimental Protocols

Accurate assessment of immunogenicity is paramount in the development of PEGylated therapeutics. The following are standard methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection

This protocol outlines a common method for quantifying anti-PEG IgM and IgG antibodies in serum or plasma.

Materials:

  • High-binding 96-well microplates

  • PEG-conjugated protein (e.g., PEG-BSA) for coating

  • Blocking buffer (e.g., 1% BSA or milk in PBS)

  • Serum or plasma samples

  • Anti-species IgG and IgM secondary antibodies conjugated to horseradish peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Coating: Coat the microplate wells with a PEG-conjugated protein solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the wells three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the wells three times with wash buffer.

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Secondary Antibody Incubation: Add HRP-conjugated anti-species IgG or IgM secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the wells five times with wash buffer.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Reaction Stoppage: Add stop solution to each well.

  • Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

Complement Activation Assay

This assay measures the activation of the complement system in response to PEGylated materials.

Materials:

  • Normal human serum (NHS) as a source of complement proteins

  • PEGylated conjugate or nanoparticle

  • ELISA-based kits for detecting complement activation products (e.g., SC5b-9, C3a, C4d, Bb)

  • Veronal buffered saline with calcium and magnesium (VBS++)

Procedure:

  • Incubation: Incubate the PEGylated material with NHS (typically at a 1:4 or 1:5 ratio) in VBS++ at 37°C for a specified time (e.g., 30-60 minutes). A negative control (buffer only) and a positive control (e.g., zymosan) should be included.

  • Termination: Stop the reaction by adding a diluent provided in the ELISA kit or by adding a chelating agent like EDTA.

  • Detection of Activation Products: Measure the levels of complement activation products (SC5b-9, C3a, C4d, Bb) in the serum samples using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of complement activation products in the samples treated with the PEGylated material to the negative and positive controls.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways involved in the immune response to PEGylated conjugates is crucial for designing less immunogenic therapeutics.

Immune Response to PEGylated Conjugates

The immune response to PEGylated materials can be initiated through several pathways, including the complement system and recognition by various immune cells.

Immune_Response_to_PEG_Conjugates PEG_Conjugate This compound Conjugate Complement Complement System PEG_Conjugate->Complement Activation B_Cell B Cell PEG_Conjugate->B_Cell BCR Binding Clearance Accelerated Blood Clearance (ABC) PEG_Conjugate->Clearance Opsonized Conjugate Opsonization Opsonization (C3b/iC3b deposition) Complement->Opsonization Anaphylatoxins Anaphylatoxins (C3a, C5a) Complement->Anaphylatoxins APC Antigen Presenting Cell (e.g., Macrophage, Dendritic Cell) Opsonization->APC Enhanced Uptake Inflammation Inflammation Anaphylatoxins->Inflammation Induction T_Cell T Helper Cell APC->T_Cell Activation Phagocytosis Phagocytosis via Complement Receptors APC->Phagocytosis B_Cell->APC Antigen Presentation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation T_Cell->B_Cell Help Anti_PEG_Ab Anti-PEG Antibodies (IgM, IgG) Plasma_Cell->Anti_PEG_Ab Production Anti_PEG_Ab->PEG_Conjugate Binding

Caption: Immune response pathways to PEGylated conjugates.

Experimental Workflow for Immunogenicity Assessment

A systematic workflow is essential for a comprehensive evaluation of the immunogenicity of novel conjugates.

Immunogenicity_Assessment_Workflow cluster_invitro cluster_invivo Start Start: Novel this compound Conjugate InVitro In Vitro Assays Start->InVitro Complement_Assay Complement Activation Assay (Human Serum) InVitro->Complement_Assay Cell_Based_Assay Cell-based Assays (e.g., Cytokine Release) InVitro->Cell_Based_Assay InVivo In Vivo Animal Studies Immunization Immunization of Animals (e.g., Mice, Rabbits) InVivo->Immunization Data_Analysis Data Analysis and Risk Assessment Decision Go/No-Go Decision for Further Development Data_Analysis->Decision End End Decision->End Complement_Assay->InVivo Cell_Based_Assay->InVivo Sample_Collection Serial Blood Sample Collection Immunization->Sample_Collection ELISA Anti-PEG Antibody Titer Measurement (ELISA) Sample_Collection->ELISA PK_Study Pharmacokinetic (PK) Analysis ELISA->PK_Study PK_Study->Data_Analysis

Caption: Workflow for assessing conjugate immunogenicity.

Conclusion

The selection of a linker for bioconjugation is a critical decision that can significantly impact the safety and efficacy of a therapeutic. While this compound offers versatile conjugation chemistry, its immunogenic potential should be carefully evaluated. The available evidence suggests that the terminal functional groups of PEG play a crucial role in immunogenicity, with hydroxyl-terminated PEGs potentially offering a less immunogenic profile than the widely used methoxy-terminated PEGs. Furthermore, alternative polymers such as polysarcosine and certain polypeptides present promising avenues for developing next-generation conjugates with improved safety profiles. A thorough, case-by-case immunogenicity assessment, employing the experimental protocols and workflows outlined in this guide, is essential for the successful development of novel biotherapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Amino-PEG11-Amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Amino-PEG11-Amine is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring a secure working environment and compliance with regulatory standards.

This compound is a hydrophilic polyethylene glycol (PEG) linker with two terminal amine groups.[1][2][] While Safety Data Sheets (SDS) for similar amine-PEG compounds suggest they are not classified as hazardous substances, proper disposal protocols are still crucial to maintain a safe laboratory environment.[4]

Key Safety and Handling Information

Before disposal, it is essential to be aware of the handling requirements for this compound.

PropertyValue/InformationSource/Comment
Molecular Formula C24H52N2O11[1]
Molecular Weight ~544.7 g/mol
Appearance Varies (can be a solid or viscous liquid)General knowledge for PEG compounds
Solubility Soluble in water, DMSO, DCM, DMF
Storage Typically stored at -20°C
Primary Hazard Not classified as a hazardous substance or mixture.Based on SDS for similar Amine-PEG-Amine compounds

Core Disposal Protocol: A Step-by-Step Approach

The following procedures provide a clear path for the safe disposal of this compound in various forms.

1. Disposal of Uncontaminated and Empty Containers:

  • Containers that have held this compound but are now empty should be triple-rinsed with a suitable solvent (e.g., water, ethanol, or isopropanol).

  • The rinsate must be collected and treated as chemical waste.

  • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, ensuring the original label is defaced or removed.

2. Disposal of Contaminated Materials:

  • Personal protective equipment (PPE), absorbent materials from spills, and other solid materials contaminated with this compound should be placed in a dedicated, clearly labeled, and sealed waste container.

  • The label should include the full chemical name: "this compound Waste."

3. Disposal of the Chemical in Solution or as a Solid:

  • For Small Quantities (typically < 5 grams):

    • Given that the compound is not classified as hazardous, small quantities can often be disposed of through your institution's chemical waste program without pre-treatment.

    • Collect the waste in a clearly labeled, sealed container.

  • For Larger Quantities:

    • Direct disposal via a certified hazardous waste management service is the required and safest method.

    • Do not attempt to treat or dispose of large quantities of the chemical within the laboratory.

Experimental Protocol: Decontamination of Glassware

For reusable glassware that has come into contact with this compound, a thorough decontamination process is necessary.

  • Initial Rinse: Rinse the glassware three times with a solvent in which this compound is soluble (e.g., deionized water or ethanol). Collect the rinsate for proper chemical waste disposal.

  • Soaking: Immerse the glassware in a suitable cleaning solution (e.g., a standard laboratory detergent or a base bath if compatible with your subsequent applications).

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Dry the glassware in an oven or by air drying before reuse.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

This compound Disposal Workflow cluster_start cluster_waste_type cluster_actions start Identify Waste Type empty_container Empty Container start->empty_container contaminated_materials Contaminated Materials (PPE, etc.) start->contaminated_materials chemical_waste Chemical Waste (Solid or Solution) start->chemical_waste triple_rinse Triple Rinse with Solvent empty_container->triple_rinse collect_contaminated Place in Labeled Waste Container contaminated_materials->collect_contaminated assess_quantity Assess Quantity chemical_waste->assess_quantity collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate dispose_container Dispose as Regular Lab Waste triple_rinse->dispose_container dispose_hazardous Dispose via Hazardous Waste Service collect_contaminated->dispose_hazardous small_quantity < 5g: Collect in Labeled Container assess_quantity->small_quantity Small large_quantity > 5g: Direct Disposal assess_quantity->large_quantity Large small_quantity->dispose_hazardous large_quantity->dispose_hazardous

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Amino-PEG11-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for Amino-PEG11-Amine, offering procedural, step-by-step guidance to ensure operational integrity and laboratory safety. By furnishing value beyond the product itself, we aim to become your trusted source for laboratory safety and chemical handling information.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is the foundation of its safe handling. This data, summarized from various suppliers, provides a quick reference for laboratory personnel.

PropertyValue
Chemical Name 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatriacontane-1,35-diamine[1]
Synonyms H2N-PEG11-CH2CH2NH2, NH2-PEG11-NH2[1]
Molecular Formula C24H52N2O11[2][3]
Molecular Weight 544.68 g/mol [1]
CAS Number 479200-82-3
Appearance White solid
Purity Typically >95%
Solubility Soluble in Water, DMSO, DCM, DMF
Storage Conditions Store at -20°C in a dry, dark place

Operational Plan: Safe Handling and Storage Protocol

Adherence to a strict operational plan is crucial to minimize risks associated with the handling of this compound. The following step-by-step protocol outlines the best practices for its use in a laboratory setting.

1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166 are required to protect against potential splashes.

  • Skin Protection:

    • Gloves: Wear chemical-resistant nitrile gloves. Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling.

    • Lab Coat: A standard, full-sleeved laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection: While not typically required when handled in a fume hood, a NIOSH-approved respirator may be necessary for handling large quantities or in situations with inadequate ventilation.

2. Handling Procedures

  • Pre-Use Inspection: Before use, allow the container to warm to room temperature in a desiccator to prevent moisture condensation, which can affect the compound's stability.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize the generation of airborne dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Avoid Contact: Take all necessary precautions to prevent contact with eyes, skin, and clothing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.

3. Storage Procedures

  • Container Integrity: Keep the container tightly sealed to prevent moisture ingress and contamination.

  • Temperature: Store at the recommended temperature of -20°C for long-term stability.

  • Incompatibilities: Store away from strong oxidizing agents and acids.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

  • Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste. Do not dispose of it down the drain or in the general trash.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed containers can then be disposed of according to local regulations.

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Safe Handling Workflow

The following diagram illustrates the key steps in the safe handling workflow for this compound, from receiving the compound to its final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive Compound Store Store at -20°C Receive->Store Inspect & Log Acclimatize Acclimatize to Room Temp in Desiccator Store->Acclimatize Before Use PPE Don Appropriate PPE Acclimatize->PPE Weigh Weigh Compound PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Waste Collect Chemical Waste Decontaminate->Waste Dispose Dispose via EHS Waste->Dispose

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.